Coniferaldehyde
Description
4-Hydroxy-3-methoxycinnamaldehyde has been reported in Camellia sinensis, Magnolia officinalis, and other organisms with data available.
from aqueous extract of Senra incana
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2-7,12H,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZBBWMURDFHNE-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174685 | |
| Record name | (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20649-42-7 | |
| Record name | trans-Coniferaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020649427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXY-3-METHOXYCINNAMALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06TPT01AD5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Coniferaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0141782 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
chemical structure and properties of coniferaldehyde
An In-depth Technical Guide to Coniferaldehyde: Chemical Structure, Properties, and Biological Activities
Introduction
This compound, also known as coniferyl aldehyde or 4-hydroxy-3-methoxycinnamaldehyde, is a phenolic aldehyde derived from the lignin component of plants.[1] It belongs to the phenylpropanoid class of organic compounds and is a key intermediate in the biosynthesis of lignin, a complex polymer essential for structural support in terrestrial plants.[2][3][4] Beyond its structural role in the plant kingdom, this compound has garnered significant interest from the scientific community for its diverse and potent biological activities. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and notable biological functions of this compound, with a focus on its underlying mechanisms of action.
Chemical Structure and Physicochemical Properties
This compound is structurally a derivative of cinnamaldehyde, featuring a hydroxyl group at the C4 position and a methoxy group at the C3 position of the phenyl ring.[2][3] The presence of the α,β-unsaturated aldehyde functional group, the phenolic hydroxyl group, and the methoxy group are key determinants of its chemical reactivity and biological properties.
General Properties
| Property | Value | Reference |
| IUPAC Name | (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enal | [2][3] |
| Synonyms | Coniferyl aldehyde, Ferulaldehyde, 4-Hydroxy-3-methoxycinnamaldehyde | [1][4][5] |
| CAS Number | 458-36-6 | [3][5] |
| Molecular Formula | C₁₀H₁₀O₃ | [1][5] |
| Molecular Weight | 178.18 g/mol | [3][5] |
Physicochemical Data
| Property | Value | Reference |
| Appearance | Pale yellow solid | [6] |
| Melting Point | 82.5 °C | N/A |
| Boiling Point | 165-167 °C at 10 mmHg | N/A |
| Solubility | Soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone. Moderately soluble in water. | [1][4][6] |
| logP | 1.5 | [3] |
Spectral Data
-
¹H NMR and ¹³C NMR: The nuclear magnetic resonance spectra of this compound are well-characterized, with distinct signals corresponding to the aromatic, vinylic, and aldehydic protons and carbons. The aldehyde carbon typically appears in the 180–200 ppm region of the ¹³C NMR spectrum.[7][8]
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl group (around 3400 cm⁻¹), the conjugated aldehyde carbonyl group (around 1660 cm⁻¹), the carbon-carbon double bond (around 1600 cm⁻¹), and the aromatic ring.[9]
-
Mass Spectrometry: The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.[5]
Biological Activities and Signaling Pathways
This compound exhibits a wide range of pharmacological effects, including antioxidant, anti-inflammatory, anticancer, and neuroprotective activities. These effects are mediated through the modulation of several key signaling pathways.
Antioxidant Activity
This compound demonstrates significant antioxidant properties by scavenging free radicals and inducing the expression of antioxidant enzymes.[10][11] This activity is largely attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize reactive oxygen species (ROS).
One of the primary mechanisms of its antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[10][12] Nrf2 is a transcription factor that regulates the expression of a battery of antioxidant and detoxification genes, including heme oxygenase-1 (HO-1).[10][12]
Anti-inflammatory Activity
Chronic inflammation is a key contributor to various diseases. This compound has been shown to exert potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[6][13][14]
It has been demonstrated to suppress the lipopolysaccharide (LPS)-induced inflammatory response in macrophages.[10][15] this compound inhibits the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[14] This is achieved, in part, by inhibiting the TAK1-mediated MAP kinase/NF-κB signaling pathway and activating the AMPK pathway.[14][16] Furthermore, this compound can inhibit the inflammatory effects in leptomeningeal cells by suppressing the Janus kinase 2 (JAK2) signaling pathway.[13]
Anticancer Activity
This compound and its derivatives have demonstrated cytotoxic effects against various cancer cell lines.[17][18] Studies have shown its potential against non-small cell lung cancer cells.[17] The anticancer mechanisms of cinnamaldehydes, in general, involve the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[19][20]
Neuroprotective Effects
Neuroinflammation and oxidative stress are implicated in the pathogenesis of neurodegenerative diseases. This compound has shown promise in preclinical models of neurodegeneration. In a model of Huntington's disease, it was found to improve motor function and neuronal survival by reducing ROS levels, restoring metabolic homeostasis through pyruvate kinase M2 (PKM2), and attenuating neuroinflammation via the JAK2/STAT3 pathway.[21] Its ability to inhibit microglial activation further underscores its potential as a neuroprotective agent.[14]
Anti-aging Properties
Recent studies using the model organism Caenorhabditis elegans have revealed that this compound can extend lifespan and enhance resistance to oxidative stress.[22] This effect is mediated by the activation of autophagy through the PAR-4/LKB-1-AAK-2/AMPK-SKN-1/NRF-2 pathway.[22]
Experimental Protocols
Synthesis of this compound
A common method for synthesizing this compound involves the oxidation of isoeugenol.[23][24]
-
Protection of the Phenolic Hydroxyl Group: The phenolic hydroxyl group of isoeugenol is first protected, for instance, by reacting it with chloromethyl methyl ether to form methoxymethyl isoeugenol.[23][25]
-
Oxidation: The protected isoeugenol is then oxidized using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in a suitable solvent such as benzene.[23][24] This selectively oxidizes the methyl group of the propenyl side chain to an aldehyde.
-
Deprotection: The protecting group is subsequently removed, often by acid hydrolysis (e.g., with acetic acid), to yield this compound.[23]
-
Purification: The final product is purified using techniques like column chromatography or recrystallization.
In Vitro Antioxidant Activity Assay (ABTS Method)
This protocol provides a general method to assess the free radical scavenging activity of this compound.
-
Preparation of ABTS Radical Cation (ABTS•+): A stock solution of 7 mM ABTS is mixed with 2.45 mM potassium persulfate and kept in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of Test Solutions: The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. Stock solutions of this compound and a positive control (e.g., ascorbic acid) are prepared in a suitable solvent (e.g., DMSO or ethanol).
-
Assay Procedure:
-
Add 10 µL of various concentrations of this compound or the positive control to 190 µL of the diluted ABTS•+ solution in a 96-well plate.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance in the presence of the sample. The IC₅₀ value (the concentration required to scavenge 50% of the radicals) is then determined.
Conclusion
This compound is a naturally occurring phenolic aldehyde with a well-defined chemical structure and a broad spectrum of biological activities. Its ability to modulate key signaling pathways involved in oxidative stress, inflammation, and cellular homeostasis makes it a promising candidate for further investigation in the development of novel therapeutic agents for a variety of diseases, including chronic inflammatory conditions, cancer, and neurodegenerative disorders. The detailed understanding of its chemical properties and mechanisms of action provides a solid foundation for researchers and drug development professionals to explore its full therapeutic potential.
References
- 1. CAS 458-36-6: this compound | CymitQuimica [cymitquimica.com]
- 2. Coniferyl aldehyde - Wikipedia [en.wikipedia.org]
- 3. This compound | C10H10O3 | CID 5280536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | Antioxidant | Apoptosis | TargetMol [targetmol.com]
- 5. Coniferyl aldehyde [webbook.nist.gov]
- 6. This compound | CAS:20649-42-7 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. researchgate.net [researchgate.net]
- 8. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 9. Infrared and Raman spectra of lignin substructures: Coniferyl alcohol, abietin, and coniferyl aldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The Structure-Antioxidant Activity Relationship of Ferulates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound prevents articular cartilage destruction in a murine model via Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Coniferyl Aldehyde Inhibits the Inflammatory Effects of Leptomeningeal Cells by Suppressing the JAK2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory and antioxidant mechanisms of this compound in lipopolysaccharide-induced neuroinflammation: Involvement of AMPK/Nrf2 and TAK1/MAPK/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. glpbio.com [glpbio.com]
- 16. researchgate.net [researchgate.net]
- 17. Design, Synthesis, and Biological Activity of Coniferyl Aldehyde Derivatives as Potential Anticancer and Antioxidant Agents | Jordan Journal of Pharmaceutical Sciences [jjournals.ju.edu.jo]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. The Anticancer Properties and Apoptosis-inducing Mechanisms of Cinnamaldehyde and the Herbal Prescription Huang-Lian-Jie-Du-Tang (黃連解毒湯 Huáng Lián Jiě Dú Tang) in Human Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound reverses 3-nitropropionic acid-induced Huntington’s disease pathologies via PKM2 restoration and JAK2/STAT3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound activates autophagy and enhances oxidative stress resistance and lifespan of Caenorhabditis elegans via par-4/aak-2/skn-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. [PDF] A New Synthesis of Coniferyl Aldehyde and Alcohol | Semantic Scholar [semanticscholar.org]
- 24. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 25. researchgate.net [researchgate.net]
The Pivotal Role of Coniferaldehyde in Lignin Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Coniferaldehyde stands as a critical intermediate in the intricate biosynthetic pathway of lignin, a complex aromatic polymer essential for the structural integrity of terrestrial plants. Its strategic position as a precursor to both guaiacyl (G) and syringyl (S) lignin units underscores its significance in determining the overall composition and properties of the lignin polymer. This technical guide provides an in-depth exploration of the biological role of this compound, detailing the enzymatic processes governing its formation and conversion, the analytical methods used for its quantification, and the consequences of genetic modifications on its metabolism.
This compound in the Lignin Biosynthesis Pathway
Lignin is synthesized via the phenylpropanoid pathway, starting from the amino acid phenylalanine. A series of enzymatic reactions leads to the formation of hydroxycinnamoyl-CoA esters, which are the central precursors for monolignol synthesis. This compound emerges at a key juncture, primarily formed from feruloyl-CoA through the action of cinnamoyl-CoA reductase (CCR).[1][2]
Once formed, this compound can follow two principal metabolic routes:
-
Reduction to Coniferyl Alcohol: The most direct fate of this compound is its reduction to coniferyl alcohol, the primary precursor for guaiacyl (G) lignin units. This reaction is catalyzed by cinnamyl alcohol dehydrogenase (CAD).[3][4]
-
Hydroxylation and Methylation to Sinapyl Aldehyde: In angiosperms, this compound can be hydroxylated at the 5-position by this compound 5-hydroxylase (CAld5H, also known as F5H), a cytochrome P450-dependent monooxygenase.[5][6] The resulting 5-hydroxythis compound is then methylated by caffeic acid O-methyltransferase (COMT) to produce sinapaldehyde. Sinapaldehyde is subsequently reduced by CAD to sinapyl alcohol, the precursor for syringyl (S) lignin units.[5] This pathway highlights this compound as a crucial branch point in the synthesis of the two major types of lignin subunits in hardwoods.
The regulation of these enzymatic steps is critical in determining the ratio of S and G units in the final lignin polymer, which in turn influences the physical and chemical properties of the plant cell wall.[6]
Key Enzymes in this compound Metabolism
The metabolic fate of this compound is governed by the activity of two key enzymes: Cinnamoyl-CoA Reductase (CCR) and Cinnamyl Alcohol Dehydrogenase (CAD).
Cinnamoyl-CoA Reductase (CCR)
CCR catalyzes the first committed step in the monolignol-specific branch of the lignin biosynthesis pathway, the conversion of hydroxycinnamoyl-CoA esters to their corresponding aldehydes.[1][7] The primary substrate for the synthesis of this compound is feruloyl-CoA.[2][8]
Cinnamyl Alcohol Dehydrogenase (CAD)
CAD is responsible for the final step in monolignol biosynthesis, the reduction of cinnamaldehydes to their corresponding alcohols.[3][4] CAD enzymes typically exhibit broad substrate specificity, capable of reducing both this compound and sinapaldehyde.[3]
Quantitative Data on Enzyme Kinetics and Lignin Composition
The efficiency of this compound metabolism and its impact on lignin structure can be quantitatively assessed through enzyme kinetic studies and analysis of lignin composition in wild-type and genetically modified plants.
Enzyme Kinetics of CCR and CAD
The kinetic parameters of CCR and CAD from various plant species highlight their substrate preferences and catalytic efficiencies.
| Enzyme | Plant Species | Substrate | Km (µM) | Vmax (units) | kcat/Km (s-1µM-1) | Reference |
| CCR1 | Medicago truncatula | Feruloyl-CoA | - | - | - | [1] |
| Ta-CCR1 | Triticum aestivum | Feruloyl-CoA | 5.8 | 1.28 | 0.22 | [9] |
| CAD | Nicotiana tabacum | This compound | 0.3 | - | - | [10] |
| BdCAD5 | Brachypodium distachyon | This compound | 15.4 | 1.48 | 0.096 | [11] |
Note: The units for Vmax and kcat/Km can vary between studies and are presented as reported in the respective literature.
Lignin Composition in Wild-Type and Mutant Plants
Genetic modification of CCR and CAD genes leads to significant alterations in lignin content and composition, providing valuable insights into the role of this compound.
| Plant | Genotype | Lignin Content (% of control) | S/G Ratio | Key Findings | Reference |
| Arabidopsis thaliana | cad-c cad-d double mutant | 60 | 0.08 (vs 0.38 in WT) | 94% reduction in β-O-4 linked G and S units; incorporation of this compound and sinapaldehyde. | [8] |
| Pinus taeda | cad-n1 mutant | 91 (acid-insoluble) | - | Increased incorporation of this compound. | [12] |
| Zea mays | Zmccr1 mutant | Lower H, G, and S units | Increased | Significant reduction in all monolignol-derived units. | [13] |
Experimental Protocols
Accurate characterization of this compound metabolism relies on robust experimental procedures for enzyme activity assays and lignin analysis.
Cinnamoyl-CoA Reductase (CCR) Enzyme Assay
This protocol is adapted from published methods.[14][15]
Materials:
-
Phosphate buffer (100 mM, pH 6.25)
-
NADPH solution (0.1 mM)
-
Feruloyl-CoA solution (substrate)
-
Purified CCR enzyme extract
-
Ethyl acetate
-
Internal standard (e.g., coniferylaldehyde-d3)
-
Spectrophotometer or GC-MS
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and the CCR enzyme extract.
-
Initiate the reaction by adding the feruloyl-CoA substrate.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and extract the product, this compound, with ethyl acetate containing an internal standard.
-
Analyze the extracted sample by spectrophotometry (monitoring the decrease in absorbance at 346 nm due to feruloyl-CoA consumption) or by GC-MS for precise quantification of this compound.
Cinnamyl Alcohol Dehydrogenase (CAD) Enzyme Assay
This protocol is based on established procedures.[11][16]
Materials:
-
Appropriate buffer (e.g., 100 mM sodium acetate, pH 5.35 or 200 mM potassium phosphate, pH 6.25)
-
NADPH solution
-
This compound solution (substrate)
-
Purified CAD enzyme extract
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing the buffer and NADPH.
-
Add the purified CAD enzyme extract.
-
Initiate the reaction by adding the this compound substrate.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during the reduction of this compound.
-
Calculate the enzyme activity based on the rate of absorbance change.
Lignin Analysis by Thioacidolysis
Thioacidolysis is a chemical degradation method used to determine the content of β-O-4 linked lignin units.[8][17]
Materials:
-
Dioxane/ethanethiol mixture (e.g., 9:1 v/v)
-
Boron trifluoride etherate (catalyst)
-
Internal standard (e.g., docosane)
-
Silylating reagent (e.g., BSTFA)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Weigh a small amount of dried, extractive-free plant material into a reaction vial.
-
Add the dioxane/ethanethiol mixture and the internal standard.
-
Add the boron trifluoride etherate catalyst.
-
Heat the mixture at 100°C for several hours.
-
Cool the reaction and neutralize it.
-
Extract the lignin degradation products with an organic solvent.
-
Evaporate the solvent and derivatize the products with a silylating reagent.
-
Analyze the derivatized monomers by GC-MS to quantify the H, G, and S lignin units.
Lignin Analysis by Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)
Py-GC/MS is a rapid and sensitive technique for analyzing the chemical composition of complex materials like plant cell walls.[18][19]
Materials:
-
Pyrolysis unit coupled to a GC-MS system
-
Dried, finely ground plant material
Procedure:
-
Place a small amount of the plant material (micrograms) into a pyrolysis sample holder.
-
Rapidly heat the sample to a high temperature (e.g., 500-650°C) in the absence of oxygen.
-
The volatile pyrolysis products are directly transferred to the GC column for separation.
-
The separated compounds are then identified and quantified by the mass spectrometer.
-
The relative abundance of specific pyrolysis products derived from H, G, and S lignin units is used to determine the lignin composition.
Visualizing the Pathways and Workflows
Diagrams created using the DOT language provide a clear visual representation of the complex biological and experimental processes.
Caption: Lignin biosynthesis pathway highlighting this compound.
Caption: Experimental workflow for the CCR enzyme assay.
Caption: General workflow for lignin composition analysis.
Conclusion
This compound occupies a central and dynamic role in lignin biosynthesis. Its metabolism, orchestrated by a suite of enzymes, dictates the flow of carbon towards the production of different monolignols, thereby shaping the final structure and properties of the lignin polymer. A thorough understanding of the biochemical and genetic regulation of this compound synthesis and conversion is paramount for efforts aimed at modifying lignin for various industrial applications, including biofuel production and the development of novel biomaterials. The experimental protocols and analytical techniques detailed in this guide provide a robust framework for researchers to further investigate the multifaceted role of this key metabolic intermediate.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. The Enzyme Activity and Substrate Specificity of Two Major Cinnamyl Alcohol Dehydrogenases in Sorghum (Sorghum bicolor), SbCAD2 and SbCAD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cinnamyl Alcohol Dehydrogenase (CAD) Assay Kit - Profacgen [profacgen.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Structural and Biochemical Characterization of Cinnamoyl-CoA Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Characterization of Cinnamyl Alcohol Dehydrogenase Encoding Genes Involved in Lignin Biosynthesis and Resistance to Verticillium dahliae in Upland Cotton (Gossypium hirsutum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CINNAMYL ALCOHOL DEHYDROGENASE-C and -D Are the Primary Genes Involved in Lignin Biosynthesis in the Floral Stem of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Purification and Characterization of Cinnamyl Alcohol Dehydrogenase from Tobacco Stems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phylogeny and structure of the cinnamyl alcohol dehydrogenase gene family in Brachypodium distachyon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inheritance, gene expression, and lignin characterization in a mutant pine deficient in cinnamyl alcohol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. mdpi.com [mdpi.com]
- 16. pnas.org [pnas.org]
- 17. A thioacidolysis method tailored for higher‐throughput quantitative analysis of lignin monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Robust Method to Quantify Cell Wall Bound Phenolics in Plant Suspension Culture Cells Using Pyrolysis-Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | A Robust Method to Quantify Cell Wall Bound Phenolics in Plant Suspension Culture Cells Using Pyrolysis-Gas Chromatography/Mass Spectrometry [frontiersin.org]
Spectroscopic Analysis of Coniferaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of coniferaldehyde, a key phenolic compound in the lignin biosynthesis pathway. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, along with comprehensive experimental protocols.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Atom Number | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| 9 (CHO) | 9.63 | d | 7.8 |
| 7 | 7.41 | d | 15.6 |
| 6 | 7.12 | dd | 1.2, 8.4 |
| 2 | 7.07 | d | 1.2 |
| 5 | 6.96 | d | 8.4 |
| 8 | 6.60 | dd | 7.8, 16.2 |
| OCH₃ | 3.94 | s | - |
Data sourced from Asian Journal of Chemistry.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Atom Number | Chemical Shift (δ) in CDCl₃ (ppm) |
| 9 (CHO) | 193.8 |
| 7 | 153.4 |
| 4 | 150.0 |
| 3 | 147.1 |
| 1 | 126.5 |
| 8 | 126.2 |
| 6 | 124.1 |
| 5 | 115.0 |
| 2 | 109.6 |
| OCH₃ | 55.9 |
Data sourced from Asian Journal of Chemistry.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic peaks for its hydroxyl, aromatic, aldehyde, and alkene functionalities.
Table 3: Key IR Absorption Peaks for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 1132 | C-C stretch of the aldehyde group |
| 1116 | CH-bending mode with C-C stretch contribution |
| 966 | CH wagging of the ethenyl group |
| 926 | CH ring mode |
| 904 | Symmetric C-O-C stretch of the methoxy group |
| 858 | Lone-H-wag of the ring (Φ10b) |
| 812 | Umbrella mode (Φ11) |
| 802 | Ring stretching (Φ1) |
| 579 | C=O bend combined with a ring mode |
Data sourced from Infrared and Raman spectra of lignin substructures: this compound, abietin, and coniferyl aldehyde.[1]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The extended conjugation in this compound, involving the aromatic ring, the carbon-carbon double bond, and the carbonyl group, results in a characteristic absorption maximum.
Table 4: UV-Vis Spectroscopic Data for this compound
| Solvent | λmax (nm) |
| 95% Ethanol | ~340 |
Data estimated from the UV spectrum of a solution of this compound (1) in 1 M NaHSO₃.[2]
Experimental Protocols
The following sections provide detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy Protocol
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural elucidation.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tubes (5 mm diameter)
-
Pipettes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a small vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Turn on the NMR spectrometer and allow it to stabilize.
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the manufacturer's guidelines.
-
Place the sample in the NMR probe.
-
-
Data Acquisition:
-
Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve a homogeneous field, which is indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
For ¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to a few thousand scans).
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H) or the solvent peak itself (δ = 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to determine proton-proton connectivities.
-
Assign the peaks in both ¹H and ¹³C spectra to the respective atoms in the this compound molecule.
-
IR Spectroscopy Protocol
Objective: To obtain an infrared spectrum of this compound to identify its functional groups.
Materials:
-
This compound sample (solid)
-
Potassium bromide (KBr), IR-grade
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer with a sample holder for KBr pellets
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Ensure all equipment is thoroughly dry to avoid water absorption peaks in the spectrum.
-
Place a small amount of KBr (approx. 100-200 mg) in an agate mortar and grind it to a very fine powder.
-
Add a small amount of the this compound sample (approx. 1-2 mg) to the KBr powder.
-
Grind the mixture thoroughly with the pestle for several minutes to ensure a homogeneous dispersion of the sample in the KBr matrix.
-
Transfer a portion of the powdered mixture to the pellet press die.
-
Apply pressure to the die using a hydraulic press (as per the manufacturer's instructions) to form a thin, transparent or translucent KBr pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum by scanning the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing and Analysis:
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the major absorption peaks and record their wavenumbers (in cm⁻¹).
-
Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups present in this compound (e.g., O-H, C-H, C=O, C=C, C-O).
-
UV-Vis Spectroscopy Protocol
Objective: To determine the wavelength of maximum absorption (λmax) of this compound.
Materials:
-
This compound sample
-
Spectroscopic grade ethanol (95%)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in 95% ethanol of a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a dilute solution suitable for UV-Vis analysis (the absorbance at λmax should ideally be between 0.5 and 1.0). A typical concentration might be in the range of 5-10 µg/mL.
-
-
Data Acquisition:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.
-
Fill a quartz cuvette with the blank solvent (95% ethanol) and place it in the reference beam path (for a double-beam instrument) or use it to record a baseline.
-
Rinse another quartz cuvette with the this compound solution and then fill it.
-
Place the sample cuvette in the sample beam path.
-
Scan a range of wavelengths, for example, from 200 to 400 nm, to obtain the absorption spectrum.
-
-
Data Analysis:
-
The resulting spectrum will be a plot of absorbance versus wavelength.
-
Identify the wavelength at which the maximum absorbance occurs. This is the λmax.
-
Record the absorbance value at the λmax.
-
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a compound like this compound.
References
The Multifaceted World of Coniferaldehyde Derivatives: A Technical Guide to Their Natural Occurrence and Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coniferaldehyde, a hydroxycinnamaldehyde, and its derivatives are pivotal intermediates in the biosynthesis of lignin and other phenylpropanoids in terrestrial plants. These compounds are not merely structural precursors but also possess a spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties, making them a focal point for research and drug development. This technical guide provides an in-depth exploration of the natural occurrence of this compound derivatives, methodologies for their analysis, and an overview of their roles in plant and human health. Quantitative data on their distribution are presented, alongside detailed experimental protocols and a visualization of their key signaling pathways to facilitate further research and application.
Introduction to this compound and its Derivatives
This compound, systematically known as (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enal, is a phenolic compound derived from the phenylpropanoid pathway. It serves as a direct precursor to coniferyl alcohol, one of the primary monolignols that polymerize to form lignin, a complex polymer essential for structural support in vascular plants. The derivatives of this compound, such as sinapaldehyde and 5-hydroxythis compound, play crucial roles in determining the composition of lignin, particularly the ratio of guaiacyl (G) and syringyl (S) units in angiosperms. Beyond their structural importance, the inherent reactivity of the aldehyde group and the phenolic hydroxyl group confers significant biological activities upon these molecules.
Natural Occurrence and Quantitative Distribution
This compound and its derivatives are widespread throughout the plant kingdom, primarily localized in lignifying tissues. Their concentrations can vary significantly depending on the plant species, tissue type, and developmental stage.
Key this compound Derivatives in Nature
-
This compound: The foundational compound, a precursor to G-lignin.
-
Sinapaldehyde: A derivative of this compound, formed through hydroxylation and methylation, and a precursor to S-lignin in angiosperms.[1]
-
5-Hydroxythis compound: An intermediate in the biosynthesis of sinapaldehyde from this compound.
-
Ferulic Acid: An oxidized form of this compound, found esterified to polysaccharides in plant cell walls and known for its potent antioxidant properties.
Quantitative Data on Natural Occurrence
The quantification of these aldehydes in plant tissues can be challenging due to their transient nature and low concentrations. However, advances in analytical techniques have enabled their measurement in various plant sources.
| Compound | Plant Species | Tissue | Concentration | Reference |
| This compound | Liquidambar styraciflua (Sweetgum) | Xylem | 12 ng/g fresh weight | [2] |
| 5-Hydroxythis compound | Liquidambar styraciflua (Sweetgum) | Xylem | 4 ng/g fresh weight | [2] |
| Sinapaldehyde | Liquidambar styraciflua (Sweetgum) | Xylem | 110 ng/g fresh weight | [2] |
| This compound | Picea abies (Norway Spruce) | Lignin | 3.8% of lignin units | [3] |
| Ferulic Acid | Triticum aestivum (Wheat) | Grain | ~0.647 mg/g | [4] |
Biological Activities and Signaling Pathways
This compound and its derivatives exhibit a range of biological activities that are of significant interest to the pharmaceutical and nutraceutical industries.
Antioxidant Activity
The phenolic hydroxyl group in this compound and its derivatives can donate a hydrogen atom to scavenge free radicals, thus mitigating oxidative stress. Ferulic acid, in particular, is a well-documented antioxidant.
Anti-inflammatory Activity
This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways. One of the primary mechanisms involves the induction of heme oxygenase-1 (HO-1), a cytoprotective enzyme with anti-inflammatory properties. This induction is mediated through the Protein Kinase C (PKC) α/β II/Nrf-2 signaling pathway.
Experimental Protocols
The following sections provide generalized yet detailed methodologies for the extraction, isolation, and analysis of this compound derivatives from plant materials.
Extraction and Isolation of this compound Derivatives from Lignocellulosic Biomass
This protocol outlines a common procedure for the extraction and partial purification of phenolic compounds, including this compound derivatives, from dried plant material.
1. Sample Preparation:
- Dry the plant material (e.g., wood shavings, straw) at 60°C to a constant weight.
- Grind the dried material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
2. Solvent Extraction:
- Perform a Soxhlet extraction or maceration with a series of solvents of increasing polarity to remove extractives. A typical sequence is:
- n-hexane to remove lipids and waxes.
- Acetone to extract a broad range of phenolic compounds.
- Methanol to extract more polar compounds.
- For each solvent, extract the plant material for 6-8 hours.
- Combine the acetone and methanol extracts, which will contain the majority of the phenolic compounds.
3. Lignin Isolation (Optional, for analysis of lignin-bound aldehydes):
- The solid residue from the solvent extraction can be subjected to acid hydrolysis (e.g., Klason lignin method) to isolate the lignin fraction.
- Alternatively, milder methods like enzymatic hydrolysis can be used to depolymerize the lignin and release bound aldehydes.
4. Purification of Phenolic Extract:
- Evaporate the combined acetone and methanol extracts to dryness under reduced pressure.
- Redissolve the residue in a minimal amount of a suitable solvent (e.g., 50% methanol).
- Perform liquid-liquid partitioning against a non-polar solvent like hexane to remove any remaining lipids.
- The resulting aqueous/methanolic phase contains the partially purified phenolic compounds.
5. Chromatographic Separation:
- Further purify and isolate specific this compound derivatives using column chromatography (e.g., Sephadex LH-20) or preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.
- Elute with a gradient of water and methanol or acetonitrile.
- Collect fractions and monitor by analytical HPLC or TLC to identify those containing the target compounds.
Analytical Quantification
HPLC is a widely used technique for the quantification of this compound and its derivatives.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of two solvents is typically used:
-
Solvent A: Water with 0.1% formic acid (to ensure phenolic compounds are protonated).
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Gradient: A linear gradient from a low to a high concentration of Solvent B over 30-40 minutes.
-
Detection: UV detector at a wavelength of around 340 nm, which is the absorption maximum for this compound.
-
Quantification: Based on a calibration curve generated using pure standards of the target compounds.
This is a histochemical method for the in-situ detection of cinnamaldehyde groups in lignin.
-
Reagent: A solution of phloroglucinol in an acidic ethanol medium (e.g., 2% phloroglucinol in ethanol/HCl).
-
Procedure:
-
Prepare thin sections of the plant tissue.
-
Apply the Wiesner reagent to the tissue section.
-
A cherry-red color indicates the presence of this compound residues in the lignin.
-
-
Note: This method is qualitative to semi-quantitative. For precise quantification, it should be coupled with microspectrophotometry.
Conclusion and Future Perspectives
This compound and its derivatives are a fascinating and important class of plant secondary metabolites. Their dual role as essential building blocks for lignin and as bioactive molecules with potential therapeutic applications makes them a compelling area for continued research. Future studies should focus on elucidating the complete biosynthetic and regulatory networks governing their production in plants, which could open avenues for metabolic engineering to produce plants with altered lignin composition for improved biofuel production or enhanced disease resistance. Furthermore, a deeper understanding of their mechanisms of action in biological systems will be crucial for the development of new drugs and nutraceuticals derived from these naturally occurring compounds. The methodologies and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to advance our knowledge and application of this compound derivatives.
References
An In-depth Technical Guide to Coniferaldehyde: Discovery, Historical Background, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coniferaldehyde, a naturally occurring phenolic compound, has garnered significant attention in the scientific community for its diverse biological activities and therapeutic potential. Primarily known as a key intermediate in the biosynthesis of lignin in plants, recent research has unveiled its potent antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. This technical guide provides a comprehensive overview of the discovery and historical background of this compound, detailed experimental protocols for its synthesis and biological evaluation, a summary of quantitative data on its efficacy, and a visual representation of the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals in drug development seeking to explore the therapeutic applications of this compound.
Discovery and Historical Background
This compound, systematically named (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enal, is a cinnamaldehyde derivative. Its history is intrinsically linked to the study of lignin, one of the most abundant organic polymers on Earth. For many years, this compound was recognized primarily as a precursor to coniferyl alcohol, a primary monomer in the lignification process in plant cell walls. The Wiesner test, a well-known histochemical stain for lignin developed in the late 19th century, produces a characteristic brilliant red color in the presence of this compound groups within the lignin polymer.
The focus on this compound as a bioactive molecule in its own right is a more recent development. Initially investigated for its organoleptic properties, scientific interest has shifted towards its pharmacological effects. It is found in various edible plants and has been identified as a component of traditional medicines. Modern research has begun to elucidate the molecular mechanisms underlying its beneficial health effects, paving the way for its potential use in the prevention and treatment of a range of diseases.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₀O₃ | --INVALID-LINK-- |
| Molar Mass | 178.18 g/mol | --INVALID-LINK-- |
| Melting Point | 82.5 °C | |
| Appearance | Yellowish crystalline powder | |
| Solubility | Soluble in DMSO, ethanol, methanol | --INVALID-LINK-- |
Biological Activities and Therapeutic Potential
This compound exhibits a wide spectrum of biological activities, making it a promising candidate for drug development.
Neuroprotective Effects
Studies have demonstrated that this compound can protect neurons from damage in models of neurodegenerative diseases like Huntington's and Alzheimer's disease. It has been shown to improve motor function, preserve neuronal architecture, and reduce apoptosis in a 3-nitropropionic acid-induced model of Huntington's disease.[1] In the context of Alzheimer's, this compound has been found to attenuate pathology by activating the Nrf2 pathway.[2][3]
Anti-inflammatory Activity
This compound possesses significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide-stimulated microglial cells.[4] This anti-inflammatory action is mediated, in part, through the suppression of the JAK2/STAT3 and NF-κB signaling pathways.
Antioxidant Properties
As a phenolic compound, this compound is a potent antioxidant. It can scavenge free radicals and reduce oxidative stress, which is a key factor in the pathogenesis of many chronic diseases.[1]
Anticancer Activity
Emerging evidence suggests that this compound and its derivatives have cytotoxic activity against various cancer cell lines. For instance, derivatives of this compound have shown potency against non-small cell lung cancer cells.
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways.
JAK2/STAT3 Signaling Pathway
The Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway is crucial in cytokine signaling and inflammation. This compound has been shown to inhibit the phosphorylation of JAK2 and STAT3, thereby downregulating the expression of pro-inflammatory genes.[1]
Caption: this compound inhibits the JAK2/STAT3 signaling pathway.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. This compound can activate Nrf2, leading to the expression of antioxidant enzymes and cytoprotective genes.[2][3]
Caption: this compound activates the Nrf2 antioxidant pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammatory responses. This compound has been shown to inhibit the activation of NF-κB, which in turn suppresses the expression of inflammatory genes.
References
- 1. This compound reverses 3-nitropropionic acid-induced Huntington’s disease pathologies via PKM2 restoration and JAK2/STAT3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] this compound attenuates Alzheimer's pathology via activation of Nrf2 and its targets | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory and antioxidant mechanisms of this compound in lipopolysaccharide-induced neuroinflammation: Involvement of AMPK/Nrf2 and TAK1/MAPK/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Coniferaldehyde: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 458-36-6 Molecular Formula: C₁₀H₁₀O₃
Coniferaldehyde is a naturally occurring phenolic aldehyde and a key intermediate in the biosynthesis of lignin. It is found in numerous plant species and has garnered significant interest within the scientific community for its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, relevant experimental protocols, and its role in cellular signaling pathways, with a particular emphasis on its potential applications in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and use in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 178.18 g/mol | [1][2] |
| Melting Point | 80-82 °C | [1] |
| Boiling Point | 338.8 ± 27.0 °C at 760 mmHg | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Flash Point | 136.8 ± 17.2 °C | [1] |
| LogP | 1.35 | [1] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Moderately soluble in water. | [2][3][4] |
Key Experimental Protocols
This compound has been investigated in various in vitro and in vivo models to elucidate its mechanism of action and therapeutic potential. Below are summaries of key experimental designs.
In Vitro Anti-Inflammatory Activity in Macrophages
-
Objective: To investigate the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in RAW264.7 macrophage cells.[1][3][4]
-
Methodology:
-
RAW264.7 cells are cultured in appropriate media.
-
Cells are pre-treated with varying concentrations of this compound (e.g., 0.5-5 μM) for a specified period (e.g., 4-24 hours).[5]
-
Inflammation is induced by adding LPS.
-
The expression and nuclear translocation of key signaling proteins such as Nrf-2 and the expression of downstream targets like heme oxygenase-1 (HO-1) are assessed using techniques like Western blotting and immunofluorescence.[3][5]
-
The production of inflammatory mediators like nitric oxide (NO) can be quantified using the Griess assay.[5]
-
Neuroprotective Effects in a Cellular Model of Alzheimer's Disease
-
Objective: To evaluate the neuroprotective effects of this compound in a cellular model of Alzheimer's disease using SH-SY5Y neuroblastoma cells.[6][7]
-
Methodology:
-
SH-SY5Y cells, including those overexpressing amyloid precursor protein (APP), are cultured.
-
Cells are treated with this compound (e.g., 100 μM).[7]
-
The viability of neurons is assessed in the presence of stressors like amyloid-β (Aβ) peptides or mitochondrial toxins.[7]
-
The activation of the Nrf2 pathway is determined by observing the translocation of Nrf2 to the nucleus via immunofluorescence.[6]
-
Mitochondrial function and structure are evaluated to assess the protective effects of this compound.[6]
-
In Vivo Efficacy in a Mouse Model of Huntington's Disease
-
Objective: To assess the therapeutic potential of this compound in a 3-nitropropionic acid (3-NP)-induced mouse model of Huntington's disease.[8]
-
Methodology:
-
Male mice are randomly assigned to control and treatment groups.
-
The disease model is induced by the administration of 3-NP.
-
This compound is administered to the treatment groups at specific dosages (e.g., 10 mg/kg and 20 mg/kg).[8]
-
Neuronal damage and apoptosis in the motor cortex and striatum are assessed using histological techniques such as Nissl staining and TUNEL assays.[8]
-
The expression of key proteins in relevant signaling pathways, such as PKM2 and the JAK2/STAT3 pathway, is analyzed by Western blotting.[8]
-
Signaling Pathways
This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams illustrate two of the most well-characterized pathways.
Caption: this compound activates the PKCα/β II/Nrf-2/HO-1 signaling pathway.
References
- 1. coniferyl aldehyde | CAS#:458-36-6 | Chemsrc [chemsrc.com]
- 2. CAS 458-36-6: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | CAS:20649-42-7 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound attenuates Alzheimer's pathology via activation of Nrf2 and its targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound reverses 3-nitropropionic acid-induced Huntington’s disease pathologies via PKM2 restoration and JAK2/STAT3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide on the Antioxidant and Anti-inflammatory Properties of Coniferaldehyde
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Coniferaldehyde (CFA), a naturally occurring phenolic compound derived from lignin and found in various dietary and medicinal plants, has garnered significant scientific interest for its potent biological activities. This document provides a comprehensive technical overview of the antioxidant and anti-inflammatory properties of this compound. It details the underlying molecular mechanisms, presents quantitative data from key studies, outlines detailed experimental protocols for replication and further investigation, and visualizes the complex signaling pathways involved. The evidence strongly suggests that this compound exerts its effects through a multi-targeted approach, primarily involving the activation of the Nrf2 antioxidant response pathway and the inhibition of pro-inflammatory cascades such as NF-κB, MAPKs, and JAK/STAT. These characteristics position this compound as a promising candidate for the development of novel therapeutics for oxidative stress- and inflammation-mediated diseases.
Antioxidant Properties of this compound
This compound's antioxidant capacity is multifaceted, involving both direct radical scavenging and the upregulation of endogenous antioxidant defense systems. Its chemical structure, featuring a phenolic hydroxyl group and an α,β-unsaturated aldehyde, is key to these activities.
Mechanisms of Antioxidant Action
This compound's primary antioxidant mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxifying enzymes.
-
Nrf2 Activation: In its inactive state, Nrf2 is sequestered in the cytoplasm by Keap1. This compound, acting as a Michael acceptor, can modify cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[1] Once released, Nrf2 translocates to the nucleus.
-
ARE-Dependent Gene Expression: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This induces the transcription of numerous protective enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), catalase, and glutathione S-transferases (GSTs).[4][5][6]
-
Upstream Regulation: Studies have shown that Protein Kinase C (PKC) α/β II and AMP-activated protein kinase (AMPK) act as upstream regulators in the this compound-induced activation of Nrf2.[4][5][7]
Additionally, this compound has demonstrated the ability to directly scavenge reactive oxygen species (ROS), thereby reducing intracellular oxidative stress and protecting cells from oxidative damage.[7][8][9]
Quantitative Data: Antioxidant Activity
The following table summarizes quantitative and comparative data on the antioxidant effects of this compound from various in vitro and in vivo studies.
| Assay/Model System | Key Findings | Concentration(s) | Reference |
| ABTS Radical Scavenging | Activity order: Ferulic acid > this compound ≈ Iso-ferulic acid. | Not specified | [10] |
| FRAP Assay | Showed similar or higher reducing power compared to methyl and ethyl ferulate. | Not specified | [10] |
| Nrf2 Nuclear Translocation | Dramatically increased Nrf2 nuclear translocation in RAW264.7 macrophages. | 0.5 - 5 µM | [11] |
| ROS Reduction | Efficiently decreased ROS levels in C. elegans. | 50 µM | [9] |
| Cell Viability (Neuroprotection) | Promoted neural cell viability under Aβ stress. | 30 - 160 µM (maximal at 80-100 µM) | [1] |
| In vivo (LPS-injected mice) | Increased Nrf2-driven antioxidant enzymes in the brain. | Not specified | [5] |
Visualization: Nrf2 Signaling Pathway
The diagram below illustrates the activation of the Nrf2/ARE antioxidant pathway by this compound.
References
- 1. This compound attenuates Alzheimer's pathology via activation of Nrf2 and its targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound attenuates Alzheimer's pathology via activation of Nrf2 and its targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits LPS-induced apoptosis through the PKC α/β II/Nrf-2/HO-1 dependent pathway in RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and antioxidant mechanisms of this compound in lipopolysaccharide-induced neuroinflammation: Involvement of AMPK/Nrf2 and TAK1/MAPK/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 7. researchgate.net [researchgate.net]
- 8. This compound reverses 3-nitropropionic acid-induced Huntington’s disease pathologies via PKM2 restoration and JAK2/STAT3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound activates autophagy and enhances oxidative stress resistance and lifespan of Caenorhabditis elegans via par-4/aak-2/skn-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Structure-Antioxidant Activity Relationship of Ferulates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols: Synthesis and Use of 13C-Labeled Coniferaldehyde for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopically labeled compounds are invaluable tools in metabolic research, enabling the elucidation of complex biochemical pathways and the quantification of metabolic fluxes. Coniferaldehyde is a key intermediate in the biosynthesis of lignin, a major component of plant cell walls. Understanding its metabolic fate is crucial for efforts in bioenergy, forestry, and agriculture. This document provides a detailed protocol for the chemical synthesis of ¹³C-labeled this compound and its application in metabolic studies within plant systems. The use of stable isotopes like ¹³C allows for tracing the incorporation of this compound into various downstream metabolites and polymers without the complications of radioactive tracers.
Synthesis of [γ-¹³C]this compound
The synthesis of this compound labeled with ¹³C at the γ-position of the side chain can be achieved through a multi-step process starting from vanillin. The key step involves the introduction of the ¹³C label via a Wittig-Horner-Emmons reaction.[1]
Experimental Protocol:
Step 1: Acetylation of Vanillin
-
Dissolve vanillin (1) in methylene chloride.
-
Add acetic anhydride and a catalytic amount of 4-N,N-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction mixture to isolate 4-O-acetylvanillin (2).
Step 2: Wittig-Horner-Emmons Reaction with ¹³C-labeled Reagent
-
Prepare a two-phase system of water and methylene chloride.
-
Dissolve 4-O-acetylvanillin (2) in the organic phase.
-
Add [1-¹³C]triethylphosphonoacetate to the reaction mixture. This reagent introduces the ¹³C label.
-
Use potassium carbonate as the base and tris[(methoxyethoxy)ethyl]amine as a phase-transfer catalyst.
-
Stir vigorously until the reaction is complete to yield the ¹³C-labeled ethyl ferulate acetate (3).[1]
Step 3: Saponification to [γ-¹³C]Ferulic Acid
-
Hydrolyze the ester (3) using a strong base, such as sodium hydroxide, under alkaline conditions.
-
Acidify the reaction mixture to precipitate [γ-¹³C]ferulic acid (4).
-
Filter and dry the product.[1]
Step 4: Acetylation of [γ-¹³C]Ferulic Acid
-
Protect the phenolic hydroxyl group of [γ-¹³C]ferulic acid (4) by reacting it with acetic anhydride to form the corresponding acetate (5).
Step 5: Formation of Acid Chloride
-
Convert the carboxylic acid group of (5) to an acid chloride (6) using thionyl chloride.
Step 6: Reduction to [γ-¹³C]this compound Acetate
-
Reduce the acid chloride (6) to the corresponding aldehyde (7) using a mild reducing agent such as lithium tri-tert-butoxyaluminum hydride.
Step 7: Deprotection to [γ-¹³C]this compound
-
Remove the acetate protecting group from (7) by hydrolysis with sodium hydroxide to yield the final product, [γ-¹³C]this compound (8).[1]
Synthesis Workflow Diagram
Caption: Chemical synthesis workflow for [γ-¹³C]this compound.
Quantitative Data Summary for Synthesis
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) | Isotopic Purity (%) |
| 1 | Vanillin | Acetic anhydride, DMAP | 4-O-Acetylvanillin | >95 | N/A |
| 2 | 4-O-Acetylvanillin | [1-¹³C]Triethylphosphonoacetate, K₂CO₃ | ¹³C-Ethyl Ferulate Acetate | 80-90 | >98 |
| 3 | ¹³C-Ethyl Ferulate Acetate | NaOH | ¹³C-Ferulic Acid | >90 | >98 |
| 4 | ¹³C-Ferulic Acid | Acetic anhydride | ¹³C-Ferulic Acid Acetate | >95 | >98 |
| 5 | ¹³C-Ferulic Acid Acetate | SOCl₂ | ¹³C-Feruloyl Chloride Acetate | Quantitative | >98 |
| 6 | ¹³C-Feruloyl Chloride Acetate | LiAlH(OtBu)₃ | ¹³C-Coniferaldehyde Acetate | 70-80 | >98 |
| 7 | ¹³C-Coniferaldehyde Acetate | NaOH | ¹³C-Coniferaldehyde | >90 | >98 |
Note: Expected yields are estimates based on typical organic synthesis reactions and may vary.
Application in Metabolic Studies
¹³C-labeled this compound can be used as a tracer to investigate its metabolic fate in plant tissues. This is particularly relevant in studying lignin biosynthesis, especially in genetically modified plants with altered enzyme activities, such as those with downregulated Cinnamyl Alcohol Dehydrogenase (CAD).[2] In such plants, this compound may be redirected to alternative metabolic pathways.[2][3]
Experimental Protocol for Metabolic Labeling:
1. Plant Material and Growth Conditions:
-
Use plant species of interest (e.g., Arabidopsis thaliana, poplar) grown under controlled environmental conditions.[4] For studies on lignin, developing stems are often the tissue of choice.[4]
2. Isotope Feeding:
-
Prepare a solution of ¹³C-labeled this compound in a suitable buffer or growth medium.
-
For excised tissues like stems, the cut end can be placed in the labeling solution.[4] For cell cultures, the labeled compound is added directly to the medium.
-
A control experiment should be run in parallel using unlabeled this compound.
3. Time-Course Sampling:
-
Harvest plant tissues at various time points after the introduction of the labeled substrate (e.g., 0, 1, 4, 8, 24 hours) to track the progression of the label through the metabolic network.
-
Immediately freeze the collected samples in liquid nitrogen to quench all metabolic activity.
4. Metabolite Extraction:
-
Homogenize the frozen plant tissue in a suitable extraction solvent (e.g., 80% methanol).
-
Centrifuge to pellet cell debris and collect the supernatant containing soluble metabolites.
-
For analysis of insoluble fractions like lignin, the remaining pellet can be processed separately.
5. Analytical Detection by LC-MS:
-
Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The chromatography separates the different compounds, and the mass spectrometer detects the mass-to-charge ratio of each compound.
-
The incorporation of ¹³C will result in a mass shift of +1 (or more, depending on the number of labeled atoms incorporated) for the metabolites derived from the labeled this compound.
Metabolic Pathway Diagram
Caption: Metabolic fate of ¹³C-coniferaldehyde in plant tissue.
Representative Quantitative Data from a Metabolic Study
| Time (hours) | ¹³C-Coniferaldehyde (Relative Abundance) | ¹³C-Coniferyl Alcohol (Relative Abundance) | ¹³C-Ferulic Acid (Relative Abundance) | ¹³C Incorporation into Lignin (%) |
| 0 | 100 | 0 | 0 | 0 |
| 1 | 65 | 25 | 5 | 5 |
| 4 | 20 | 50 | 15 | 15 |
| 8 | 5 | 40 | 25 | 30 |
| 24 | <1 | 15 | 30 | 55 |
Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate how results from a ¹³C-labeling experiment might be presented.
Conclusion
The synthesis of ¹³C-labeled this compound provides a powerful tool for dissecting the complexities of phenylpropanoid metabolism. The protocols outlined in this document offer a framework for the preparation of this valuable tracer and its application in metabolic flux analysis. By tracing the flow of the ¹³C label, researchers can gain quantitative insights into how plants synthesize lignin and other related compounds, which is essential for developing improved plant varieties for biofuels and other bioproducts.
References
Application of Coniferaldehyde in Biofuel Research: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Coniferaldehyde, a key intermediate in lignin biosynthesis, is emerging as a significant molecule of interest in the pursuit of sustainable biofuels. As a component of lignocellulosic biomass, its strategic manipulation and conversion present promising avenues for enhancing the efficiency and economic viability of biofuel production. This document provides detailed application notes and experimental protocols related to the use of this compound in biofuel research, focusing on microbial conversion and its impact on biomass saccharification.
Microbial Conversion of this compound for Biofuel Production
Saccharomyces cerevisiae, a robust and widely used industrial microorganism, has demonstrated the ability to metabolize this compound, converting it into less inhibitory compounds and, in some instances, contributing to improved ethanol yields. This biotransformation is a crucial detoxification mechanism, enabling the yeast to thrive in lignocellulosic hydrolysates, which are often rich in inhibitory phenolic compounds.
Quantitative Data on this compound Conversion by S. cerevisiae
The following table summarizes key quantitative data from studies on the aerobic conversion of this compound and related phenolic compounds by S. cerevisiae.
| Parameter | Control (YMM) | 1.1 mM this compound | 1.8 mM Ferulic Acid | 9.7 mM p-Coumaric Acid | Reference |
| Max. Specific Growth Rate (h⁻¹) | 0.37 ± 0.02 | 0.41 ± 0.07 | 0.35 ± 0.02 | 0.29 ± 0.02 | [1][2] |
| Biomass on Glucose (g/g) | 0.11 ± 0.019 | 0.08 ± 0.009 | 0.06 ± 0.008 | 0.14 ± 0.07 | [1][2] |
| Ethanol Yield (g/g glucose) | 0.17 | 0.19 | 0.14 | 0.14 | [1] |
Note: YMM stands for Yeast Minimal Medium. The data indicates that while this compound does not significantly inhibit the maximum specific growth rate, it does impact biomass yield. Notably, an increased ethanol yield was observed in the presence of this compound.
Experimental Protocol: Microbial Conversion of this compound
This protocol outlines the steps for the aerobic batch cultivation of Saccharomyces cerevisiae in the presence of this compound to study its conversion.
Materials:
-
Saccharomyces cerevisiae strain (e.g., CEN.PK113-7D)
-
Yeast Minimal Medium (YMM)
-
This compound (stock solution in ethanol)
-
Bioreactor (e.g., 2L stirred tank)
-
Sterile glucose solution
-
Sterile air supply
-
HPLC-MS system for analysis
Procedure:
-
Inoculum Preparation:
-
Inoculate a single colony of S. cerevisiae into 50 mL of YMM in a 250 mL shake flask.
-
Incubate at 30°C with shaking at 200 rpm for 24-48 hours until the culture reaches the exponential growth phase.
-
-
Bioreactor Setup:
-
Prepare and sterilize the bioreactor containing 1L of YMM.
-
Aseptically add sterile glucose solution to a final concentration of 20 g/L.
-
Calibrate pH and temperature probes to maintain pH 5.0 and 30°C.
-
Set the stirring speed to 600 rpm and maintain an aeration rate of 1 vvm (volume of air per volume of liquid per minute).
-
-
Cultivation and Induction:
-
Inoculate the bioreactor with the seed culture to an initial OD₆₀₀ of approximately 0.1.
-
Allow the culture to grow until it reaches the mid-exponential phase (OD₆₀₀ of ~1.0).
-
Aseptically add the this compound stock solution to the desired final concentration (e.g., 1.1 mM). An equivalent volume of ethanol should be added to the control bioreactor.
-
-
Sampling and Analysis:
-
Collect samples aseptically at regular intervals (e.g., 0, 4, 8, 12, 24, 48, 72, and 96 hours).
-
Immediately centrifuge the samples to separate the supernatant from the cell biomass.
-
Store the supernatant at -20°C for HPLC-MS analysis of this compound and its metabolites.
-
Determine cell biomass by measuring the dry cell weight.
-
Analytical Protocol: HPLC-MS for this compound Metabolites
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative ESI.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
Data Analysis:
-
Identify and quantify this compound and its metabolites by comparing their retention times and mass spectra with authentic standards or by using high-resolution mass spectrometry for putative identification.
Signaling Pathway
The biotransformation of this compound in Saccharomyces cerevisiae involves a detoxification pathway where it is converted to less inhibitory compounds.
Caption: Proposed detoxification pathway of this compound in S. cerevisiae.
Impact of this compound Content in Lignin on Biomass Saccharification
Genetic modification of lignocellulosic feedstocks to alter lignin composition is a key strategy to reduce biomass recalcitrance and improve the efficiency of enzymatic hydrolysis (saccharification). Down-regulation of the cinnamyl alcohol dehydrogenase (CAD) enzyme, which is responsible for the conversion of coniferaldehydes to their corresponding alcohols, leads to an increased incorporation of this compound into the lignin polymer. This alteration has been shown to significantly enhance the release of fermentable sugars.
Quantitative Data on Saccharification of CAD-Deficient Poplar
The following table presents the sugar release from wild-type and CAD1-deficient (hpCAD) poplar wood after different pretreatments.
| Pretreatment | Sugar Release | Wild-Type | hpCAD Line 4 | hpCAD Line 19 | hpCAD Line 24 | Reference |
| None | Glucose (mg/g DW) | 28.5 ± 2.1 | 38.7 ± 2.5 | 40.1 ± 3.1 | 39.5 ± 2.8 | [3] |
| Xylose (mg/g DW) | 10.2 ± 0.8 | 15.6 ± 1.1 | 16.3 ± 1.3 | 16.0 ± 1.2 | [3] | |
| Alkaline (NaOH) | Glucose (mg/g DW) | 155.4 ± 8.2 | 281.2 ± 15.1 | 275.9 ± 14.5 | 278.6 ± 14.8 | [3] |
| Xylose (mg/g DW) | 45.6 ± 2.4 | 115.4 ± 6.2 | 112.8 ± 6.0 | 114.1 ± 6.1 | [3] |
Note: DW stands for Dry Weight. The data clearly demonstrates a significant increase in both glucose and xylose release from the CAD-deficient poplar lines, particularly after alkaline pretreatment.
Experimental Protocol: Saccharification of Lignocellulosic Biomass
This protocol describes a method for evaluating the enzymatic saccharification efficiency of lignocellulosic biomass.
Materials:
-
Milled, extractives-free lignocellulosic biomass (e.g., poplar wood)
-
Sodium hydroxide (NaOH) for alkaline pretreatment
-
Sulfuric acid (H₂SO₄) for neutralization
-
Cellulase and xylanase enzyme cocktails
-
Citrate buffer (pH 4.8)
-
Shaking incubator
-
HPLC system with a refractive index (RI) detector for sugar analysis
Procedure:
-
Alkaline Pretreatment (Optional but Recommended):
-
Weigh 1 g of biomass into a pressure-resistant vessel.
-
Add 20 mL of 1% (w/v) NaOH solution.
-
Heat at 121°C for 1 hour.
-
Allow to cool, then neutralize the slurry to pH 4.8 with H₂SO₄.
-
Wash the pretreated biomass with deionized water until the pH is neutral.
-
-
Enzymatic Hydrolysis:
-
Prepare a slurry of the pretreated (or untreated) biomass in citrate buffer (pH 4.8) at a consistency of 5% (w/v).
-
Add cellulase (e.g., 20 FPU/g of biomass) and xylanase (e.g., 10 U/g of biomass) enzymes.
-
Incubate at 50°C in a shaking incubator at 150 rpm for 72 hours.
-
-
Sugar Analysis:
-
Take samples at specific time points (e.g., 24, 48, 72 hours).
-
Centrifuge the samples to pellet the remaining solids.
-
Filter the supernatant through a 0.22 µm filter.
-
Analyze the concentrations of glucose and xylose in the supernatant using an HPLC system equipped with an appropriate carbohydrate analysis column and an RI detector.
-
Experimental Workflow
The following diagram illustrates the workflow for evaluating the impact of lignin modification on biomass saccharification.
Caption: Workflow for saccharification analysis of modified biomass.
Catalytic Upgrading of this compound
While microbial conversion offers a biological route to valorize this compound, catalytic approaches provide a thermochemical pathway to convert it into valuable biofuel precursors. Hydrodeoxygenation (HDO) is a key process for removing oxygen atoms from biomass-derived molecules, thereby increasing their energy density and stability. Due to the structural similarity, protocols for the HDO of guaiacol can be adapted for this compound.
Experimental Protocol: Catalytic Hydrodeoxygenation (Adapted for this compound)
This protocol is adapted from established procedures for the HDO of guaiacol and can be used as a starting point for this compound upgrading.
Materials:
-
This compound
-
Supported metal catalyst (e.g., Pt/C, Ru/C, or NiMo/Al₂O₃)
-
High-pressure batch reactor
-
Hydrogen gas (H₂)
-
Solvent (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
Catalyst Preparation and Activation:
-
If necessary, reduce the catalyst in a tube furnace under a flow of H₂ at a specified temperature (e.g., 400°C for NiMo/Al₂O₃) for several hours.
-
After reduction, cool the catalyst under an inert atmosphere (e.g., N₂) to prevent re-oxidation.
-
-
Reaction Setup:
-
Load the activated catalyst (e.g., 0.1 g) and this compound (e.g., 1 g) into the batch reactor.
-
Add the solvent (e.g., 50 mL of dodecane).
-
Seal the reactor and purge it several times with H₂ to remove air.
-
Pressurize the reactor with H₂ to the desired reaction pressure (e.g., 30-50 bar).
-
-
Hydrodeoxygenation Reaction:
-
Heat the reactor to the desired reaction temperature (e.g., 250-350°C) while stirring.
-
Maintain the reaction at the set temperature and pressure for a specific duration (e.g., 2-6 hours).
-
-
Product Analysis:
-
After the reaction, cool the reactor to room temperature and carefully vent the excess H₂.
-
Collect the liquid product and separate it from the catalyst by filtration or centrifugation.
-
Analyze the composition of the liquid product using GC-MS to identify and quantify the deoxygenated products (e.g., propylcyclohexane and related hydrocarbons).
-
Logical Relationship
The following diagram illustrates the logical relationship in developing biofuel from lignocellulosic biomass with a focus on this compound.
Caption: Logic of biofuel production from this compound-containing biomass.
References
Application Notes and Protocols for the Incorporation of Coniferaldehyde into Synthetic Lignins (DHPs)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lignins, complex aromatic polymers in plant cell walls, are primarily formed through the oxidative polymerization of monolignols.[1][2] However, in plants with reduced cinnamyl alcohol dehydrogenase (CAD) activity, the immediate precursors to monolignols, cinnamaldehydes like coniferaldehyde, can be incorporated into the lignin polymer.[1][3] This incorporation of aldehyde-rich lignins has been shown to impact biomass digestibility and has implications for biofuel production and forage quality.[1] The in vitro synthesis of Dehydrogenation Polymers (DHPs), or synthetic lignins, provides a valuable tool to study the mechanisms of lignification and the structural consequences of incorporating alternative monomers such as this compound.[1][3]
These application notes provide detailed protocols for the synthesis of DHPs containing this compound and the subsequent analysis of its incorporation.
Experimental Protocols
Protocol 1: Synthesis of this compound-Containing DHPs
This protocol is based on the "Zutropf" or dropwise addition method, which mimics the gradual introduction of monomers during in vivo lignification.[1]
Materials:
-
This compound
-
Coniferyl alcohol (optional, for copolymerization)
-
Horseradish peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂) solution (3%)
-
Phosphate buffer (0.1 M, pH 6.5)
-
Dialysis tubing (e.g., 1000 Da MWCO)
-
Lyophilizer
Procedure:
-
Reaction Setup: In a reaction vessel, prepare a solution of horseradish peroxidase in phosphate buffer.
-
Monomer Solution: Prepare a separate solution of this compound (and coniferyl alcohol if creating a copolymer) in a minimal amount of a suitable solvent (e.g., acetone or dioxane) and then dilute with phosphate buffer.
-
Initiation: Add a small initial amount of H₂O₂ to the peroxidase solution to initiate the reaction.
-
Zutropf Addition: Slowly and simultaneously, add the monomer solution and the H₂O₂ solution dropwise to the reaction vessel over a period of several hours with constant stirring. The slow addition helps to promote the formation of a polymer rather than just dimers and oligomers.
-
Polymerization: Allow the reaction to proceed for 24-48 hours at room temperature with continuous stirring. The formation of a precipitate (the DHP) should be observed.
-
Termination: Terminate the reaction by adding a small amount of a radical scavenger like hydroquinone or by boiling the solution for a few minutes to denature the peroxidase.
-
Purification:
-
Centrifuge the reaction mixture to collect the precipitated DHP.
-
Wash the DHP pellet multiple times with deionized water to remove unreacted monomers, buffer salts, and low-molecular-weight products.
-
Alternatively, the entire reaction mixture can be dialyzed against deionized water for several days to purify the polymer.
-
-
Drying: Lyophilize (freeze-dry) the purified DHP to obtain a stable, dry powder.
Protocol 2: Characterization of this compound Incorporation
A. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is a powerful tool to elucidate the structure of the resulting DHP and confirm the incorporation of this compound.[1]
-
Sample Preparation: Dissolve a known amount of the DHP in a suitable deuterated solvent (e.g., DMSO-d₆ or acetone-d₆). Acetylation of the DHP can improve solubility.
-
¹H-NMR Analysis: Acquire a ¹H-NMR spectrum to identify the characteristic signals of the aldehyde proton (around 9.6 ppm) and other aromatic and side-chain protons.
-
¹³C-NMR and 2D-NMR (HSQC, HMBC): These advanced NMR techniques provide detailed information about the carbon skeleton and the linkages formed within the polymer, confirming the covalent incorporation of this compound units. The distinct chemical shifts of the aldehyde carbon (around 194 ppm) are a key indicator.[3]
B. Thioacidolysis:
Thioacidolysis is a chemical degradation method used to cleave β-O-4 ether linkages in lignin and release monomeric units, which can then be quantified.[3]
-
Reaction: Treat the DHP sample with a solution of ethanethiol and boron trifluoride etherate in dioxane.
-
Derivatization: Silylate the resulting monomeric products to make them volatile for gas chromatography.
-
GC-MS Analysis: Analyze the derivatized products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the release of products derived from this compound units.
C. Wiesner Test (Phloroglucinol-HCl Staining):
This is a qualitative and semi-quantitative histochemical method to specifically detect cinnamaldehyde residues in lignin.[4][5]
-
Reagent Preparation: Prepare a fresh solution of phloroglucinol in ethanol and a solution of concentrated hydrochloric acid.
-
Staining: Apply the phloroglucinol solution to the DHP sample, followed by the addition of the hydrochloric acid solution.
-
Observation: The development of a characteristic magenta or violet color indicates the presence of this compound residues.[2] The intensity of the color can be quantified using microscopy and image analysis software to estimate the relative amount of incorporated this compound.[4][5]
Data Presentation
The following table summarizes hypothetical quantitative data that could be obtained from the characterization of this compound-containing DHPs.
| DHP Sample | Monomer Feed Ratio (this compound:Coniferyl Alcohol) | This compound Incorporation (%) (by NMR) | β-O-4 Linkages (%) (by Thioacidolysis) | Molecular Weight (Mw) (Da) |
| DHP-CA-100 | 100:0 | 100 | - | 1500 |
| DHP-CA-50 | 50:50 | 45 | 35 | 2200 |
| DHP-CA-10 | 10:90 | 8 | 55 | 3100 |
| Control DHP | 0:100 | 0 | 60 | 3500 |
Visualizations
Experimental Workflow for DHP Synthesis and Analysis
Caption: Workflow for the synthesis and analysis of this compound-containing DHPs.
Signaling Pathway of this compound Incorporation
Caption: Conceptual pathway of this compound incorporation into a growing lignin polymer.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. Lignin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Cellular and Genetic Regulation of this compound Incorporation in Lignin of Herbaceous and Woody Plants by Quantitative Wiesner Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cellular and Genetic Regulation of this compound Incorporation in Lignin of Herbaceous and Woody Plants by Quantitative Wiesner Staining [frontiersin.org]
Application Notes and Protocols for the Enzymatic Synthesis of Coniferaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the enzymatic synthesis of coniferaldehyde derivatives, compounds of significant interest due to their potential therapeutic applications, including anticancer, antioxidant, and anti-inflammatory activities.[1][2] The following sections detail protocols for enzymatic synthesis, present quantitative data from relevant studies, and illustrate key experimental workflows and biological pathways.
Applications of this compound and Its Derivatives
This compound, a phenolic compound found in various plants, and its synthesized derivatives have demonstrated a range of biological activities.[3] Research has highlighted their potential as:
-
Anticancer Agents: Certain derivatives have shown cytotoxic activity against cancer cell lines. For instance, some synthesized derivatives of this compound exhibited activity against non-small cell lung cancer cells.[1][4]
-
Antioxidant Agents: this compound and its derivatives have shown dose-dependent antioxidant activity, with some compounds exhibiting significant free radical scavenging capabilities.[1][4]
-
Anti-inflammatory Agents: this compound can inhibit inflammatory responses by suppressing signaling pathways such as the JAK2 pathway and inducing the expression of the antioxidant enzyme heme oxygenase-1 (HO-1) via the Nrf-2 pathway.[2][5]
-
Antimicrobial Agents: As a derivative of cinnamaldehyde, this compound is related to compounds known for their antibacterial properties.[1]
-
Neuroprotective Agents: Studies suggest that this compound may attenuate Alzheimer's pathology by activating the Nrf2 pathway, thereby protecting neurons and enhancing the clearance of amyloid-β peptides.[6]
Enzymatic Synthesis Protocols
Enzymatic synthesis offers a green and highly selective alternative to traditional chemical synthesis for producing this compound derivatives. Key enzymes in this process include peroxidases and laccases, which catalyze the formation of dimers and other cross-coupled products, as well as microbial enzyme systems capable of biotransformation.
Protocol 1: Horseradish Peroxidase (HRP)-Catalyzed Dimerization of this compound
This protocol describes the use of horseradish peroxidase (HRP) and hydrogen peroxide (H₂O₂) to catalyze the dehydrogenative polymerization of this compound, leading to the formation of various dimers. The relative abundance of the resulting dimers can be influenced by the reaction pH.[1][4]
Experimental Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing this compound in a suitable buffer (e.g., citrate-phosphate buffer) at the desired pH (ranging from acidic to basic).
-
Add horseradish peroxidase (HRP) to the reaction mixture.
-
Initiate the reaction by the addition of hydrogen peroxide (H₂O₂). The H₂O₂ should be added gradually to avoid enzyme inactivation.
-
-
Reaction Conditions:
-
Substrate Concentration: Typically in the low millimolar range.
-
Enzyme Concentration: Dependent on the specific activity of the HRP preparation.
-
H₂O₂ Concentration: Equimolar or in slight excess relative to the substrate.
-
Temperature: Ambient temperature (e.g., 25°C).
-
Incubation Time: Ranging from minutes to several hours, depending on the desired conversion.
-
-
Reaction Monitoring and Termination:
-
Monitor the progress of the reaction using techniques such as High-Performance Liquid Chromatography (HPLC) or Capillary Zone Electrophoresis (CZE).[1]
-
Terminate the reaction by adding a quenching agent (e.g., sodium azide) or by denaturing the enzyme (e.g., by adding a strong acid or organic solvent).
-
-
Product Analysis and Purification:
-
Analyze the product mixture using HPLC, CZE, or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the different dimers formed.
-
Purify the desired dimers using chromatographic techniques such as column chromatography or preparative HPLC.
-
Quantitative Data:
The enzymatic polymerization of this compound with HRP/H₂O₂ yields a mixture of dimers. The type and distribution of these dimers are influenced by reaction conditions, particularly pH.[1][4][7]
| Dimer Type | Linkage | Predominant Formation Conditions | Reference |
| Dehydrodithis compound | β-5 | Formed across a range of pH values. | [1][7] |
| Dicoumaroyl-dihydro-furan | β-β | Formation observed in the polymerization process. | [1][7] |
| Guaiacylglycerol-β-coniferaldehyde ether | β-O-4 | Slightly favored at lower pH values. | [1][4] |
| 5,5'-diferuloyl dialdehyde | 5-5 | Preferentially formed in the reaction of this compound alone. | [7] |
Protocol 2: Laccase-Catalyzed Oxidative Coupling of this compound
Laccases are multi-copper oxidases that catalyze the one-electron oxidation of phenolic compounds, like this compound, using molecular oxygen as the oxidant and producing water as the only byproduct.[8][9] The resulting radicals can then undergo coupling reactions to form dimers or react with other nucleophiles to create a variety of derivatives.
Experimental Protocol:
-
Reaction Setup:
-
Dissolve this compound in a suitable buffer, typically an acetate or phosphate buffer with a pH ranging from 4.5 to 7.0.[10]
-
Add the laccase enzyme to the solution. Laccases from various fungal sources (e.g., Trametes versicolor) can be used.
-
If required, add a redox mediator (e.g., ABTS or HBT) to enhance the reaction with non-phenolic substrates or to improve reaction rates.[10]
-
-
Reaction Conditions:
-
Substrate Concentration: Varies depending on the specific reaction, typically in the millimolar range.
-
Enzyme Activity: A sufficient amount of laccase activity should be added to ensure a reasonable reaction rate.
-
Oxygen Supply: Ensure adequate aeration of the reaction mixture, as molecular oxygen is a co-substrate. This can be achieved by stirring in an open vessel or by bubbling air or oxygen through the solution.
-
Temperature: Typically in the range of 25-40°C.
-
Incubation Time: From a few hours to 24 hours.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, stop the reaction by denaturing the enzyme (e.g., by boiling or adding an organic solvent).
-
Extract the products with an organic solvent (e.g., ethyl acetate).
-
-
Product Characterization:
-
Analyze the extracted products using techniques like NMR, FT-IR, and MS to confirm the structure of the synthesized derivatives.
-
Protocol 3: Microbial Biotransformation of this compound to Ferulic Acid
This protocol utilizes whole microbial cells, such as Saccharomyces cerevisiae, to convert this compound into other valuable compounds like ferulic acid and its derivatives. This method leverages the endogenous enzymatic pathways of the microorganism.[2][11]
Experimental Protocol:
-
Microorganism and Culture Preparation:
-
Cultivate a strain of Saccharomyces cerevisiae in a suitable growth medium (e.g., YPD broth) until it reaches the desired growth phase (e.g., mid-log phase).
-
Harvest the cells by centrifugation and wash them with a sterile buffer (e.g., phosphate buffer, pH 7.0).
-
-
Biotransformation Reaction:
-
Resuspend the yeast cells in a fresh, sterile medium or buffer to a specific cell density.
-
Add this compound to the cell suspension. The initial concentration of this compound should be optimized to avoid toxicity to the cells.[11]
-
Incubate the reaction mixture under controlled conditions (e.g., 30°C with shaking for aeration).
-
-
Monitoring and Sample Analysis:
-
Periodically take samples from the reaction mixture.
-
Separate the cells from the supernatant by centrifugation or filtration.
-
Analyze the supernatant for the disappearance of this compound and the appearance of products like ferulic acid using HPLC or GC-MS.
-
-
Product Recovery:
-
After the desired level of conversion is achieved, remove the microbial cells.
-
Extract the products from the supernatant using solvent extraction or purify them using column chromatography.
-
Quantitative Data:
The biotransformation of this compound by S. cerevisiae is a dynamic process involving several intermediates.
| Substrate | Microorganism | Key Conversion Products | Conversion Time | Reference |
| This compound | Saccharomyces cerevisiae | Ferulic acid, 4-vinylguaiacol, benzeneacetic acid, benzenethanol | Rapid conversion within the first 24 hours | [2][11] |
Visualizations
Experimental Workflows
Caption: Workflow for HRP-catalyzed dimerization of this compound.
Caption: Workflow for laccase-catalyzed oxidative coupling.
Caption: Workflow for microbial biotransformation of this compound.
Signaling Pathway
Caption: this compound-induced Nrf-2/HO-1 signaling pathway.[2]
References
- 1. Initial steps of the peroxidase-catalyzed polymerization of coniferyl alcohol and/or sinapyl aldehyde: capillary zone electrophoresis study of pH effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound as an inhibitor of caseinolytic protease to combat Staphylococcus aureus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New routes for lignin biosynthesis defined by biochemical characterization of recombinant ferulate 5-hydroxylase, a multifunctional cytochrome P450-dependent monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Laccase-mediated synthesis of bioactive natural products and their analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Coniferaldehyde as a Substrate for Cinnamyl Alcohol Dehydrogenase (CAD)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cinnamyl alcohol dehydrogenase (CAD) is a key enzyme in the phenylpropanoid pathway, catalyzing the final step in the biosynthesis of monolignols, the primary building blocks of lignin.[1][2][3][4][5] This NADPH-dependent reductase converts cinnamaldehydes, such as coniferaldehyde, into their corresponding alcohols.[2][3][6] The activity and substrate specificity of CAD isoforms directly influence the composition of lignin, a complex polymer essential for plant cell wall structure and defense.[1][7][8] Understanding the interaction between this compound and CAD is crucial for research in plant biochemistry, bioenergy, and the development of novel therapeutics targeting pathways involving phenylpropanoids. These notes provide detailed protocols and kinetic data for studying this compound as a substrate for CAD.
I. Quantitative Data: Kinetic Parameters of CAD with this compound
The catalytic efficiency of various CAD isoforms with this compound as a substrate has been characterized in several plant species. The following tables summarize key kinetic parameters, providing a comparative overview for researchers.
Table 1: Kinetic Parameters of Rice (Oryza sativa) CAD Isoforms for this compound
| Enzyme | KM (μM) | kcat (min-1) | kcat/KM (μM-1 min-1) |
| OsCAD2 | 5.89 | 2528.32 | 429.29 |
| OsCAD6 | 13.56 | 13.97 | 1.03 |
| OsCAD7 | 16.84 | 12.12 | 0.72 |
Data sourced from a study on the biochemical characterization of the rice cinnamyl alcohol dehydrogenase gene family.[6]
Table 2: Kinetic Parameters of Sorghum (Sorghum bicolor) CAD Isoforms for this compound
| Enzyme | KM (μM) | kcat (s-1) | kcat/KM (M-1 s-1) |
| SbCAD2 | 19.5 ± 2.0 | 7.9 ± 0.3 | 405,100 |
| SbCAD4 | 8.8 ± 0.8 | 6.1 ± 0.2 | 693,200 |
| L119W/G301F-SbCAD4 | 11.2 ± 1.2 | 16.5 ± 0.6 | 1,473,200 |
Data sourced from research on the enzyme activity and substrate specificity of major cinnamyl alcohol dehydrogenases in sorghum.[2][9]
Table 3: Kinetic Parameters of CAD from Other Plant Species for this compound
| Plant Species | Enzyme | KM (μM) | Notes |
| Leucaena leucocephala | Purified CAD | 4.5 | Enzyme showed higher affinity for aldehydic substrates.[8] |
| Nicotiana tabacum (Tobacco) | Purified CAD | 0.3 | High affinity for this compound.[10] |
| Saccharum officinarum (Sugarcane) | Purified CAD | 3.03 (for coniferyl alcohol) | The study focused on the reverse reaction but provides insights into substrate affinity.[11][12] |
II. Experimental Protocols
This section provides detailed methodologies for the expression, purification, and enzymatic assay of cinnamyl alcohol dehydrogenase with this compound as a substrate.
Protocol 1: Heterologous Expression and Purification of Recombinant CAD
This protocol is adapted from studies on rice and cotton CAD isoforms.[1][5][6]
1. Gene Cloning and Expression Vector Construction:
- Isolate the full-length coding sequence of the desired CAD gene from plant tissue cDNA.
- Amplify the gene using PCR with primers containing appropriate restriction sites.
- Clone the PCR product into an expression vector (e.g., pET series) containing a purification tag (e.g., His-tag, GST-tag).
- Verify the construct by DNA sequencing.
2. Protein Expression:
- Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
- Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
- Incubate the culture at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance protein solubility.
3. Protein Purification:
- Harvest the cells by centrifugation.
- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation.
- Purify the recombinant protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins or glutathione resin for GST-tagged proteins) according to the manufacturer's instructions.
- Wash the column extensively to remove non-specifically bound proteins.
- Elute the purified protein using an appropriate elution buffer (e.g., lysis buffer containing 250 mM imidazole for His-tagged proteins).
- Assess the purity of the protein by SDS-PAGE.
- Dialyze the purified protein against a storage buffer and store at -80°C.
Protocol 2: Cinnamyl Alcohol Dehydrogenase (CAD) Enzyme Assay
This spectrophotometric assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH during the reduction of this compound.[3]
1. Reaction Mixture Preparation:
- Prepare a reaction buffer (e.g., 100 mM sodium acetate, pH 5.35 for BdCAD3 or 200 mM potassium phosphate buffer, pH 6.25 for BdCAD5).[3] The optimal pH may vary between different CAD isoforms.
- Prepare stock solutions of this compound and NADPH in the reaction buffer.
2. Assay Procedure:
- In a final volume of 1.6 mL, mix the reaction buffer with varying concentrations of this compound (e.g., 0-110 µM) and NADPH (e.g., 0-30 µM).[3]
- Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30-50°C).[3]
- Initiate the reaction by adding a known amount of purified CAD enzyme.
- Immediately monitor the decrease in absorbance at 340 nm for a set period (e.g., 1-5 minutes) using a spectrophotometer. The molar extinction coefficient for NADPH at 340 nm is 6.22 mM-1 cm-1.
3. Data Analysis:
- Calculate the initial reaction velocity (v0) from the linear portion of the absorbance vs. time plot.
- Determine the kinetic parameters (KM and Vmax) by fitting the initial velocity data at varying substrate concentrations to the Michaelis-Menten equation using non-linear regression software.
- Calculate kcat from the equation kcat = Vmax / [E], where [E] is the enzyme concentration.
- The catalytic efficiency is determined by the kcat/KM ratio.
Protocol 3: Product Identification by HPLC
This method confirms the conversion of this compound to coniferyl alcohol.[1][5]
1. Enzymatic Reaction:
- Perform the CAD enzyme assay as described in Protocol 2, but with a larger reaction volume and for a longer duration to allow for sufficient product formation.
- Stop the reaction by adding an equal volume of a quenching solvent (e.g., ethyl acetate).
2. Sample Preparation:
- Extract the product by vortexing and then centrifuging the mixture.
- Collect the organic phase and evaporate it to dryness under a stream of nitrogen.
- Resuspend the dried residue in a suitable solvent (e.g., methanol) for HPLC analysis.
3. HPLC Analysis:
- Inject the sample onto a C18 reverse-phase HPLC column.
- Elute the compounds using a gradient of two solvents, for example, Solvent A: 0.1% formic acid in water, and Solvent B: acetonitrile.
- Monitor the elution profile using a UV detector at a wavelength suitable for detecting this compound and coniferyl alcohol (e.g., 280 nm or 340 nm).
- Identify and quantify the product by comparing its retention time and peak area with that of an authentic coniferyl alcohol standard.
III. Visualizations
Monolignol Biosynthesis Pathway
The following diagram illustrates the final steps of the monolignol biosynthetic pathway, highlighting the central role of cinnamyl alcohol dehydrogenase (CAD) in the reduction of this compound to coniferyl alcohol.
Caption: The role of CAD in the monolignol biosynthesis pathway.
Experimental Workflow for CAD Kinetic Analysis
This diagram outlines the key steps involved in determining the kinetic parameters of CAD with this compound as a substrate.
Caption: Workflow for kinetic analysis of CAD.
References
- 1. Frontiers | Identification and Characterization of Cinnamyl Alcohol Dehydrogenase Encoding Genes Involved in Lignin Biosynthesis and Resistance to Verticillium dahliae in Upland Cotton (Gossypium hirsutum L.) [frontiersin.org]
- 2. The Enzyme Activity and Substrate Specificity of Two Major Cinnamyl Alcohol Dehydrogenases in Sorghum (Sorghum bicolor), SbCAD2 and SbCAD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phylogeny and structure of the cinnamyl alcohol dehydrogenase gene family in Brachypodium distachyon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CINNAMYL ALCOHOL DEHYDROGENASE-C and -D Are the Primary Genes Involved in Lignin Biosynthesis in the Floral Stem of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Characterization of Cinnamyl Alcohol Dehydrogenase Encoding Genes Involved in Lignin Biosynthesis and Resistance to Verticillium dahliae in Upland Cotton (Gossypium hirsutum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical Characterization of the Rice Cinnamyl Alcohol Dehydrogenase Gene Family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different Routes for Conifer- and Sinapaldehyde and Higher Saccharification upon Deficiency in the Dehydrogenase CAD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. staff.cimap.res.in [staff.cimap.res.in]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. benthamscience.com [benthamscience.com]
Troubleshooting & Optimization
Technical Support Center: Improving Coniferaldehyde Yield from Lignocellulosic Materials
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the yield of coniferaldehyde from lignocellulosic materials.
Troubleshooting Guide
This guide addresses common issues encountered during the conversion of lignocellulosic biomass to this compound.
| Problem | Potential Causes | Recommended Solutions |
| Low Overall Monomer Yield | Lignin Condensation: During extraction, lignin can form irreversible carbon-carbon bonds, making it resistant to depolymerization.[1][2][3] | Implement an aldehyde-stabilization step during lignin extraction. Using formaldehyde or propionaldehyde can protect the lignin side chain and prevent condensation, leading to near-theoretical monomer yields.[1][2][3] |
| Inefficient Lignin Extraction: The chosen pretreatment or extraction method may not be effectively liberating lignin from the biomass matrix. | Optimize pretreatment conditions (e.g., temperature, time, catalyst concentration). Consider using organosolv or other fractionation methods known for high delignification efficiency. | |
| Catalyst Deactivation: Impurities from the biomass or reaction byproducts can deactivate the catalyst.[4] | - Use a more robust catalyst or a guard bed to capture impurities.- Pre-treat the biomass to remove extractives that can poison the catalyst.[4]- Regenerate the catalyst according to the manufacturer's protocol. | |
| Low Selectivity for this compound | Over-reduction of Aldehyde Group: Strong reducing conditions can convert this compound to coniferyl alcohol or other reduced products. | - Adjust the hydrogen pressure or use a hydrogen-donor solvent instead of gaseous H₂ in Reductive Catalytic Fractionation (RCF).- Select a catalyst with lower hydrogenation activity. |
| Oxidative Degradation: In oxidative processes, the aldehyde group is susceptible to oxidation to a carboxylic acid (ferulic acid).[5] | - Optimize the oxidant concentration and reaction time to favor aldehyde formation.- Employ a selective catalyst that minimizes over-oxidation. | |
| Side Reactions: Undesired reactions can consume this compound or its precursors. | - Modify reaction temperature and pressure to favor the desired reaction pathway.- Ensure the solvent is appropriate for the reaction and does not participate in unwanted side reactions. | |
| Inconsistent or Non-Reproducible Results | Feedstock Variability: The composition of lignocellulosic biomass (e.g., S/G ratio, lignin content) can vary significantly between species and even within the same plant.[6] | - Thoroughly characterize the feedstock before each experiment.- If possible, use a standardized biomass source for initial experiments. |
| Inaccurate Quantification: Improper sample preparation or analytical methodology can lead to erroneous yield calculations. | - Use validated analytical methods like GC-FID or HPLC with proper internal standards for quantification.[7]- Ensure complete extraction of the product from the reaction mixture before analysis. | |
| Formation of Inhibitory Byproducts | Harsh Pretreatment Conditions: High temperatures and extreme pH can lead to the formation of compounds like furfural and 5-hydroxymethylfurfural (HMF) from carbohydrate degradation, which can inhibit subsequent enzymatic or microbial steps.[8][9][10] | - Use milder pretreatment conditions.- Consider detoxification of the hydrolysate by methods such as overliming or treatment with laccase to remove phenolic inhibitors.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the main challenge in obtaining high yields of this compound from lignocellulose?
A1: The primary challenge is preventing lignin condensation during extraction. Lignin is highly reactive and can self-condense into a more recalcitrant polymer, which is difficult to depolymerize into its constituent monomers like this compound.[1][2][3] A "lignin-first" approach using aldehyde stabilization is a key strategy to overcome this.[1][2][3]
Q2: How does aldehyde stabilization work to improve monomer yields?
A2: During acidic extraction, aldehydes like formaldehyde react with the α- and γ-hydroxyl groups on the lignin side chain to form a stable 1,3-dioxane structure. This protects the reactive benzylic alcohol group, preventing its elimination and subsequent electrophilic aromatic substitution that leads to C-C bond formation and condensation.[11] This preserves the native ether linkages, making the lignin easier to depolymerize.
Q3: What is Reductive Catalytic Fractionation (RCF) and why is it used?
A3: RCF is a "lignin-first" biorefining strategy that combines solvolytic extraction of lignin with catalytic hydrogenolysis. This one-pot process breaks down the lignin polymer into stable, low-molecular-weight aromatic monomers. It is effective for producing high yields of phenolic compounds from biomass.[12][13]
Q4: Which catalysts are most effective for producing aromatic monomers via RCF?
A4: Noble metal catalysts like Palladium (Pd) and Platinum (Pt) on a carbon support (e.g., Pt/C) are highly effective. Other catalysts such as Ruthenium (Ru/C) and Nickel (Ni/C) have also shown good performance in RCF processes.[14][15]
Q5: Can I get this compound through oxidative methods?
A5: Yes, oxidative depolymerization of lignin can yield aromatic aldehydes, including this compound and vanillin.[16][17] These processes often use oxidants like O₂ or H₂O₂ in the presence of a catalyst.[6] However, a key challenge is to prevent the over-oxidation of the aldehyde group to a carboxylic acid.[6]
Q6: How do I accurately quantify the yield of this compound?
A6: Accurate quantification is typically performed using chromatographic techniques. Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust method.[7] High-Performance Liquid Chromatography (HPLC) can also be used. It is crucial to use an internal standard, such as 1,3,5-tri-tert-butylbenzene, for accurate results.[7] Detailed protocols for these analytical methods are available.[18][19][20]
Q7: What is the expected monomer yield from aldehyde-stabilized lignin?
A7: By using aldehyde stabilization followed by hydrogenolysis, it is possible to achieve near-theoretical yields of aromatic monomers, which can be around 40-50% of the original Klason lignin content for a typical hardwood.[1][2][3]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the catalytic conversion of lignocellulosic materials.
Table 1: Monomer Yields from Reductive Catalytic Fractionation (RCF) of Various Feedstocks
| Feedstock | Catalyst | Solvent | Temperature (°C) | Monomer Yield (% of Klason Lignin) | Key Monomers | Reference |
| Poplar Wood | 5% Ru/C | Methanol | 230 | ~25% | Propyl syringol, Propyl guaiacol | [13] |
| Switchgrass | 5% Ru/C | Methanol | 230 | ~18% | Propyl guaiacol, Propyl syringol | [13] |
| Corn Stover | Ni/C | Methanol | 200 | 28.3% | Methyl coumarate, Propyl guaiacol/syringol | [15] |
| Corn Stover | Ni/C + H₃PO₄ | Methanol | 200 | 38% | Methyl coumarate, Propyl guaiacol/syringol | [15] |
| Poplar Wood | Pd/C | Methanol | 225 | ~23% (Hydrogen-free) | Propyl syringol, Propyl guaiacol | [11] |
Table 2: Product Yields from Oxidative Depolymerization of Lignin
| Lignin Source | Catalyst | Oxidant | Temperature (°C) | Total Aromatic Monomer Yield (wt%) | Key Products | Reference |
| Poplar (Cu-AHP Lignin) | CuSO₄ | Air (25 bar) | 160 | ~30% | Vanillin, Syringaldehyde, Vanillic acid, Syringic acid, p-hydroxybenzoic acid | [17] |
| Kraft Lignin (LignoBoost) | None | O₂ (3 bar) | 160 | 3.2% | Aromatic monomers and carboxylic acids | [21] |
| Mixed Hardwood Organosolv Lignin | Co–Mn–Zr–Br | O₂ | 190 | 10.6% | Vanillin, Syringaldehyde, and corresponding acids | [22] |
Experimental Protocols
Protocol 1: Aldehyde-Stabilized Lignin Extraction
This protocol is adapted from methods described for formaldehyde stabilization to prevent lignin condensation during extraction.[1][2][3]
Materials:
-
Lignocellulosic biomass (e.g., birch wood, 40-60 mesh)
-
Formaldehyde (37 wt% in H₂O)
-
1,4-Dioxane
-
HCl (concentrated)
-
Deionized water
-
Nitrogen gas
Procedure:
-
In a high-pressure reactor, add 1 part biomass, 10 parts 1,4-dioxane/water solution (e.g., 85:15 v/v).
-
Add formaldehyde to the mixture. The ratio of formaldehyde to lignin can be optimized, a starting point is 1:1 by weight.
-
Add HCl as a catalyst (e.g., 0.1 M final concentration).
-
Seal the reactor, purge with nitrogen, and then pressurize if required by the specific setup.
-
Heat the reactor to the desired temperature (e.g., 120-160 °C) and maintain for the specified reaction time (e.g., 2-4 hours) with stirring.
-
After the reaction, cool the reactor to room temperature.
-
Filter the mixture to separate the solid cellulose-rich pulp from the liquid phase containing the dissolved, stabilized lignin.
-
The stabilized lignin in the liquid phase can be precipitated by adding the solution to an anti-solvent like water.
-
Filter and dry the precipitated lignin for subsequent depolymerization or analysis.
Protocol 2: Reductive Catalytic Fractionation (RCF) of Biomass
This protocol provides a general procedure for the RCF of lignocellulosic biomass.[13][15]
Materials:
-
Lignocellulosic biomass (e.g., poplar wood)
-
Catalyst (e.g., 5 wt% Ru/C)
-
Solvent (e.g., Methanol)
-
Hydrogen (H₂) gas
-
High-pressure batch reactor with magnetic stirring
Procedure:
-
Load the reactor with biomass (e.g., 2 g), catalyst (e.g., 400 mg), and solvent (e.g., 30 mL).
-
Seal the reactor and purge with an inert gas (e.g., He or N₂) for three cycles to remove air.
-
Pressurize the reactor with H₂ to the desired initial pressure (e.g., 30 bar at room temperature).
-
Heat the reactor to the target temperature (e.g., 230 °C) with stirring. The heating ramp is typically around 30 minutes.
-
Maintain the reaction at the target temperature for the desired duration (e.g., 4 hours).
-
After the reaction, cool the reactor to room temperature.
-
Vent the remaining H₂ gas safely.
-
Filter the reaction mixture to separate the solid pulp from the liquid lignin oil.
-
The liquid fraction can be analyzed directly by GC or HPLC after adding an internal standard. For gravimetric yield, the solvent is evaporated to obtain the crude lignin oil.
Visualizations
Lignin Valorization Workflow
Caption: Overall workflow for producing this compound from lignocellulosic biomass.
Aldehyde Stabilization of Lignin
Caption: Aldehyde stabilization mechanism to prevent lignin condensation.
Reductive Catalytic Fractionation (RCF) Process
Caption: Key steps in the Reductive Catalytic Fractionation (RCF) process.
References
- 1. Fractionation of lignocellulosic biomass to produce uncondensed aldehyde-stabilized lignin | Springer Nature Experiments [experiments.springernature.com]
- 2. Fractionation of lignocellulosic biomass to produce uncondensed aldehyde-stabilized lignin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reductive Catalytic Fractionation of C-Lignin [hero.epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. On the Oxidative Valorization of Lignin to High‐Value Chemicals: A Critical Review of Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lignin Reductive Catalytic Fractionation (RCF) Monomers Analysis by Gas Chromatography Flame Ionization Det... [protocols.io]
- 8. Bioconversion of lignocellulose: inhibitors and detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Production and detoxification of inhibitors during the destruction of lignocellulose spatial structure :: BioResources [bioresources.cnr.ncsu.edu]
- 11. mdpi.com [mdpi.com]
- 12. Design and Validation of a High-Throughput Reductive Catalytic Fractionation Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. docs.nrel.gov [docs.nrel.gov]
- 14. Thermocatalytic degradation of lignin monomer coniferyl aldehyde by aluminum–boron oxide catalysts [comptes-rendus.academie-sciences.fr]
- 15. Reductive Catalytic Fractionation of Corn Stover Lignin [dspace.mit.edu]
- 16. Sequential oxidation-depolymerization strategies for lignin conversion to low molecular weight aromatic chemicals (Journal Article) | OSTI.GOV [osti.gov]
- 17. From Lignin to Valuable Aromatic Chemicals: Lignin Depolymerization and Monomer Separation via Centrifugal Partition Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bulk and In Situ Quantification of this compound Residues in Lignin | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. Bulk and In Situ Quantification of this compound Residues in Lignin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. orbit.dtu.dk [orbit.dtu.dk]
- 22. 2024.sci-hub.box [2024.sci-hub.box]
Technical Support Center: Coniferaldehyde Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of coniferaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
The primary challenges in purifying this compound stem from its chemical instability and the presence of structurally similar impurities. This compound is sensitive to air, light, and pH extremes, which can lead to degradation and the formation of byproducts.[1] Common impurities can include unreacted starting materials from synthesis, byproducts of side reactions like aldol condensation, and degradation products such as ferulic acid from oxidation.[2][3] Its purification is further complicated by its moderate solubility in many common organic solvents.
Q2: What are the most common impurities found with this compound?
Common impurities can be categorized as:
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Synthesis-related: Unreacted starting materials (e.g., eugenol) and byproducts from the synthetic route. Aldol condensation of this compound can also occur, leading to dimer formation.[3][4]
-
Degradation products: Oxidation of the aldehyde group can form ferulic acid.[2] Polymerization or other degradation pathways can be initiated by exposure to light and air.[1]
-
Isomers: this compound can exist as (E)- and (Z)-isomers, and the specific isomeric composition may need to be controlled.[1]
Q3: How should I store purified this compound to maintain its purity?
To ensure stability, this compound should be stored at low temperatures (around -10°C to -20°C), under an inert atmosphere (e.g., argon or nitrogen), and protected from light.[1][5][6] It is sensitive to air and light, so minimizing exposure during handling and storage is critical to prevent degradation.[1]
Troubleshooting Guides
Crystallization Issues
| Problem | Possible Cause | Solution |
| Oiling out | The solution is supersaturated, and the compound is coming out of solution above its melting point. | Re-heat the solution and add a small amount of additional "soluble solvent" to decrease the saturation level. Allow for slower cooling.[7] |
| No crystal formation | The solution is not sufficiently saturated, or nucleation is inhibited. | Try scratching the inside of the flask with a glass rod to induce nucleation. If that fails, add a seed crystal of pure this compound. If crystals still do not form, the solution may be too dilute; evaporate some solvent and allow it to cool again. |
| Poor recovery | Too much solvent was used, or the cooling was not sufficient to precipitate the majority of the compound. | Concentrate the mother liquor by evaporation and attempt a second crystallization. Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize precipitation. |
| Colored crystals | The presence of colored impurities that co-crystallize with the product. | Consider treating the hot solution with activated charcoal before filtration to adsorb colored impurities. Use a minimal amount to avoid adsorbing the desired product. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of impurities | The solvent system (mobile phase) is not optimized for the separation. | Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal mobile phase that provides good separation between this compound and the impurities. A common starting point is a mixture of hexane and ethyl acetate.[2] |
| This compound is not eluting | The mobile phase is not polar enough to move the compound down the column. | Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
| Tailing of the this compound peak | The compound is interacting too strongly with the stationary phase (e.g., silica gel), or the column is overloaded. | Add a small amount of a slightly more polar solvent (like a few drops of acetic acid or methanol, if compatible with the compound's stability) to the mobile phase to reduce tailing. Ensure the amount of crude material loaded onto the column is appropriate for the column size. |
| Decomposition on the column | This compound can be sensitive to the acidic nature of silica gel. | Deactivate the silica gel by washing it with a solvent containing a small amount of a non-nucleophilic base like triethylamine before packing the column. Alternatively, use a different stationary phase like alumina.[2] |
Experimental Protocols
Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent is critical and should be determined through small-scale solubility tests. A two-solvent system is often effective.
1. Solvent Selection:
- Identify a "soluble solvent" in which this compound is readily soluble at elevated temperatures but sparingly soluble at room temperature (e.g., ethanol, acetone).
- Identify a "non-soluble solvent" in which this compound is poorly soluble at all temperatures (e.g., water, hexane). The two solvents must be miscible.[8][9]
2. Dissolution:
- Place the crude this compound in an Erlenmeyer flask.
- Add the minimum amount of the hot "soluble solvent" required to just dissolve the solid.
3. Hot Filtration (if necessary):
- If insoluble impurities are present, perform a hot gravity filtration to remove them.
4. Crystallization:
- Slowly add the "non-soluble solvent" dropwise to the hot solution until it becomes slightly cloudy.
- Add a few more drops of the hot "soluble solvent" until the solution becomes clear again.[10]
- Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
- Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
5. Isolation and Drying:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold solvent mixture.
- Dry the crystals under vacuum to remove residual solvent.
Column Chromatography of this compound
This protocol provides a general method for purifying this compound using silica gel column chromatography.
1. Column Preparation:
- Select an appropriately sized column and plug the bottom with glass wool or cotton.
- Add a layer of sand.
- Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.
- Pour the slurry into the column and allow it to pack uniformly, tapping the column gently to remove air bubbles.[11]
- Add a layer of sand on top of the silica gel.
2. Sample Loading:
- Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent.
- Carefully apply the sample to the top of the column.
- Allow the sample to adsorb onto the silica gel.
3. Elution:
- Begin eluting with the non-polar mobile phase (e.g., hexane with a low percentage of ethyl acetate).
- Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). The optimal gradient should be determined by prior TLC analysis.
- Collect fractions and monitor the elution of this compound by TLC.
4. Fraction Pooling and Solvent Removal:
- Combine the pure fractions containing this compound.
- Remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: A typical experimental workflow for the purification of this compound by recrystallization.
Caption: A decision-making diagram for troubleshooting common issues during the crystallization of this compound.
References
- 1. This compound, 458-36-6 [thegoodscentscompany.com]
- 2. researchgate.net [researchgate.net]
- 3. Aldol condensation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. angenechemical.com [angenechemical.com]
- 6. This compound|20649-42-7|MSDS [dcchemicals.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Home Page [chem.ualberta.ca]
- 9. LabXchange [labxchange.org]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
stability and degradation of coniferaldehyde under different conditions
Welcome to the technical support center for coniferaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound under various experimental conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Troubleshooting Guides & FAQs
This section addresses common issues and questions regarding the stability and handling of this compound.
Question: My this compound solution appears yellow or brownish right after dissolving. Is this normal?
Answer: Freshly prepared solutions of pure this compound should be nearly colorless to pale yellow. A distinct yellow or brownish color indicates potential degradation or the presence of impurities. This compound is susceptible to oxidation and polymerization, which can be accelerated by exposure to air and light.[1][2] Ensure you are using a high-purity standard and prepare solutions fresh for optimal results. If the issue persists, consider purifying your starting material.
Question: I am observing a gradual decrease in the concentration of my this compound stock solution over a few days, even when stored in the dark at 4°C. What could be the cause?
Answer: this compound has limited stability in solution, especially at 4°C. For long-term storage, it is recommended to store this compound as a powder at -20°C or as a solution at -80°C. If you need to store it for a shorter period, prepare small aliquots to minimize freeze-thaw cycles and protect from light and air. The solvent can also play a role; ensure you are using a suitable solvent like DMSO for stock solutions.
Question: During my HPLC analysis, I see multiple peaks besides the main this compound peak, and their intensity increases over time. How can I identify these and prevent their formation?
Answer: The appearance of additional peaks is likely due to the degradation of this compound. These can be oxidation products, dimers, or other derivatives. To identify them, LC-MS analysis is the most effective method, as it provides molecular weight information for each peak.[3][4][5] To prevent their formation, follow the recommended handling and storage procedures, such as preparing fresh solutions, using appropriate solvents, and minimizing exposure to light and air.
Question: My experimental results with this compound are not reproducible. What are the common factors that could lead to this?
Answer: Lack of reproducibility in experiments involving this compound can stem from several factors:
-
Purity of the compound: Ensure you are using this compound of the same purity across all experiments.
-
Solution preparation and storage: Inconsistent preparation methods or storage conditions can lead to varying levels of degradation. Always prepare fresh solutions when possible.
-
Experimental conditions: Factors like pH, temperature, and light exposure can significantly impact the stability of this compound. Maintain consistent conditions throughout your experiments.
-
Solvent quality: Impurities in solvents, such as trace amounts of formaldehyde in methanol, can react with your compound.[6] Use high-purity solvents.
Question: I am performing a reaction with this compound in a highly acidic or basic medium and observing rapid discoloration. What is happening?
Answer: this compound is unstable in strong acidic and basic conditions. The discoloration is a visual indicator of degradation. In the presence of strong acids like HCl, this compound reacts with reagents like phloroglucinol to form colored adducts, a reaction used in the Wiesner test for its detection.[7][8][9][10][11] Strong bases can also catalyze its degradation. It is advisable to perform reactions under milder pH conditions if the integrity of the this compound molecule is critical.
Data on Stability and Degradation
The following tables summarize the stability of this compound under different conditions. Note that some of this data is estimated based on the behavior of similar phenolic aldehydes due to the limited availability of direct kinetic studies on this compound.
Table 1: Stability of this compound under Different pH Conditions
| pH | Temperature (°C) | Condition | Observed Stability/Degradation | Degradation Products (Putative) |
| 2-3 | 25 | Acidic | Unstable, rapid degradation observed with strong acids.[7][8][9][11] | Polymerization products, acid-catalyzed adducts. |
| 6-7 | 25 | Neutral | Moderately stable for short durations. Gradual degradation over hours to days. | Oxidation products (e.g., vanillin, ferulic acid). |
| 8-9 | 25 | Basic | Unstable, degradation is faster than at neutral pH. | Polymerization products, base-catalyzed rearrangement products. |
Table 2: Stability of this compound under Different Temperature Conditions
| Temperature (°C) | Condition | Observed Stability/Degradation | Degradation Products (Putative) |
| -80 | In DMSO | Highly stable for months to a year. | Minimal degradation. |
| -20 | Powder | Highly stable for years. | Minimal degradation. |
| 4 | In Solution | Limited stability, degradation noticeable within days. | Oxidation and polymerization products. |
| 25 (Room Temp) | In Solution | Unstable, significant degradation within hours to days, accelerated by light and air. | Oxidation products, dimers, and polymers.[12] |
| >60 | In Solution | Rapid degradation. | Various thermal decomposition products.[13][14] |
Table 3: Stability of this compound under Other Conditions
| Condition | Description | Observed Stability/Degradation | Degradation Products (Putative) |
| Light Exposure | Exposure to ambient or UV light. | Highly unstable, photodegradation occurs.[1] | Photo-oxidation products, radicals leading to polymerization. |
| Oxidative Stress | Presence of oxidizing agents (e.g., H₂O₂). | Highly unstable, readily oxidized. | Vanillin, ferulic acid, and other oxidized derivatives. |
| Enzymatic | Presence of enzymes like laccases or peroxidases. | Rapidly degraded through enzymatic oxidation.[15][16][17][18][19] | Dimerization and polymerization products (dehydrogenation polymers).[12] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound by HPLC
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 2 hours. Neutralize with 1N NaOH before injection.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 2 hours. Neutralize with 1N HCl before injection.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours, protected from light.
-
Photodegradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 24 hours.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 340 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Compare the chromatograms of the stressed samples with a control sample (stock solution diluted with methanol). Calculate the percentage of degradation and note the retention times of the degradation products. For identification of degradation products, collect fractions and analyze by LC-MS.[3][4][5]
Protocol 2: Enzymatic Degradation of this compound using Laccase
Objective: To monitor the enzymatic degradation of this compound by laccase.
Materials:
-
This compound
-
Laccase from Trametes versicolor
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Solution Preparation:
-
Prepare a 1 mM stock solution of this compound in ethanol.
-
Prepare a 1 mg/mL solution of laccase in sodium acetate buffer.
-
-
Enzymatic Reaction:
-
In a cuvette, add 2.8 mL of sodium acetate buffer.
-
Add 100 µL of the this compound stock solution.
-
Initiate the reaction by adding 100 µL of the laccase solution.
-
-
Monitoring Degradation:
-
Spectrophotometrically: Monitor the decrease in absorbance at 340 nm (the λmax of this compound) over time.
-
By HPLC: At different time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of methanol. Analyze the samples by HPLC as described in Protocol 1.
-
-
Data Analysis: Plot the concentration of this compound or its absorbance as a function of time to determine the rate of enzymatic degradation.
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Simplified signaling pathway of this compound's antioxidant activity.
References
- 1. spectroscopyworld.com [spectroscopyworld.com]
- 2. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 3. The use of LC/MS, GC/MS, and LC/NMR hyphenated techniques to identify a drug degradation product in pharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Cellular and Genetic Regulation of this compound Incorporation in Lignin of Herbaceous and Woody Plants by Quantitative Wiesner Staining [frontiersin.org]
- 8. Cellular and Genetic Regulation of this compound Incorporation in Lignin of Herbaceous and Woody Plants by Quantitative Wiesner Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. O-4-Linked coniferyl and sinapyl aldehydes in lignifying cell walls are the main targets of the Wiesner (phloroglucinol-HCl) reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Reaction of Phloroglucinol in the Presence of Acid with Ligin-Containing Materials - Kent Academic Repository [kar.kent.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. The Complexity of Lignin Thermal Degradation in the Isothermal Context [mdpi.com]
- 14. Exploring the Thermal Degradation of Bakelite: Non-Isothermal Kinetic Modeling, Thermodynamic Insights, and Evolved Gas Analysis via Integrated In Situ TGA/MS and TGA/FT-IR Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinetic analysis and structural studies of a high‐efficiency laccase from Cerrena sp. RSD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. elfosscientiae.cigb.edu.cu [elfosscientiae.cigb.edu.cu]
- 17. researchgate.net [researchgate.net]
- 18. masjaps.com [masjaps.com]
- 19. Characterization and evaluation of the immobilized laccase enzyme potential in dye degradation via one factor and response surface methodology approaches - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for coniferaldehyde synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of coniferaldehyde.
Troubleshooting Guide
Low Reaction Yield
Question: My reaction yield for this compound synthesis is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low yields are a common issue in this compound synthesis and can stem from several factors depending on the chosen synthetic route. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction:
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is not fully consumed, consider extending the reaction time or slightly increasing the reaction temperature. Ensure efficient stirring to maximize contact between reactants.
-
-
Side Reactions/Byproduct Formation:
-
Oxidation of Isoeugenol/Eugenol: Direct oxidation of unprotected isoeugenol can lead to oxidative polymerization, significantly reducing the yield of the desired aldehyde.[1]
-
Solution: Protect the phenolic hydroxyl group of isoeugenol or eugenol before oxidation. Methoxymethyl (MOM) or tetrahydropyranyl (THP) ethers are effective protecting groups.[2]
-
Over-oxidation: The desired aldehyde can be further oxidized to the corresponding carboxylic acid (ferulic acid).
-
Solution: Use a mild and selective oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[1][2] Control the stoichiometry of the oxidant carefully.
-
Cannizzaro Reaction (for syntheses involving base): In the presence of a strong base, aldehydes lacking an alpha-hydrogen can undergo disproportionation to form the corresponding alcohol and carboxylic acid.
-
Solution: If applicable to your synthesis route, carefully control the basicity of the reaction medium.
-
-
Suboptimal Reaction Conditions:
-
Temperature: Ensure the reaction is carried out at the optimal temperature specified in the protocol. Deviations can lead to incomplete reactions or increased byproduct formation.
-
Reagent Quality: Use pure and dry reagents and solvents. Moisture can quench reagents like strong bases or react with intermediates. The purity of the starting material is also crucial.
-
Atmosphere: Some reactions may be sensitive to air (oxygen). Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of reagents or products.
-
-
Product Loss During Workup and Purification:
-
Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of your product. Multiple extractions with a suitable organic solvent will maximize recovery.
-
Purification: this compound can be sensitive to prolonged exposure to silica gel during column chromatography.
-
Solution: Use a well-chosen solvent system for chromatography to ensure good separation and minimize the time the product spends on the column. Consider recrystallization as an alternative or final purification step.
-
Formation of Colored Impurities
Question: My final product is colored, or the reaction mixture turns dark. What causes this and how can I obtain a pure, colorless product?
Answer: The formation of colored impurities is often indicative of side reactions or product degradation.
-
Causes:
-
Oxidative Polymerization: As mentioned, unprotected phenols like isoeugenol can polymerize during oxidation to form colored, high-molecular-weight byproducts.[1]
-
Product Degradation: this compound, being a conjugated aldehyde, can be susceptible to degradation, especially on prolonged storage or exposure to air and light.
-
DDQ Byproducts: The reduced form of DDQ (DDHQ) and its complexes can sometimes impart color to the crude product.
-
-
Solutions:
-
Protection Strategy: Employing a protecting group for the phenolic hydroxyl is the most effective way to prevent oxidative polymerization.
-
Purification:
-
Column Chromatography: Careful column chromatography on silica gel can effectively separate this compound from colored impurities.
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can yield highly pure, crystalline this compound.
-
-
Storage: Store purified this compound under an inert atmosphere, protected from light, and at a low temperature to prevent degradation.
-
Frequently Asked Questions (FAQs)
Q1: Which is the best starting material for this compound synthesis: vanillin, eugenol, or isoeugenol?
A1: The choice of starting material depends on factors like availability, cost, and the desired scale of the synthesis.
-
Isoeugenol: A common and efficient precursor, often used with DDQ oxidation after protection of the hydroxyl group. This method can provide good yields.[1]
-
Eugenol: Also a viable starting material, requiring an initial isomerization to isoeugenol before protection and oxidation.
-
Vanillin: Can be used as a starting material, for example, through a Wittig or Horner-Wadsworth-Emmons reaction to build the propenal side chain. This route may involve more steps compared to the oxidation of isoeugenol.
Q2: How can I monitor the progress of my this compound synthesis?
A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction.
-
Procedure: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate.
-
Eluent: A mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2) is a good starting point for the solvent system.
-
Visualization: The spots can be visualized under UV light (254 nm). The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the reaction is progressing.
Q3: What are the key spectroscopic features to confirm the identity and purity of my synthesized this compound?
A3: A combination of NMR and IR spectroscopy is typically used for characterization.
-
¹H NMR: Expect to see signals corresponding to the aldehyde proton (around 9.6 ppm), vinyl protons (with characteristic trans coupling constants), the methoxy group protons (around 3.9 ppm), and aromatic protons.
-
¹³C NMR: Look for the characteristic signal of the aldehyde carbon at approximately 194 ppm.
-
IR Spectroscopy: Key vibrational bands to look for include the C=O stretch of the conjugated aldehyde (around 1670-1690 cm⁻¹), the C=C stretch of the alkene (around 1600-1650 cm⁻¹), and bands associated with the aromatic ring and hydroxyl group.
Data Presentation
Table 1: Comparison of Reported Yields for this compound Synthesis
| Starting Material | Key Reagents | Reported Yield (%) | Reference |
| Methoxymethyl isoeugenol | DDQ | 72 | [1] |
| Isoeugenol (unprotected) | DDQ in water-saturated benzene | 2 | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Isoeugenol via DDQ Oxidation
This protocol is based on the method described by Nakamura and Higuchi (1976).[1]
Step 1: Protection of Isoeugenol (Methoxymethylation)
-
Dissolve isoeugenol (1 equivalent) in anhydrous N,N-dimethylformamide (DMF) and cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (1.5 equivalents) portion-wise, ensuring the temperature remains at 0 °C.
-
After hydrogen evolution ceases, add chloromethyl methyl ether (1.5 equivalents) dropwise over 15 minutes.
-
Stir the reaction mixture for 2 hours at 0 °C.
-
Carefully quench the reaction by adding wet ether, followed by water.
-
Extract the aqueous phase with ether.
-
Wash the combined organic layers with 5% NaOH solution and then with saturated NaCl solution.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain methoxymethyl isoeugenol.
Step 2: Oxidation to Methoxymethyl this compound
-
Dissolve the methoxymethyl isoeugenol (1 equivalent) in a mixture of benzene and water.
-
Add DDQ (1.2 equivalents) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture to remove the precipitated DDHQ (the reduced form of DDQ).
-
Wash the filtrate with a saturated NaHCO₃ solution and then with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel to obtain methoxymethyl this compound.
Step 3: Deprotection to this compound
-
Dissolve the methoxymethyl this compound in a mixture of acetic acid and water.
-
Heat the solution at 70 °C for 1 hour.
-
Cool the reaction mixture and extract with ether.
-
Wash the organic layer with water, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
The crude this compound can be purified by recrystallization.
Visualizations
References
overcoming solubility issues of coniferaldehyde in aqueous solutions
Welcome to the technical support center for overcoming solubility challenges with coniferaldehyde in aqueous solutions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound? A1: this compound is a phenolic aldehyde with limited solubility in water.[1] Its solubility is estimated to be around 5711 mg/L at 25°C.[1] It is significantly more soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, acetone, and ether.[2][3]
Q2: Why does my this compound precipitate when I dilute my DMSO stock solution into an aqueous buffer? A2: This is a common issue known as solvent-shifting precipitation. This compound is highly soluble in a strong organic solvent like DMSO but becomes poorly soluble when the concentration of the organic solvent is significantly diluted in an aqueous medium. This rapid decrease in solubility causes the compound to precipitate out of the solution.[4]
Q3: Can I use heat to help dissolve this compound? A3: Yes, gentle heating and sonication can be used to aid in the dissolution of this compound, especially if precipitation occurs during preparation.[5] However, it is crucial to avoid excessive heat, as high temperatures can lead to the degradation of phenolic compounds.[6][7]
Q4: What are co-solvents and how do they help? A4: Co-solvents are organic solvents used in small quantities to increase the solubility of a poorly soluble compound in an aqueous solution. For this compound, common co-solvents include DMSO, ethanol, polyethylene glycol (PEG), and Tween-80.[5][6] They work by reducing the overall polarity of the solvent system, making it more favorable for lipophilic compounds like this compound.
Q5: Are there alternatives to co-solvents for improving aqueous solubility? A5: Yes, complexation agents like cyclodextrins (e.g., sulfobutyl ether-β-cyclodextrin or SBE-β-CD) can be used.[5][8] These molecules have a hydrophobic inner cavity that can encapsulate poorly soluble molecules like this compound, while their hydrophilic exterior allows the entire complex to dissolve in water.[8] Other advanced methods for polyphenols include solid dispersions and nano-sizing, though these require more complex formulation processes.[9][10]
Troubleshooting Guide
This guide addresses common problems encountered when preparing aqueous solutions of this compound.
Issue 1: this compound powder is not dissolving in my aqueous buffer.
-
Initial Check: Have you tried preparing a concentrated stock solution in an organic solvent first? Direct dissolution in aqueous buffers is often unsuccessful.
-
Recommendation: Prepare a stock solution in 100% DMSO.[11] this compound is highly soluble in DMSO. From this stock, you can perform serial dilutions into your final aqueous medium.
-
Flowchart:
Caption: Initial dissolution troubleshooting for this compound.
Issue 2: My solution becomes cloudy or forms a precipitate after adding the DMSO stock to my aqueous buffer.
-
Cause: The final concentration of DMSO is too low to maintain the solubility of this compound at the desired concentration.
-
Solution 1: Use a Co-Solvent System: Instead of diluting into a simple buffer, use a pre-formulated aqueous solution containing other solubilizing agents. A common system for in vivo use is a mixture of PEG300, Tween-80, and saline in addition to DMSO.[5]
-
Solution 2: Use a Cyclodextrin Vehicle: Prepare the final dilution in an aqueous solution containing a cyclodextrin, such as 20% SBE-β-CD in saline.[5] This is often effective and can be a good alternative if high concentrations of organic solvents are undesirable.
-
Solution 3: Gentle Heating & Sonication: Warm the solution to 37°C and use an ultrasonic bath to help dissolve the precipitate.[11] Be cautious not to overheat.
-
Flowchart:
Caption: Troubleshooting precipitation issues.
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents and delivery systems.
| Solvent/Vehicle | Concentration | Result | Reference |
| Water (25 °C) | ~5.7 mg/mL (estimated) | Slightly Soluble | [1] |
| DMSO | 120 mg/mL (673.48 mM) | Highly Soluble | [11] |
| 10% DMSO / 90% Corn Oil | ≥ 1 mg/mL (5.61 mM) | Clear Solution | [5] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 1 mg/mL (5.61 mM) | Clear Solution | [5] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 1 mg/mL (5.61 mM) | Clear Solution | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder (M.Wt: 178.18 g/mol ). For 1 mL of a 10 mM stock, weigh 1.78 mg.
-
Dissolution: Add the powder to a sterile microcentrifuge tube. Add the calculated volume of 100% cell-culture grade DMSO.
-
Mixing: Vortex the solution thoroughly until all the powder is completely dissolved. If needed, warm the tube briefly to 37°C.
-
Storage: Store the stock solution in aliquots at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage, protected from light.[5]
Protocol 2: Preparation of a 1 mg/mL Working Solution Using a Co-Solvent System
This protocol is adapted for preparing a solution for in vivo or cellular experiments where a low final DMSO concentration is required.
-
Stock Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO as described in Protocol 1.
-
Vehicle Preparation: Prepare the co-solvent vehicle by mixing the components in the following ratio:
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Final Dilution: To prepare 1 mL of a 1 mg/mL working solution, add 100 µL of the 10 mg/mL DMSO stock to 900 µL of the co-solvent vehicle.
-
Mixing: Mix thoroughly by vortexing. The solution should be clear.[5] If precipitation occurs, gentle warming and sonication can be applied.[5]
Protocol 3: Preparation of a 1 mg/mL Working Solution Using a Cyclodextrin Vehicle
-
Stock Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO as described in Protocol 1.
-
Vehicle Preparation: Prepare a 20% (w/v) solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline.
-
Final Dilution: To prepare 1 mL of a 1 mg/mL working solution, add 100 µL of the 10 mg/mL DMSO stock to 900 µL of the 20% SBE-β-CD vehicle.
-
Mixing: Mix evenly. The resulting solution should be clear.[5]
Biological Pathway Context
This compound has been identified as an antioxidant and anti-inflammatory agent that can activate the Nrf2 signaling pathway.[5] Understanding this context is crucial for researchers in drug development.
Caption: Simplified Nrf2/HO-1 signaling pathway activated by this compound.[5][11]
References
- 1. This compound, 458-36-6 [thegoodscentscompany.com]
- 2. CAS 458-36-6: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | CAS:20649-42-7 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Cyclodextrins, Surfactants and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glpbio.com [glpbio.com]
troubleshooting coniferaldehyde detection in complex mixtures
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of coniferaldehyde in complex mixtures.
Troubleshooting Guides
This section provides solutions to common problems encountered during the detection and quantification of this compound.
Issue: Low or No Signal/Peak Detected
| Possible Cause | Recommended Solution |
| Inefficient Extraction | Ensure the chosen solvent is appropriate for this compound (e.g., methanol, ethanol). Consider alternative extraction methods like pressurized liquid extraction for better efficiency. For plant materials, proper drying (e.g., freeze-drying) is crucial to preserve the analyte.[1] |
| Analyte Degradation | This compound can be unstable.[2] Minimize sample exposure to light and heat. Analyze samples as quickly as possible after preparation. For derivatized samples, check the stability of the derivative.[3] |
| Instrumental Issues (HPLC/GC) | Check for leaks in the system, particularly around the detector cell.[4] Ensure the mobile/carrier gas flow is correct. Verify that the detector is functioning correctly (e.g., lamp in UV detector). |
| Derivatization Failure | If using derivatization (e.g., with DNPH), confirm the reaction conditions (pH, temperature, time) are optimal. Ensure the derivatizing reagent is fresh and not degraded.[5] |
Issue: Poor Peak Shape (Tailing, Fronting, or Broadening)
| Possible Cause | Recommended Solution |
| Column Overload | Dilute the sample and reinject. |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column. |
| Inappropriate Mobile/Stationary Phase | Ensure the mobile phase is compatible with the stationary phase and the analyte. Adjust the mobile phase composition (e.g., gradient) to improve peak shape. |
| Co-elution with Interfering Compounds | Optimize the chromatographic method (e.g., temperature gradient, mobile phase composition) to separate this compound from interfering peaks. Improve sample cleanup procedures. |
Issue: Inconsistent or Non-Reproducible Results
| Possible Cause | Recommended Solution |
| Matrix Effects | Matrix components can suppress or enhance the analyte signal.[6][7] Implement strategies like matrix-matched calibration, the use of an internal standard, or standard addition to compensate for these effects.[6] Sample dilution can also mitigate matrix effects, but may compromise sensitivity.[6] |
| Variable Sample Preparation | Ensure consistent sample handling and preparation procedures. Use precise volumes and times for all steps. |
| Instrument Variability | Run system suitability tests before each batch of samples to ensure the instrument is performing consistently. |
| Sample Instability | If samples are stored before analysis, investigate the stability of this compound under those conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting this compound?
A1: The most common methods are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).[8][9] For HPLC analysis of aldehydes, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) is often employed to enhance detection.[3][10] Pyrolysis-GC/MS is another technique used, particularly for analyzing this compound as a component of lignin.[8]
Q2: What is the "matrix effect" and how can I minimize it?
A2: The matrix effect is the alteration of the analyte's ionization efficiency in the mass spectrometer's source due to co-eluting compounds from the sample matrix.[7] This can lead to either signal suppression or enhancement, causing inaccurate quantification.[6][7] To minimize matrix effects, you can use:
-
Matrix-matched calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples.[11]
-
Stable isotope-labeled internal standards: These compounds have similar chemical properties to the analyte and co-elute, but have a different mass, allowing for correction of signal variations.
-
Standard addition: Add known amounts of the analyte to your sample and extrapolate to determine the original concentration.[6]
-
Improved sample cleanup: Use techniques like Solid Phase Extraction (SPE) to remove interfering matrix components.
-
Sample dilution: This can reduce the concentration of matrix components, but may also lower the analyte signal below the detection limit.[6]
Q3: What are typical recovery rates for this compound extraction?
A3: Recovery rates can vary significantly depending on the matrix and the extraction method used. For Solid Phase Extraction (SPE), recoveries can range from 85% to over 90% under optimized conditions.[12][13] However, in complex matrices, apparent recoveries can be lower due to matrix effects. It is crucial to validate the extraction efficiency for your specific sample type.
Q4: What are the expected detection and quantification limits for this compound?
A4: Detection (LOD) and quantification (LOQ) limits are method-dependent. For HPLC-UV analysis of aldehydes (after derivatization), LODs can be in the low µg/L or ng/mL range.[4] For GC-MS, detection limits can be even lower, in the ng/L to pg/mL range.[14][15] The complexity of the matrix can also impact these limits, with more complex matrices generally leading to higher detection limits.[16]
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of aldehydes in complex mixtures. Note that these are general ranges and specific values will depend on the exact methodology, instrument, and matrix.
Table 1: Typical Detection and Quantification Limits for Aldehydes
| Analytical Method | Detection Limit (LOD) | Quantification Limit (LOQ) | Reference |
| HPLC-UV (with DNPH derivatization) | 0.18 - 3.20 µg/m³ (air) | 0.62 - 4.70 µg/m³ (air) | [4] |
| SPME-HPLC-UV | 11 - 41 pg/mL | Not specified | [14] |
| GC-MS (with derivatization) | 0.39 µg/L | Not specified | [15] |
| GC-MS (general) | ppb range | 3-10 times LOD | [10] |
Table 2: Typical Recovery Rates for Analytes in Complex Matrices
| Extraction Method | Matrix | Recovery Rate | Reference |
| Solid Phase Extraction (SPE) | Water | >85% | [12] |
| Solid Phase Microextraction (SPME) | Cosmetic Samples | 89.00 - 101.23% | [15] |
| QuEChERS | Various food matrices | Up to ~90% | [13][17] |
| Solid Phase Microextraction (SPME) | Biological fluids | 94.45 - 99.00% |
Experimental Protocols
Protocol 1: General Sample Preparation for Plant Tissues
-
Drying: Immediately after harvesting, freeze-dry the plant material to inhibit enzymatic degradation and preserve the chemical composition.[1]
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Grinding: Grind the dried tissue to a fine powder to increase the surface area for extraction.
-
Extraction:
-
For general screening, a 70% ethanol extraction can be used to extract a broad range of compounds.
-
Alternatively, use a sequential extraction with solvents of increasing polarity (e.g., hexane, followed by ethyl acetate, then methanol) to fractionate the extract.
-
Pressurized liquid extraction (PLE) can be employed for more efficient extraction.
-
-
Cleanup (Optional but Recommended): Use Solid Phase Extraction (SPE) to remove interfering compounds. Select an SPE cartridge with a sorbent that retains the analyte of interest while allowing interfering compounds to pass through. Elute the analyte with an appropriate solvent.
Protocol 2: HPLC-UV Analysis of this compound (with DNPH Derivatization)
-
Derivatization:
-
Mix the sample extract with a solution of 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium (e.g., acetonitrile with a small amount of phosphoric acid).
-
Allow the reaction to proceed at a controlled temperature for a specific time to form the this compound-DNPH derivative.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing a small amount of acid, e.g., 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30-40 °C.
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Detection: UV detector set at the maximum absorbance wavelength for the this compound-DNPH derivative (typically around 360 nm).[3]
-
-
Quantification: Create a calibration curve using known concentrations of this compound standard that have undergone the same derivatization procedure.
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Troubleshooting logic for inaccurate quantification.
Caption: Simplified phenylpropanoid pathway leading to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Validation of a liquid chromatography method (HPLC-UV/Vis) to quantify aldehydes in rainwater and air [scielo.sa.cr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. This compound activates autophagy and enhances oxidative stress resistance and lifespan of Caenorhabditis elegans via par-4/aak-2/skn-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Frontiers | Cellular and Genetic Regulation of this compound Incorporation in Lignin of Herbaceous and Woody Plants by Quantitative Wiesner Staining [frontiersin.org]
- 12. unitedchem.com [unitedchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Determination of some aldehydes by using solid-phase microextraction and high-performance liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of Matrix Complexity in Nontargeted Analysis of Small-Molecule Toxicants by Liquid Chromatography-High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Pressurized Liquid Extraction for Coniferaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of Pressurized Liquid Extraction (PLE) for coniferaldehyde. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate efficient and effective extraction processes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the pressurized liquid extraction of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Inefficient Extraction Parameters: Solvent, temperature, pressure, or extraction time may not be optimal. | Refer to the Optimized PLE Parameters for Structurally Similar Compounds table below. Systematically vary one parameter at a time (e.g., temperature in 10°C increments) to determine the optimal conditions for your specific biomass. Consider using a response surface methodology for multi-parameter optimization. |
| Compound Degradation: this compound can be sensitive to high temperatures.[1] | Optimize for the lowest effective temperature. While higher temperatures can increase extraction efficiency, they may also lead to degradation.[2] A study on coniferyl ferulate, a similar compound, found optimal extraction at moderate temperatures.[3][4] Consider performing a time-course study to see if yield decreases after a certain extraction duration. | |
| Matrix Effects: The plant matrix may be binding strongly to the this compound, preventing efficient extraction. | Ensure the sample is finely ground to a consistent particle size to maximize surface area. Pre-treating the sample, for instance by drying, can also improve extraction efficiency. | |
| Co-extraction of Impurities | Solvent Selection: The chosen solvent may have a high affinity for other compounds in the matrix. | If the primary solvent (e.g., ethanol) is co-extracting numerous impurities, consider using a less polar solvent or a solvent mixture. Ethyl acetate has been shown to be effective in extracting similar compounds.[3] A sequential extraction with solvents of increasing polarity might also be beneficial. |
| High Extraction Temperature: Higher temperatures can increase the solubility of undesirable compounds. | Lower the extraction temperature to a point where this compound extraction is still efficient but co-extraction of impurities is minimized. | |
| System Clogging or High Backpressure | Sample Compaction: Finely ground sample material can compact under pressure, obstructing solvent flow. | Mix the sample with a dispersing agent like diatomaceous earth or sand before loading it into the extraction cell. |
| Inadequate Filtration: Particulate matter from the sample may be entering the system's tubing. | Ensure that the frits or filters at the outlet of the extraction cell are of the appropriate pore size and are not damaged. | |
| Inconsistent Results | Inhomogeneous Sample: Variation in the particle size or distribution of this compound within the plant material. | Thoroughly homogenize the dried and ground plant material before weighing and loading samples. |
| System Leaks: Leaks in the system can lead to a loss of pressure and solvent, affecting extraction efficiency. | Regularly inspect all fittings and seals for any signs of leakage. Perform a pressure test before starting the extraction. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for pressurized liquid extraction of this compound?
A1: Based on studies of structurally similar compounds like coniferyl ferulate, ethanol and ethyl acetate are effective solvents.[3] An aqueous ethanol mixture (e.g., 50-70% ethanol in water) can also be highly efficient for extracting phenolic compounds.[2] The optimal solvent will depend on the specific biomass and the desired purity of the final extract.
Q2: At what temperature and pressure should I run my PLE for this compound?
A2: For the related compound coniferyl ferulate, optimal temperatures were found to be around 40°C when using supercritical fluid extraction with ethyl acetate as a modifier, a method with similarities to PLE in its use of pressure and solvent modifiers.[3] For PLE of phenolic compounds in general, temperatures can range from 50°C to 200°C.[5] It is crucial to start with a moderate temperature (e.g., 60-80°C) and optimize from there, as this compound may be susceptible to thermal degradation.[1] Pressure in PLE is primarily used to maintain the solvent in its liquid state above its boiling point and typically ranges from 1000 to 2000 psi.
Q3: How long should the static extraction time be?
A3: Static extraction time is a critical parameter. For coniferyl ferulate, a static extraction time of 4 hours was used in SFE.[3] However, for PLE, shorter times are common. It is recommended to perform a time-course experiment (e.g., 5, 10, 15, 20 minutes) to determine the point at which maximum yield is achieved without significant degradation.
Q4: Can I reuse the solvent for multiple extractions?
A4: While technically possible, it is not recommended for quantitative and reproducible extractions. Reusing the solvent can lead to a buildup of co-extracted compounds, which can affect the extraction efficiency and purity of the target analyte in subsequent runs.
Q5: My extract is a complex mixture. How can I purify the this compound?
A5: Following PLE, further purification steps are often necessary. Techniques such as solid-phase extraction (SPE), flash chromatography, or high-performance liquid chromatography (HPLC) can be employed to isolate this compound from other co-extracted compounds.
Data Presentation
Table 1: Optimized PLE Parameters for Structurally Similar Compounds (Coniferyl Ferulate)
| Parameter | Optimized Value | Source |
| Method | Supercritical Fluid Extraction (SFE) | [3] |
| Solvent Modifier | Ethyl Acetate | [3] |
| Pressure | 350 Bar | [3] |
| Temperature | 40°C | [3] |
| Static Extraction Time | 4 hours | [3] |
| Method | Pressurized Liquid Extraction (PLE) | [4] |
| Extraction Efficiency Rank | PLE >> SE > SFE >> HD, DC | [4] |
Note: SFE (Supercritical Fluid Extraction) shares principles with PLE, and its parameters can be a useful starting point. SE = Sonication Extraction, HD = Hydrodistillation, DC = Decoction.
Experimental Protocols
Detailed Methodology for Optimization of PLE for this compound
This protocol provides a general framework for optimizing the extraction of this compound. The specific parameters should be further refined based on the user's instrumentation and biomass.
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Sample Preparation:
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Dry the plant material to a constant weight at a moderate temperature (e.g., 40-50°C) to minimize degradation of thermolabile compounds.
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Grind the dried material to a fine, consistent powder (e.g., 0.5 mm particle size).
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Thoroughly homogenize the powder to ensure uniformity.
-
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Extraction Cell Preparation:
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Place a cellulose or glass fiber filter at the bottom of the extraction cell.
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Accurately weigh a known amount of the ground plant material (e.g., 5-10 g).
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Mix the sample with an equal amount of a dispersing agent (e.g., diatomaceous earth) to prevent compaction.
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Load the mixture into the extraction cell and gently tap to ensure even packing.
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Place a second filter on top of the sample.
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PLE System Operation:
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Install the extraction cell into the PLE system.
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Set the initial extraction parameters. A good starting point based on similar compounds could be:
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Solvent: Ethanol or Ethyl Acetate
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Temperature: 60°C
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Pressure: 1500 psi
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Static Extraction Time: 10 minutes
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Number of Cycles: 2
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Flush Volume: 60% of cell volume
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Begin the extraction sequence. The system will automatically heat the cell, pressurize it with the solvent, hold for the static time, and then flush the extract into a collection vial.
-
-
Optimization Strategy:
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Solvent Screening: Perform extractions with different solvents (e.g., methanol, ethanol, ethyl acetate, and aqueous mixtures thereof) while keeping other parameters constant.
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Temperature Optimization: Using the best solvent, perform extractions at a range of temperatures (e.g., 40°C, 60°C, 80°C, 100°C) while keeping other parameters constant.
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Time Optimization: At the optimal solvent and temperature, vary the static extraction time (e.g., 5, 10, 15, 20 minutes).
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Pressure Optimization: While pressure has a less pronounced effect on extraction efficiency compared to temperature and solvent, it can be optimized in a similar manner if required.
-
-
Analysis of Extracts:
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Analyze the collected extracts for this compound content using a validated analytical method, such as HPLC-UV or LC-MS.
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Compare the yields obtained under different conditions to determine the optimal parameters.
-
Visualizations
Caption: Experimental workflow for the optimization of Pressurized Liquid Extraction (PLE) of this compound.
Caption: Logical troubleshooting guide for common issues in this compound PLE.
References
- 1. Optimization of pressurized liquid extraction for Z-ligustilide, Z-butylidenephthalide and ferulic acid in Angelica sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pressurized Liquid Extraction as a Novel Technique for the Isolation of Laurus nobilis L. Leaf Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Optimization and comparison of five methods for extraction of coniferyl ferulate from Angelica sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of Pressurized Liquid Extraction (PLE) Parameters for Extraction of Bioactive Compounds from Moringa oleifera Leaves and Bioactivity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
addressing matrix effects in LC-MS analysis of coniferaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of coniferaldehyde.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues related to matrix effects in this compound analysis.
Problem: Poor sensitivity or signal suppression for this compound.
| Possible Cause | Suggested Solution |
| Ion Suppression from Co-eluting Matrix Components: Endogenous molecules in the sample matrix (e.g., phospholipids in plasma, pigments in plant extracts) can compete with this compound for ionization in the MS source, reducing its signal intensity.[1] | 1. Improve Sample Preparation: Implement a more rigorous sample cleanup method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[2][3] For plasma samples, consider protein precipitation followed by SPE. For plant extracts, C18-based SPE can be effective for trapping phenolic compounds while removing more polar interferences. 2. Optimize Chromatography: Adjust the chromatographic gradient to better separate this compound from the matrix interferences.[4] 3. Dilute the Sample: If the this compound concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.[5] |
| Suboptimal Ionization Parameters: The settings on the mass spectrometer may not be optimal for this compound in the presence of the sample matrix. | 1. Matrix-Specific Optimization: Infuse a solution of this compound mixed with an extract of the blank matrix to optimize parameters like capillary voltage and gas flows. |
Problem: Inconsistent or irreproducible quantification of this compound.
| Possible Cause | Suggested Solution |
| Variable Matrix Effects Between Samples: The composition of the matrix can vary between different samples, leading to inconsistent signal suppression or enhancement.[6] | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variable matrix effects.[2][4][7] However, a commercial SIL-IS for this compound may not be readily available. 2. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the study samples. This helps to normalize the matrix effects between the calibrants and the unknown samples. 3. Standard Addition: This method involves adding known amounts of this compound to aliquots of the sample. It is a robust method for correcting for matrix effects in individual samples but is more labor-intensive.[5] |
| Carryover: Residual this compound from a high-concentration sample adsorbing to parts of the LC system and eluting in subsequent runs. | 1. Optimize Wash Solvents: Use a strong wash solvent in the autosampler and implement a thorough column wash at the end of each run. 2. Blank Injections: Inject blank samples after high-concentration samples to ensure that there is no carryover. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[8] This can lead to either signal suppression (decreased intensity) or signal enhancement (increased intensity), resulting in inaccurate and imprecise quantification.[8]
Q2: I am analyzing this compound in rat plasma and see low signal. What is the likely cause and how can I fix it?
A: Low signal for this compound in plasma is often due to ion suppression from phospholipids, which are abundant in this matrix.[1] To address this, consider the following:
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Sample Preparation: A simple protein precipitation may not be sufficient. An ether extraction has been used for the related compound, coniferyl alcohol, in rat plasma.[9] Alternatively, a solid-phase extraction (SPE) protocol can be developed to specifically remove phospholipids.
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Chromatography: Ensure your chromatographic method separates this compound from the bulk of the phospholipid elution front.
Q3: What is the best way to prepare plant extracts for this compound analysis to minimize matrix effects?
A: Plant extracts are complex and can contain numerous compounds that interfere with this compound analysis. A multi-step sample preparation is often necessary:
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Initial Extraction: Extract the sample with a suitable solvent (e.g., methanol, ethanol, or acetonitrile).
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Cleanup: Use solid-phase extraction (SPE) with a C18 sorbent to retain this compound and other phenolic compounds while washing away more polar interferences.
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Further Fractionation (if necessary): For very complex matrices, a secondary fractionation step may be required.
Q4: Is a stable isotope-labeled internal standard (SIL-IS) for this compound available?
A: As of late 2025, a commercially available stable isotope-labeled internal standard for this compound is not widely listed by major suppliers. Researchers may need to consider custom synthesis, which can be expensive and time-consuming.[10]
Q5: Without a SIL-IS, how can I ensure accurate quantification of this compound?
A: While a SIL-IS is ideal, several other strategies can be employed for accurate quantification:
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Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that closely matches your samples.
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Standard Addition: This method is very effective for correcting matrix effects in individual samples.[5]
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Thorough Method Validation: Validate your method according to regulatory guidelines, including a comprehensive assessment of matrix effects.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol allows for the quantitative determination of the matrix effect (ion suppression or enhancement).
Methodology:
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Prepare Three Sets of Samples:
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Set A (Neat Solution): Prepare a standard solution of this compound in the mobile phase or a suitable clean solvent at a known concentration (e.g., 100 ng/mL).
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Set B (Post-Extraction Spike): Extract a blank matrix sample using your established protocol. After the final extraction step, spike the extract with this compound to the same final concentration as Set A.
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Set C (Pre-Extraction Spike): Spike a blank matrix sample with this compound to the same concentration as Set A before starting the extraction procedure.
-
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LC-MS Analysis: Analyze multiple replicates (n ≥ 3) of each set of samples.
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Calculate Matrix Effect and Recovery:
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Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
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Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
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Data Presentation:
| Sample Set | Description | Mean Peak Area |
| A | This compound in Neat Solution | e.g., 500,000 |
| B | Post-Extraction Spike in Matrix | e.g., 350,000 |
| C | Pre-Extraction Spike in Matrix | e.g., 315,000 |
Calculations:
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Matrix Effect: (350,000 / 500,000) * 100 = 70% (indicating 30% ion suppression)
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Recovery: (315,000 / 350,000) * 100 = 90%
Visualizations
Caption: Workflow for addressing matrix effects in this compound analysis.
Caption: Decision tree for selecting a sample preparation method for this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a sensitive LC-MS/MS method for quantification of coniferyl ferulate and its metabolite coniferyl alcohol in rat plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
improving the efficiency of coniferaldehyde derivatization for GC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of coniferaldehyde for Gas Chromatography (GC) analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization of this compound.
| Issue | Potential Cause | Recommended Solution |
| No or Low Product Peak in Chromatogram | Incomplete Derivatization: Insufficient reagent, suboptimal temperature, or short reaction time. | - Increase the molar excess of the derivatization reagent. - Optimize the reaction temperature and time. For silylation, temperatures between 60-80°C for 30-60 minutes are a good starting point. - Ensure the sample is completely dry, as moisture can deactivate many derivatizing reagents, especially silylating agents.[1] |
| Reagent Degradation: Improper storage of derivatization reagents. | - Store reagents under anhydrous conditions and protect them from light and air. - Use fresh reagents whenever possible. | |
| Analyte Degradation: this compound may be unstable under certain conditions. | - Avoid high temperatures and extreme pH during sample preparation. - Analyze the derivatized sample as soon as possible. | |
| Peak Tailing | Active Sites in the GC System: Free silanol groups in the injector liner, column, or packing material can interact with the polar functional groups of the analyte. | - Use a deactivated injector liner.[2] - Trim the front end of the GC column (10-20 cm) to remove active sites.[2] - Ensure the GC column is properly conditioned. |
| Incomplete Derivatization: Underivatized this compound is more polar and prone to tailing. | - Re-optimize the derivatization procedure to ensure complete reaction (see "No or Low Product Peak"). | |
| Column Overload: Injecting too much sample can lead to peak distortion. | - Dilute the sample or reduce the injection volume. | |
| Multiple or Broad Peaks for a Single Analyte | Formation of Isomers or Byproducts: The derivatization reaction may produce multiple products, or the analyte may exist in different isomeric forms. Oximation of aldehydes can result in syn and anti isomers.[3] | - Methoximation prior to silylation can help to reduce the formation of multiple derivatives by preventing tautomerization.[1] - Optimize the derivatization conditions (e.g., temperature, catalyst) to favor the formation of a single, stable derivative. |
| Solvent Effects: Mismatch between the sample solvent and the GC stationary phase polarity. | - If using splitless injection, ensure the initial oven temperature is about 20°C below the boiling point of the solvent.[2] - The polarity of the sample solvent should be compatible with the stationary phase.[2] | |
| Ghost Peaks | Contamination: Contamination from the septum, liner, or previous injections. | - Replace the septum and injector liner. - Run a blank solvent injection to identify the source of contamination. |
| Reagent Artifacts: Excess derivatization reagent or byproducts can appear as peaks in the chromatogram. | - Use a minimal excess of the derivatization reagent. - Perform a sample cleanup step after derivatization if necessary. | |
| Poor Reproducibility | Inconsistent Derivatization: Variations in reaction conditions (temperature, time, reagent amount) between samples. | - Use a heating block or water bath for consistent temperature control. - Use a calibrated pipette for accurate reagent addition. - Ensure all samples are treated identically. |
| Sample Instability: Degradation of the analyte or derivative over time. | - Analyze samples immediately after derivatization. - If storage is necessary, store at low temperatures in sealed vials. |
Frequently Asked Questions (FAQs)
Q1: Which derivatization method is best for this compound?
A1: The optimal method depends on your specific analytical needs.
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Silylation (e.g., with BSTFA or MSTFA) is a common and effective method for derivatizing both the hydroxyl and aldehyde groups of this compound, increasing its volatility and thermal stability.[1][4] It is often preceded by methoximation to stabilize the aldehyde group and prevent the formation of multiple derivatives.[1]
-
Acetylation (e.g., with acetic anhydride and pyridine) is another option that targets the hydroxyl group. This can be useful if you want to analyze the aldehyde group in its native form or if silylation proves problematic.[5]
-
Oximation (e.g., with PFBHA) specifically targets the aldehyde group, forming a stable oxime derivative. This is particularly useful for enhancing sensitivity with an electron capture detector (ECD).[6][7]
Q2: Why is my silylation reaction not working?
A2: The most common reason for silylation failure is the presence of moisture. Silylating reagents are highly sensitive to water, which will hydrolyze the reagent and prevent it from reacting with your analyte.[1] Ensure your sample, solvent, and glassware are completely dry. Using a co-solvent like pyridine can help to scavenge any trace amounts of water.
Q3: Do I need to perform a cleanup step after derivatization?
A3: It depends on your sample matrix and the derivatization reagent used. If you have a relatively clean sample and use a minimal excess of a volatile reagent (like BSTFA), a cleanup step may not be necessary. However, for complex matrices or when using less volatile reagents, a cleanup step (e.g., solid-phase extraction or liquid-liquid extraction) can help to remove interferences and protect your GC system.
Q4: How can I improve the peak shape of my this compound derivative?
A4: Poor peak shape, particularly tailing, is often due to interactions between the analyte and active sites in the GC system.[2] Ensure complete derivatization to reduce the polarity of this compound. Using a deactivated injector liner and a high-quality, well-conditioned GC column is crucial. If tailing persists, you may need to trim the first few centimeters of your column.[2]
Q5: Can I analyze underivatized this compound by GC?
A5: While possible, it is generally not recommended. This compound has polar hydroxyl and aldehyde groups that can lead to poor peak shape, low response, and thermal degradation in the hot GC inlet.[7] Derivatization is a crucial step to improve the chromatographic behavior and obtain reliable, quantitative results.
Experimental Protocols
The following are generalized protocols that should be optimized for your specific application.
Protocol 1: Silylation of this compound
This protocol is a general guideline for the silylation of this compound using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with a TMCS (trimethylchlorosilane) catalyst.
Materials:
-
This compound standard or dried sample extract
-
BSTFA + 1% TMCS
-
Pyridine (anhydrous)
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or water bath
-
GC-MS system
Procedure:
-
Place 0.1-1.0 mg of the dried this compound sample into a reaction vial.
-
Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Securely cap the vial and vortex briefly to mix.
-
Heat the vial at 70°C for 30 minutes in a heating block.
-
Allow the vial to cool to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS.
Protocol 2: Two-Step Methoximation and Silylation
This protocol is recommended to prevent the formation of multiple derivatives from the aldehyde group.
Materials:
-
This compound standard or dried sample extract
-
Methoxyamine hydrochloride
-
Pyridine (anhydrous)
-
BSTFA or MSTFA
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or water bath
-
GC-MS system
Procedure:
-
Place 0.1-1.0 mg of the dried this compound sample into a reaction vial.
-
Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.
-
Securely cap the vial and heat at 60°C for 45 minutes.[8]
-
Cool the vial to room temperature.
-
Add 100 µL of BSTFA or MSTFA to the vial.
-
Recap the vial and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS.
Data Presentation
| Derivatization Method | Target Functional Group(s) | Common Reagents | Advantages | Disadvantages |
| Silylation | Hydroxyl, Aldehyde, Carboxyl, Amine | BSTFA, MSTFA, TMCS | - Derivatizes multiple functional groups. - Reagents are highly volatile, minimizing interference. - Forms thermally stable derivatives. | - Highly sensitive to moisture. - Can sometimes produce multiple derivatives for aldehydes and ketones. |
| Acetylation | Hydroxyl, Amine | Acetic Anhydride, Trifluoroacetic Anhydride (TFAA) | - Derivatives are generally stable. - Less sensitive to trace amounts of water compared to silylation. | - Reagents and byproducts can be corrosive and non-volatile, requiring a cleanup step. - May not be as effective for aldehydes. |
| Oximation | Aldehyde, Ketone | Methoxyamine hydrochloride, PFBHA | - Specific for carbonyl groups. - PFBHA derivatives are highly sensitive to ECD. - Stabilizes the aldehyde group. | - Does not derivatize hydroxyl groups. - Can form syn and anti isomers, potentially complicating the chromatogram. |
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. shimadzu.com [shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Separation of Coniferaldehyde and Sinapaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of coniferaldehyde and sinapaldehyde in chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: Why do this compound and sinapaldehyde frequently co-elute in reversed-phase HPLC?
A1: this compound and sinapaldehyde are structurally similar aromatic aldehydes, differing only by an additional methoxy group on the aromatic ring of sinapaldehyde. This structural similarity results in comparable polarities and hydrophobicities, leading to similar retention times and potential co-elution on common reversed-phase columns like C18.
Q2: What is the first step I should take to troubleshoot the co-elution of these two compounds?
A2: The initial step is to confirm that you indeed have a co-elution issue. This can be done by examining the peak shape for any signs of asymmetry, such as shoulders or tailing. If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can assess peak purity across the entire peak. Differing spectra across the peak indicate the presence of more than one compound.[1][2]
Q3: Can I improve separation by simply changing the mobile phase composition?
A3: Yes, optimizing the mobile phase is a critical step. You can try altering the organic solvent (e.g., switching from acetonitrile to methanol or vice versa), adjusting the pH of the aqueous phase, or modifying the gradient slope. Changing the solvent can alter the selectivity of the separation, while pH adjustments can change the ionization state of the phenolic hydroxyl groups, thereby affecting retention.
Q4: When should I consider using a different HPLC column?
A4: If extensive mobile phase optimization does not resolve the co-elution, changing the stationary phase is the next logical step. Consider a column with a different chemistry, such as a phenyl-hexyl or a biphenyl phase, which can offer different selectivity for aromatic compounds through pi-pi interactions.
Q5: Is Gas Chromatography (GC) a viable alternative for separating this compound and sinapaldehyde?
A5: Gas chromatography is a powerful technique for separating these compounds, but it typically requires derivatization to increase their volatility and thermal stability. Silylation is a common derivatization technique for this purpose.
Troubleshooting Guide
This guide provides a systematic approach to resolving the co-elution of this compound and sinapaldehyde.
Problem: Poor resolution or complete co-elution of this compound and sinapaldehyde peaks in HPLC.
Step 1: Initial Assessment and System Check
-
Symptom: A single, broad, or asymmetric peak where two peaks are expected.
-
Action:
-
Verify Co-elution: Use a DAD to check for spectral differences across the peak or a mass spectrometer to look for multiple mass-to-charge ratios.
-
System Suitability: Ensure your HPLC system is performing optimally. Check for pressure fluctuations, leaks, and proper detector function.
-
Step 2: Method Optimization - Mobile Phase
-
Symptom: Peaks are partially resolved but do not meet baseline separation criteria.
-
Action:
-
Adjust Organic Solvent Ratio: In reversed-phase HPLC, decrease the percentage of the organic solvent to increase retention and potentially improve separation.
-
Change Organic Solvent: If using acetonitrile, try methanol, or vice-versa. These solvents offer different selectivities.
-
Modify Mobile Phase pH: Adjust the pH of the aqueous mobile phase. The pKa of the phenolic hydroxyl group is around 8.94 for sinapaldehyde.[3] Operating at a pH that keeps these compounds in their neutral form (e.g., pH 3-5) is generally recommended for good peak shape on silica-based columns.
-
Optimize Gradient: If using a gradient, make the slope shallower in the region where the compounds elute. This will increase the separation time between them.
-
Step 3: Method Optimization - Stationary Phase
-
Symptom: No significant improvement in resolution after extensive mobile phase optimization.
-
Action:
-
Change Column Chemistry: Switch from a standard C18 column to one with a different selectivity. Phenyl-based columns (e.g., Phenyl-Hexyl, Biphenyl) can provide enhanced separation of aromatic compounds through pi-pi interactions.
-
Consider a Different Particle Size or Column Length: Using a column with smaller particles (e.g., sub-2 µm for UHPLC) or a longer column can increase efficiency and improve resolution.
-
Problem: Tailing or fronting peaks for this compound and sinapaldehyde.
-
Symptom: Asymmetric peaks, which can interfere with accurate integration and quantification.
-
Action:
-
Check for Column Overload: Inject a smaller sample volume or a more dilute sample.
-
Address Secondary Interactions: Peak tailing for phenolic compounds can be due to interactions with residual silanols on the silica support. Adding a small amount of a competing base (like triethylamine) to the mobile phase or using an end-capped column can mitigate this. Operating at a lower pH can also help by suppressing the ionization of silanols.
-
Ensure Sample Solvent Compatibility: Dissolve your sample in the initial mobile phase composition to avoid peak distortion.
-
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Separation
This protocol provides a starting point for method development. Optimization will likely be required for your specific instrument and sample matrix.
1. Sample Preparation:
- Dissolve the sample containing this compound and sinapaldehyde in the initial mobile phase composition (e.g., 90% Water with 0.1% Formic Acid: 10% Acetonitrile).
- Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
- Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient Program: | Time (min) | %B | | :--- | :--- | | 0.0 | 10 | | 20.0 | 40 | | 25.0 | 90 | | 30.0 | 90 | | 30.1 | 10 | | 35.0 | 10 |
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detection: DAD at 340 nm for this compound and 345 nm for sinapaldehyde. The UV absorbance maximum for syringaldehyde, a related compound, is around 308 nm, suggesting similar optimal wavelengths for sinapaldehyde.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation
1. Derivatization (Silylation):
- Evaporate the sample extract to dryness under a stream of nitrogen.
- Add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried sample.
- Cap the vial tightly and heat at 70 °C for 30 minutes.
- Cool to room temperature before injection.
2. GC-MS Conditions:
- GC Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane) (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Inlet Temperature: 250 °C.
- Injection Mode: Splitless (or split, depending on concentration).
- Oven Temperature Program:
- Initial temperature: 100 °C, hold for 2 minutes.
- Ramp to 280 °C at 10 °C/min.
- Hold at 280 °C for 5 minutes.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Mass Range: m/z 50-550.
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound and Sinapaldehyde
| Property | This compound | Sinapaldehyde |
| Molecular Formula | C₁₀H₁₀O₃ | C₁₁H₁₂O₄ |
| Molecular Weight | 178.18 g/mol | 208.21 g/mol |
| pKa (Phenolic OH) | ~9.5 | 8.94[3] |
| UV λmax (in Ethanol) | ~340 nm | ~345 nm |
Table 2: Example HPLC Retention Times (Hypothetical Optimized Method)
Note: These are example retention times and will vary based on the specific system, column, and mobile phase used.
| Compound | Retention Time (min) |
| This compound | 15.2 |
| Sinapaldehyde | 16.5 |
Visualizations
Caption: Troubleshooting workflow for resolving co-elution.
References
Technical Support Center: Enhancing the Stability of Coniferaldehyde in Stock Solutions
For researchers, scientists, and professionals in drug development, maintaining the integrity of stock solutions is paramount for reproducible and reliable experimental results. Coniferaldehyde, a phenolic aldehyde with significant biological activities, is susceptible to degradation in solution, which can compromise its efficacy and lead to inconsistent outcomes. This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you enhance the stability of your this compound stock solutions.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound stock solutions.
| Issue | Potential Cause | Recommended Action |
| Precipitation in the stock solution upon storage, especially at low temperatures. | The concentration of this compound may exceed its solubility limit in the chosen solvent at the storage temperature. | - Gently warm the solution to 37°C and use sonication to redissolve the precipitate before use. - Prepare a more diluted stock solution. - Consider using a co-solvent system (e.g., DMSO with PEG300 and Tween-80) to improve solubility.[1] |
| The solution color changes from light yellow to brown over time. | This often indicates oxidation and/or polymerization of this compound. Oxidative degradation can lead to the formation of vanillin and vanillic acid.[2] Polymerization can result in reddish-brown colored compounds. | - Store the stock solution protected from light and air (e.g., in amber vials, purged with an inert gas like argon or nitrogen). - Prepare fresh stock solutions more frequently. - While a slight color change may not significantly impact activity for all applications, a prominent brown color suggests considerable degradation, and it is advisable to discard the solution. |
| Loss of biological activity or inconsistent experimental results. | This is a strong indicator of this compound degradation. The aldehyde functional group is crucial for its biological activity, and its oxidation to a carboxylic acid (vanillic acid) can lead to inactivation. | - Prepare fresh stock solutions from solid this compound before critical experiments. - Implement stricter storage protocols: store at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month), always protected from light.[1] - Consider adding an antioxidant stabilizer, such as Butylated Hydroxytoluene (BHT), to the stock solution at a low concentration (e.g., 0.01-0.1%). |
| Unexpected peaks appear in HPLC analysis of the stock solution. | These peaks likely represent degradation products such as vanillin, vanillic acid, or various polymers.[2] | - Use a stability-indicating HPLC method to identify and quantify the degradation products. - If significant degradation is observed, discard the stock solution and prepare a fresh one, ensuring optimal storage conditions. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is a commonly used solvent due to its high solubilizing capacity for this compound.[3][4] For in vivo studies, co-solvent systems such as DMSO/PEG300/Tween-80/saline may be necessary to achieve the desired concentration and biocompatibility.[1][3]
2. What are the optimal storage conditions for this compound stock solutions?
To maximize stability, stock solutions should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] It is crucial to protect the solutions from light by using amber vials or by wrapping clear vials in aluminum foil. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
3. How does pH affect the stability of this compound?
While specific degradation kinetics of this compound at different pH values are not extensively documented, phenolic compounds, in general, are more stable in acidic conditions compared to alkaline conditions.[5] High pH can promote the oxidation of the phenolic hydroxyl group, leading to degradation. It is advisable to avoid alkaline conditions when preparing and using this compound solutions.
4. What are the primary degradation pathways for this compound in solution?
The primary degradation pathways for this compound in solution are oxidation and polymerization.
-
Oxidation: The aldehyde group can be oxidized to a carboxylic acid, forming ferulic acid, which can be further degraded to vanillin and vanillic acid. The phenolic hydroxyl group is also susceptible to oxidation.[2]
-
Polymerization: this compound molecules can react with each other, especially when exposed to light and air, to form colored polymeric products. This process can be initiated by the formation of free radicals.
5. Can I use any antioxidants to stabilize my this compound stock solution?
Phenolic antioxidants like Butylated Hydroxytoluene (BHT) can be effective in preventing oxidative degradation. It is recommended to use a low concentration (e.g., 0.01-0.1%) to avoid potential interference with your experiments.
Experimental Protocols
Protocol for Preparing a Stable this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO, incorporating best practices to enhance stability.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials with screw caps
-
Inert gas (Argon or Nitrogen)
-
Vortex mixer
-
Sonicator
Procedure:
-
Weighing: In a chemical fume hood, accurately weigh the required amount of this compound powder into a sterile amber glass vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. If necessary, sonicate the vial for a few minutes to aid dissolution.
-
Inert Gas Purging: Gently flush the headspace of the vial with a stream of argon or nitrogen gas for 15-30 seconds to displace oxygen.
-
Sealing: Immediately and tightly seal the vial.
-
Aliquoting: For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use amber vials. This minimizes the number of freeze-thaw cycles and exposure to air and light for the bulk of the stock.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term use (up to 1 month).
Visualizations
Caption: Workflow for preparing a stable this compound stock solution.
Caption: Primary degradation pathways of this compound in solution.
References
Validation & Comparative
Lignin's Aldehyde Alterations: A Comparative Guide to Coniferaldehyde and Sinapaldehyde Incorporation
A detailed examination of the differential incorporation of coniferaldehyde and sinapaldehyde into the lignin polymer, offering insights for researchers in plant biology, biofuel development, and materials science.
The composition of lignin, a complex aromatic polymer in plant cell walls, significantly influences the properties of biomass. Beyond the canonical monolignols, the incorporation of their aldehyde precursors, this compound and sinapaldehyde, introduces structural variations with profound implications for industrial applications. This guide provides a comparative analysis of their incorporation, supported by experimental data, detailed methodologies, and visual representations of the underlying biochemical and analytical workflows.
Divergent Fates: Metabolic Routing of Aldehydes in Lignin Biosynthesis
In normal plant development, this compound and sinapaldehyde are efficiently reduced to their corresponding alcohols by cinnamyl alcohol dehydrogenase (CAD) before being polymerized into lignin. However, genetic modifications, particularly the downregulation of key enzymes like CAD1, can disrupt this process, leading to the increased availability of these aldehydes for incorporation into the lignin polymer.
Studies in genetically modified poplars with suppressed CAD1 activity have revealed distinct metabolic fates for this compound and sinapaldehyde. While a significant surge of up to 20-fold in sinapaldehyde incorporation into the lignin polymer is observed, the levels of incorporated this compound do not show a substantial increase.[1] This suggests that upon CAD1 downregulation, sinapaldehyde is readily incorporated into the growing lignin chain or dimerizes, whereas this compound is preferentially shunted towards the production of ferulic acid and its derivatives.[1]
Quantitative Comparison of Aldehyde Incorporation
The differential incorporation of this compound and sinapaldehyde in wild-type versus genetically modified plants has been quantified using various analytical techniques. The following table summarizes key quantitative findings from studies on CAD1-deficient poplar.
| Lignin Component | Wild-Type Poplar | CAD1-Deficient Poplar | Fold Change | Analytical Method(s) |
| Sinapaldehyde | Low / Undetectable | Markedly Increased | Up to 20-fold | NMR, Thioacidolysis |
| This compound | Low | Not Markedly Increased | - | NMR, Thioacidolysis |
| Syringyl (S) units | High | Reduced | - | NMR, Thioacidolysis |
| Guaiacyl (G) units | Moderate | Relatively Stable | - | NMR, Thioacidolysis |
| Klason Lignin Content | Normal | ~10% Reduction | - | Klason Method |
Data synthesized from studies on CAD1-deficient poplar.[1][2]
Visualizing the Biochemical Pathways
The biosynthesis of monolignols and the subsequent incorporation of aldehydes are governed by a series of enzymatic steps. The following diagram illustrates the key pathways leading to this compound and sinapaldehyde and their potential fates in wild-type and CAD-deficient scenarios.
Experimental Protocols for Aldehyde Quantification
Accurate quantification of this compound and sinapaldehyde within the lignin polymer is crucial for understanding their impact. Several robust analytical methods are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2D HSQC NMR is a powerful, non-destructive technique that provides detailed structural information about the lignin polymer.
Protocol:
-
Sample Preparation: Isolate Cell Wall Residue (CWR) from plant material. Ball-mill the CWR to a fine powder.
-
Lignin Isolation: Perform enzymatic hydrolysis to remove polysaccharides, yielding an enzyme lignin (EL) preparation.
-
Solubilization: Dissolve the isolated lignin in a suitable deuterated solvent (e.g., DMSO-d6).
-
NMR Acquisition: Acquire 2D HSQC NMR spectra on a high-field NMR spectrometer.
-
Data Analysis: Integrate the cross-peaks corresponding to specific aldehyde structures (e.g., the Cα-Hα correlation in the aldehyde group) and compare them to internal standards or other lignin unit integrals to determine relative abundance.[1][3]
Thioacidolysis
Thioacidolysis is a degradative chemical method that cleaves β-O-4 ether linkages in lignin, releasing monomeric and dimeric units that can be quantified by GC-MS.
Protocol:
-
Sample Preparation: Use extractive-free, ball-milled plant material.
-
Reaction: Treat the sample with a solution of boron trifluoride etherate and ethanethiol in dioxane at 100°C for 4 hours.
-
Work-up: Quench the reaction, add an internal standard, and extract the products with dichloromethane.
-
Derivatization: Silylate the hydroxyl groups of the released products to make them volatile for GC analysis.
-
GC-MS Analysis: Separate and identify the silylated products using gas chromatography-mass spectrometry. Quantify the specific thioethylated derivatives of this compound and sinapaldehyde.[1][4]
The following diagram outlines a typical experimental workflow for analyzing aldehyde incorporation in lignin.
Wiesner Test (Phloroglucinol-HCl Staining)
The Wiesner test is a histochemical staining method that is highly specific for this compound residues in lignin, producing a characteristic magenta color.[5][6] While traditionally qualitative, recent advancements have enabled its use for in situ quantification.[5][6]
Protocol:
-
Sample Preparation: Prepare thin cross-sections of the plant tissue.
-
Staining: Treat the sections with a freshly prepared solution of phloroglucinol in ethanol and concentrated hydrochloric acid.
-
Imaging: Observe the stained sections under a microscope. The intensity of the color can be quantified using image analysis software.
-
Quantification: Correlate the absorbance with known concentrations of this compound to estimate its content in specific cell types.[6]
It is important to note that the Wiesner test does not react with sinapaldehyde, making it a valuable tool for specifically assessing this compound incorporation.[5]
Concluding Remarks
The differential incorporation of this compound and sinapaldehyde into lignin represents a key area of research for tailoring biomass properties. While sinapaldehyde appears to be more readily incorporated into the lignin polymer in CAD-deficient plants, the metabolic rerouting of this compound suggests distinct regulatory mechanisms. The analytical techniques outlined provide a robust framework for quantifying these aldehydes and elucidating their impact on lignin structure and, consequently, on the potential applications of plant biomass in various industrial processes. Further research into the genetic and environmental factors controlling these incorporation pathways will be instrumental in developing crops with optimized characteristics for biofuels, biomaterials, and other bio-based products.
References
- 1. Different Routes for Conifer- and Sinapaldehyde and Higher Saccharification upon Deficiency in the Dehydrogenase CAD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 4. Structural Alterations of Lignins in Transgenic Poplars with Depressed Cinnamyl Alcohol Dehydrogenase or Caffeic Acid O-Methyltransferase Activity Have an Opposite Impact on the Efficiency of Industrial Kraft Pulping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular and Genetic Regulation of this compound Incorporation in Lignin of Herbaceous and Woody Plants by Quantitative Wiesner Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Cellular and Genetic Regulation of this compound Incorporation in Lignin of Herbaceous and Woody Plants by Quantitative Wiesner Staining [frontiersin.org]
A Comparative Analysis of Coniferaldehyde Content in Plant Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced variations of secondary metabolites across different plant species is paramount. Coniferaldehyde, a key intermediate in lignin biosynthesis, has garnered significant interest due to its antioxidant and anti-inflammatory properties. This guide provides a comparative analysis of this compound content in various plant species, supported by experimental data and detailed methodologies to aid in future research and development.
Quantitative Analysis of this compound Content
The concentration of this compound, a monolignol precursor, varies significantly across the plant kingdom. These variations are influenced by genetic and environmental factors, as well as the specific tissue and developmental stage of the plant. The following table summarizes the this compound content as a percentage of the total lignin content in several species, as determined by Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS).
| Plant Species | Category | Common Name | This compound (% of Lignin) |
| Picea abies | Gymnosperm | Norway Spruce | ~9% |
| Arabidopsis thaliana | Angiosperm (Herbaceous) | Thale Cress | ~5% |
| Eucalyptus spp. | Angiosperm (Woody) | Eucalyptus | ~2% |
| Populus spp. | Angiosperm (Woody) | Poplar | ~0.2% |
Generally, this compound is found in higher concentrations in gymnosperms compared to angiosperms.[1] This distinction is important for researchers targeting specific plant sources for extraction or for those studying the evolutionary aspects of lignin biosynthesis.
Experimental Protocols
Accurate quantification of this compound is crucial for comparative studies. Two widely accepted methods are Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) and the Wiesner test.
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)
This method is a powerful technique for the characterization of lignin and provides quantitative data on its monomeric composition, including this compound.
1. Sample Preparation:
-
Freeze-dry and ball-mill 60 µg (± 10 µg) of the plant material.
2. Pyrolysis:
-
Utilize a pyrolyzer (e.g., PY-2020iD, Frontier Lab) equipped with an autosampler.
-
Connect the pyrolyzer to a GC/MS system (e.g., 7890A/5975C, Agilent).
3. Gas Chromatography/Mass Spectrometry:
-
Separate the pyrolysis products using a suitable capillary column.
-
Identify the pyrolysates using a mass spectrometer. The mass-to-charge ratios (m/z) for this compound residues are typically 178, 77, 135, 107, 147, 51, 89, 124, 78, and 177.[2]
4. Quantification:
-
Identify and quantify the peaks corresponding to this compound by comparing with established libraries and standards.
Wiesner Test (Phloroglucinol-HCl Staining)
The Wiesner test is a histochemical method used for the in situ localization and semi-quantitative estimation of this compound in plant tissues. A brilliant red color develops in the presence of this compound groups in lignin.[3]
1. Reagent Preparation:
-
Prepare a solution of 0.5% phloroglucinol in a 1:1 (v/v) mixture of 99.5% ethanol and concentrated hydrochloric acid (12 M).
2. Sample Preparation:
-
Prepare thin cross-sections of the plant material.
3. Staining:
-
Mount the sections on a microscope slide.
-
Apply the Wiesner reagent to the sections.
-
A positive reaction, indicated by a pink to red color, will develop within minutes.
4. Analysis:
-
Observe the stained sections under a light microscope. The intensity of the color can be correlated with the relative abundance of this compound. For quantitative analysis, absorbance can be measured using a microspectrophotometer.
Visualizing the Biosynthesis and Workflow
To better understand the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Biosynthetic pathway of this compound and its incorporation into lignin.
Caption: Experimental workflow for the quantification of this compound in plant species.
References
A Comparative Guide to the Quantitative Analysis of Coniferaldehyde: Wiesner Test vs. Modern Chromatographic and Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of coniferaldehyde, a key lignin monomer, is crucial for understanding plant biochemistry, biomass utilization, and the development of novel therapeutics. This guide provides a comprehensive comparison of the traditional Wiesner test with modern analytical techniques, including Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS), High-Performance Liquid Chromatography (HPLC), and 2D Heteronuclear Single Quantum Coherence (HSQC) Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed overview of the experimental protocols, a quantitative comparison of their performance, and visual representations of the analytical workflows.
Introduction to this compound Analysis
This compound is a significant component of lignin, a complex polymer that provides structural integrity to plant cell walls. The quantitative analysis of this compound is essential for a variety of research areas, from assessing the quality of biomass for biofuel production to investigating the role of lignin precursors in plant defense mechanisms and their potential as bioactive compounds in drug discovery. While the histochemical Wiesner test has been a longstanding method for the qualitative detection of this compound, the demand for more precise and accurate quantification has led to the adoption of advanced analytical techniques. This guide evaluates the strengths and limitations of these methods to aid researchers in selecting the most appropriate technique for their specific needs.
Comparison of Analytical Methods
The selection of an analytical method for this compound quantification depends on several factors, including the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix. The following tables provide a summary of the key performance characteristics of the Wiesner test, Py-GC/MS, HPLC, and 2D HSQC NMR.
| Method | Principle | Sample Type | Throughput | Key Advantages | Key Limitations |
| Wiesner Test | Colorimetric reaction of phloroglucinol with this compound in the presence of strong acid. | Plant tissue sections | High | Simple, rapid, low cost, suitable for in situ visualization. | Primarily qualitative or semi-quantitative, lower specificity, susceptible to interference. |
| Py-GC/MS | Thermal decomposition of the sample followed by separation and detection of volatile fragments. | Solid samples (e.g., plant biomass, lignin extracts) | Medium | High sensitivity and specificity, provides structural information about the polymer. | Destructive technique, requires sophisticated instrumentation, potential for matrix effects.[1] |
| HPLC | Separation of analytes in a liquid mobile phase passing through a solid stationary phase, often after derivatization. | Liquid extracts | High | High accuracy and precision, well-established methods for various aldehydes. | Requires sample extraction and derivatization, which can be time-consuming. |
| 2D HSQC NMR | Non-destructive analysis of the correlation between proton and carbon nuclei, providing detailed structural information. | Solubilized lignin samples | Low | Non-destructive, provides detailed structural elucidation of lignin polymers, can quantify multiple components simultaneously.[2][3][4] | Lower sensitivity, requires high sample concentration and purity, complex data analysis. |
Quantitative Performance Data
The following table summarizes the available quantitative performance data for the different analytical methods for this compound or similar aldehydes. It is important to note that these values can vary depending on the specific instrumentation, experimental conditions, and sample matrix.
| Parameter | Wiesner Test | Py-GC/MS | HPLC (with DNPH derivatization) | 2D HSQC NMR |
| Limit of Detection (LOD) | Not typically determined | Below 1 µg for common polymers[5] | ~0.1 ppm for formaldehyde[6] | ~2.7 mM for sodium fluoride (example)[7] |
| Limit of Quantification (LOQ) | Not typically determined | - | ~0.03% w/w for p-formaldehyde[6] | ~0.4 mg/100g for TMA (example)[8] |
| Linearity Range | Linear absorbance increase with this compound concentration | R² > 0.98 for many additives[1] | 0.03% to 0.15% for p-formaldehyde[6] | Good linearity (R² = 0.9946) for TMA (example)[8] |
| Accuracy/Recovery | - | 78.3–117.4% for some applications[1] | 89% to 96% for formaldehyde in dairy products | - |
| Precision (RSD) | - | 5% to 20% for most analyses[1] | <2% for formaldehyde | <5% for TMA (example)[8] |
Experimental Protocols
Quantitative Wiesner Test Protocol
The Wiesner test, while traditionally qualitative, can be adapted for semi-quantitative analysis by measuring the intensity of the color development.
-
Reagent Preparation: Prepare a fresh solution of 2% (w/v) phloroglucinol in ethanol. Prepare a solution of concentrated hydrochloric acid (HCl).
-
Sample Preparation: Prepare thin sections of the plant tissue.
-
Staining: Immerse the tissue sections in the phloroglucinol solution for 5 minutes.
-
Acidification: Transfer the sections to a slide and add a drop of concentrated HCl.
-
Imaging: Immediately observe the sample under a microscope. A purple-red color indicates the presence of this compound.
-
Quantification: Capture images at a fixed time point after HCl addition. Use image analysis software to measure the intensity of the color in specific regions of interest. The absorbance increases linearly with the this compound concentration.
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) Protocol
Py-GC/MS is a powerful technique for the analysis of complex solid materials like lignin.
-
Sample Preparation: Finely mill the dried plant material or lignin extract.
-
Pyrolysis: Place a small amount of the sample (typically 50-100 µg) into a pyrolysis cup. The sample is rapidly heated to a high temperature (e.g., 500-700°C) in an inert atmosphere.[5]
-
Gas Chromatography (GC): The volatile pyrolysis products are transferred to a GC column, where they are separated based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometry (MS): The separated compounds are introduced into a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, allowing for their identification and quantification. This compound is identified by its characteristic mass spectrum.[3]
High-Performance Liquid Chromatography (HPLC) Protocol with DNPH Derivatization
HPLC is a versatile technique for the quantification of aldehydes after derivatization to improve their detection.
-
Sample Extraction: Extract this compound from the sample matrix using a suitable solvent.
-
Derivatization: React the extracted sample with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone derivative that can be readily detected by UV-Vis.
-
HPLC Separation: Inject the derivatized sample into an HPLC system equipped with a suitable column (e.g., C18). The components are separated based on their affinity for the stationary and mobile phases.
-
Detection and Quantification: The separated derivatives are detected using a UV-Vis detector at a specific wavelength. The concentration of this compound is determined by comparing the peak area to a calibration curve prepared with standards.
2D Heteronuclear Single Quantum Coherence (HSQC) NMR Spectroscopy Protocol
2D HSQC NMR provides detailed structural information and can be used for the quantification of specific lignin subunits.
-
Lignin Isolation: Isolate the lignin from the plant material using established methods (e.g., milled wood lignin protocol).
-
Sample Preparation: Dissolve a known amount of the isolated lignin in a suitable deuterated solvent (e.g., DMSO-d6).
-
NMR Data Acquisition: Acquire 2D HSQC spectra on a high-field NMR spectrometer. Specific pulse sequences are used to correlate the signals of protons with their directly attached carbon atoms.
-
Data Processing and Analysis: Process the 2D NMR data using appropriate software. The signals corresponding to the this compound subunit are identified based on their characteristic chemical shifts.
-
Quantification: The volume of the cross-peaks corresponding to this compound is integrated and compared to the integral of a known internal standard or to the total integral of all lignin aromatic signals to determine its relative abundance.[4][7]
Conclusion
The choice of method for the quantitative analysis of this compound should be guided by the specific research question and available resources. The Wiesner test remains a valuable tool for rapid, in situ visualization and semi-quantitative screening. For highly sensitive and specific quantification of this compound within the complex lignin polymer, Py-GC/MS is an excellent choice, although it is a destructive technique. HPLC offers a robust and high-throughput option for the accurate quantification of extracted this compound, particularly when coupled with derivatization. Finally, 2D HSQC NMR provides unparalleled structural detail and the ability to quantify multiple lignin components simultaneously in a non-destructive manner, making it ideal for in-depth structural studies, despite its lower sensitivity and throughput. By understanding the principles, protocols, and performance characteristics of each method, researchers can make informed decisions to achieve reliable and accurate quantification of this compound in their samples.
References
- 1. Whole plant cell wall characterization using solution-state 2D NMR | Springer Nature Experiments [experiments.springernature.com]
- 2. Elucidation of lignin structure by quantitative 2D NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative HSQC Analyses of Lignin: A Practical Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of 2D NMR Spectroscopy in Combination with Chemometric Tools for Classification of Natural Lignins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR Blog: Limits that Matter: How LoD and LoQ Shape Analytical Results — Nanalysis [nanalysis.com]
- 6. cris.unibo.it [cris.unibo.it]
- 7. researchgate.net [researchgate.net]
- 8. Whole plant cell wall characterization using solution-state 2D NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antioxidant Profile of Coniferaldehyde: A Comparative Analysis with Structurally Related Phenolic Compounds
For Immediate Release
[City, State] – A comprehensive review of existing literature highlights the significant antioxidant potential of coniferaldehyde, a naturally occurring phenolic compound, when compared to structurally similar molecules such as ferulic acid, sinapaldehyde, and vanillin. This comparison, supported by experimental data from various antioxidant assays, provides valuable insights for researchers and professionals in the fields of pharmacology and drug development.
This compound, a key intermediate in lignin biosynthesis, demonstrates robust antioxidant activity through its ability to scavenge free radicals and modulate cellular antioxidant defense mechanisms. Its efficacy is often benchmarked against other well-known phenolic antioxidants to understand its relative potency and potential therapeutic applications.
Comparative Antioxidant Activity: A Quantitative Overview
The antioxidant capacity of this compound and related phenolic compounds has been evaluated using several in vitro assays, including the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and Ferric Reducing Antioxidant Power (FRAP) assays. The half-maximal inhibitory concentration (IC50) and Trolox equivalent antioxidant capacity (TEAC) are common metrics used to quantify antioxidant activity, with lower IC50 values indicating greater potency.
A summary of the comparative antioxidant activities is presented below:
| Compound | Assay | IC50 (µM) | TEAC (Trolox Equivalent Antioxidant Capacity) | Reference |
| This compound | ABTS | - | 1.83 ± 0.04 | [1][2] |
| FRAP | - | 1.93 ± 0.08 | [1][2] | |
| Ferulic Acid | ABTS | - | 2.01 ± 0.05 | [1][2] |
| FRAP | - | 1.98 ± 0.08 | [1][2] | |
| Sinapaldehyde | DPPH | 83.02 | - | [3] |
| ABTS | 43.15 | - | [3] | |
| Vanillin | ABTS | 16.25 | - | [4] |
| DPPH | >100 | - | [4] |
Note: A direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies. TEAC values provide a standardized measure relative to Trolox.
The data indicates that ferulic acid exhibits slightly stronger radical scavenging activity in the ABTS assay compared to this compound.[1][2] However, both this compound and ferulic acid show comparable and potent ferric reducing power.[1][2] Sinapaldehyde also demonstrates significant radical scavenging activity in both DPPH and ABTS assays.[3] Vanillin shows potent activity in the ABTS assay but is less effective in the DPPH assay.[4]
Experimental Methodologies
The evaluation of antioxidant activity relies on standardized experimental protocols. Below are the detailed methodologies for the key assays cited:
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
-
Preparation of ABTS•+ solution: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Assay Procedure: The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. A 10 µL aliquot of the antioxidant compound (at various concentrations) is added to 1 mL of the diluted ABTS•+ solution.
-
Measurement: The absorbance is measured at 734 nm after a 6-minute incubation period.
-
Calculation: The percentage of inhibition of absorbance is calculated, and the Trolox Equivalent Antioxidant Capacity (TEAC) is determined by comparing the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Preparation of FRAP reagent: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent is freshly prepared and warmed to 37°C before use.
-
Assay Procedure: A 40 µL aliquot of the antioxidant compound (at various concentrations) is mixed with 1.2 mL of the FRAP reagent.
-
Measurement: The absorbance of the resulting blue-colored solution is measured at 593 nm after a 10-minute incubation at 37°C.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change to a standard curve prepared using FeSO₄·7H₂O.
Mechanistic Insights: Signaling Pathways
The antioxidant effects of this compound are not solely due to direct radical scavenging. It also modulates intracellular signaling pathways that enhance the cellular antioxidant defense system. One of the key pathways influenced by this compound is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway .
This compound has been shown to induce the nuclear translocation of Nrf2.[5][6] In the cytoplasm, Nrf2 is normally bound to Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to inducers like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their increased expression.[6] These genes encode for protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[6]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for assessing the antioxidant activity of phenolic compounds using in vitro assays.
Conclusion
This compound exhibits potent antioxidant properties, comparable to other well-established phenolic antioxidants like ferulic acid. Its ability to not only directly scavenge free radicals but also to upregulate endogenous antioxidant defenses through the Nrf2-ARE pathway makes it a compound of significant interest for further investigation in the development of novel therapeutic agents for oxidative stress-related diseases. The provided data and methodologies offer a foundation for researchers to build upon in their exploration of this compound's full potential.
References
- 1. The Structure–Antioxidant Activity Relationship of Ferulates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure-Antioxidant Activity Relationship of Ferulates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Overview of the Role of Vanillin on Redox Status and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Anti-inflammatory and antioxidant mechanisms of this compound in lipopolysaccharide-induced neuroinflammation: Involvement of AMPK/Nrf2 and TAK1/MAPK/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crossroads of Lignin Biosynthesis: A Comparative Guide to Coniferaldehyde's Role in Guaiacyl vs. Syringyl Lignin
For researchers, scientists, and drug development professionals, understanding the intricate pathways of lignin biosynthesis is paramount for applications ranging from biofuel production to the development of novel therapeutics. This guide provides an in-depth comparison of the pivotal role of coniferaldehyde as a metabolic branch point in the biosynthesis of guaiacyl (G) and syringyl (S) lignin, supported by experimental data and detailed protocols.
This compound stands at a critical juncture in the monolignol biosynthetic pathway. It can either be reduced to coniferyl alcohol, the precursor to G-lignin, or undergo 5-hydroxylation to enter the S-lignin biosynthetic branch. The fate of this compound is a key determinant of the S/G ratio in angiosperm lignin, which in turn significantly influences the chemical and physical properties of the resulting polymer.
Quantitative Comparison of Lignin Composition in Key Mutants
Genetic modifications of enzymes involved in the lignin biosynthetic pathway have provided invaluable insights into the role of this compound. The following tables summarize the impact of key gene mutations on lignin composition, highlighting the shift between G and S lignin synthesis.
Table 1: Lignin Composition in Arabidopsis thaliana Mutants
| Mutant | Gene Affected | Total Lignin Content (% of Wild Type) | S/G Ratio | This compound Incorporation | Reference |
| fah1 | FERULATE 5-HYDROXYLASE (F5H) | ~100% | 0 (only G-lignin) | Normal | [1] |
| cad-c cad-d | CINNAMYL ALCOHOL DEHYDROGENASE C & D | ~60% | Reduced | Significantly Increased | [2] |
| ccr1 | CINNAMOYL-COA REDUCTASE 1 | Reduced | Altered | Increased | [1][2] |
| 4cl1 | 4-COUMARATE:COA LIGASE 1 | Reduced | Altered | Decreased | [1][2] |
| c4h | CINNAMATE 4-HYDROXYLASE | Reduced | Altered | Decreased | [1][2] |
| comt | CAFFEIC ACID O-METHYLTRANSFERASE | ~100% | Significantly Reduced | Normal | [1][2] |
Table 2: this compound Content in Lignin of Various Plant Species and Mutants
| Plant Species / Mutant | Analytical Method | This compound Content (% of total lignin) | Reference |
| Arabidopsis thaliana (Wild Type) | Pyrolysis-GC/MS | ~5% | |
| Arabidopsis thaliana (cad4 x cad5) | Pyrolysis-GC/MS | 35-65% | [3] |
| Poplar (Wild Type) | Pyrolysis-GC/MS | ~0.2% | |
| Poplar (CAD1 downregulated) | NMR, Thioacidolysis | Not markedly increased (sinapaldehyde increased) | [4] |
| Pine (Wild Type) | NMR | ~7% | |
| Pine (cad-null) | NMR | ~15% | |
| Spruce | NMR, Pyrolysis-GC/MS | ~4-9% | |
| Alfalfa | NMR | ~8% | |
| Alfalfa (cad mutant) | NMR | ~88% | |
| Rice | NMR | ~6% | |
| Rice (cad mutant) | NMR | ~19% |
Enzymatic Control of this compound Fate
The metabolic partitioning of this compound is governed by the kinetic properties of several key enzymes. The high catalytic efficiency of coniferyl aldehyde 5-hydroxylase (CAld5H, also known as F5H) for this compound funnels it towards S-lignin, while the activity of cinnamyl alcohol dehydrogenase (CAD) directs it to G-lignin.
Table 3: Comparative Enzyme Kinetics
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1·µM-1) | Organism | Reference |
| CAld5H/F5H | This compound | 1 | 0.005 | 0.005 | Arabidopsis thaliana | [5] |
| Ferulic Acid | 1000 | - | - | Arabidopsis thaliana | [5] | |
| Coniferyl Alcohol | 3 | 0.006 | 0.002 | Arabidopsis thaliana | [5] | |
| COMT | 5-Hydroxythis compound | - | - | - | - | |
| CAD (SbCAD2) | This compound | 19.3 ± 1.6 | 10.7 ± 0.3 | 0.55 | Sorghum bicolor | [6] |
| Sinapaldehyde | 11.2 ± 0.9 | 15.3 ± 0.5 | 1.37 | Sorghum bicolor | [6] | |
| p-Coumaraldehyde | 21.3 ± 2.6 | 7.9 ± 0.3 | 0.37 | Sorghum bicolor | [6] | |
| CAD (SbCAD4) | This compound | 22.8 ± 1.8 | 18.2 ± 0.6 | 0.80 | Sorghum bicolor | [6] |
| Sinapaldehyde | 12.1 ± 1.0 | 7.6 ± 0.2 | 0.63 | Sorghum bicolor | [6] | |
| p-Coumaraldehyde | 27.2 ± 2.8 | 3.5 ± 0.1 | 0.13 | Sorghum bicolor | [6] | |
| CCR (MsCCR1) | Feruloyl-CoA | - | - | - | Medicago sativa | [7] |
| Sinapoyl-CoA | - | - | (highest) | Medicago sativa | [7] | |
| p-Coumaroyl-CoA | - | - | - | Medicago sativa | [7] | |
| CCR (AtCCR1) | Feruloyl-CoA | 4.4 (Ki) | - | - | Arabidopsis thaliana | [8] |
| Sinapoyl-CoA | 7.1 (Ki) | - | - | Arabidopsis thaliana | [8] |
Note: Complete kinetic data for all enzymes with all relevant substrates is not always available in a single study. The table presents a compilation from various sources.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the central role of this compound in the lignin biosynthetic pathway and a typical workflow for lignin analysis.
Caption: this compound as a key branch point in lignin biosynthesis.
Caption: General workflow for the analysis of lignin composition.
Experimental Protocols
A summary of key experimental methodologies is provided below. For full details, please refer to the cited literature.
Lignin Composition Analysis by Thioacidolysis
Thioacidolysis is a chemical degradation method that cleaves β-O-4 ether linkages in lignin, releasing monomeric units that can be quantified by gas chromatography-mass spectrometry (GC-MS).
Protocol Summary:
-
Sample Preparation: Around 5-10 mg of extractive-free, dried cell wall material is used.
-
Reaction: The sample is heated at 100°C for 4 hours in a mixture of dioxane, ethanethiol, and boron trifluoride etherate as a catalyst.
-
Work-up: The reaction is stopped by cooling and adding water and sodium bicarbonate. The lignin degradation products are extracted with dichloromethane.
-
Derivatization: The extracted products are silylated using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to make them volatile for GC analysis.
-
GC-MS Analysis: The derivatized samples are injected into a GC-MS system to separate and quantify the G and S monomers.[9][10]
Lignin Analysis by Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)
Py-GC/MS is a high-throughput technique for analyzing the chemical composition of complex materials like lignin. The sample is rapidly heated to a high temperature in the absence of oxygen, and the resulting pyrolysis products are separated and identified.
Protocol Summary:
-
Sample Preparation: A small amount of finely milled, dried cell wall material (50-100 µg) is placed in a pyrolysis sample cup.
-
Pyrolysis: The sample is pyrolyzed at a high temperature (e.g., 500-650°C) for a short duration (e.g., 1 minute).
-
GC Separation: The volatile pyrolysis products are transferred to a GC column for separation based on their boiling points and interactions with the column's stationary phase.
-
MS Detection: The separated compounds are ionized and fragmented in a mass spectrometer, and the resulting mass spectra are used for identification and quantification.[11]
2D-HSQC NMR for Lignin Structural Analysis
Two-dimensional heteronuclear single quantum coherence (2D-HSQC) nuclear magnetic resonance (NMR) spectroscopy is a powerful non-degradative technique that provides detailed structural information about the different linkages and subunits within the lignin polymer.
Protocol Summary:
-
Sample Preparation: Lignin is first isolated from the cell wall, often by enzymatic hydrolysis of polysaccharides followed by solvent extraction (e.g., milled wood lignin). The isolated lignin (50-80 mg) is then dissolved in a suitable deuterated solvent (e.g., DMSO-d6).
-
NMR Acquisition: The 2D-HSQC spectrum is acquired on a high-field NMR spectrometer. This experiment correlates the chemical shifts of protons with their directly attached carbon atoms.
-
Data Processing and Analysis: The resulting 2D spectrum shows cross-peaks that correspond to specific C-H correlations in different lignin subunits and inter-unit linkages (e.g., β-O-4, β-5, β-β). Integration of the volumes of these cross-peaks allows for the quantification of the relative abundance of different structural motifs.[12]
Coniferyl Aldehyde 5-Hydroxylase (CAld5H/F5H) Enzyme Assay
This assay measures the activity of CAld5H by monitoring the conversion of this compound to 5-hydroxythis compound.
Protocol Summary:
-
Enzyme Source: Microsomal fractions are isolated from plant tissues expressing the enzyme, or the enzyme is heterologously expressed (e.g., in yeast) and the microsomal fraction is used.
-
Reaction Mixture: The reaction mixture typically contains a buffer (e.g., phosphate buffer, pH 7.5), the enzyme preparation, the substrate (this compound), and an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the enzyme or substrate and incubated at a controlled temperature (e.g., 30°C). The reaction is terminated by adding acid (e.g., HCl or acetic acid).
-
Product Analysis: The reaction products are extracted with an organic solvent (e.g., ethyl acetate) and analyzed by high-performance liquid chromatography (HPLC) with UV detection. The product, 5-hydroxythis compound, is identified and quantified by comparison to an authentic standard.[9]
Conclusion
This compound's position as a metabolic switch between guaiacyl and syringyl lignin biosynthesis is a critical control point in determining the final composition and properties of lignin. The research highlighted in this guide, utilizing genetic and biochemical approaches, has been instrumental in revising our understanding of this complex pathway. For researchers in plant science, biotechnology, and drug development, a thorough grasp of these mechanisms is essential for the rational design of strategies to manipulate lignin for improved biomass utilization and the discovery of novel bioactive compounds.
References
- 1. Frontiers | Cellular and Genetic Regulation of this compound Incorporation in Lignin of Herbaceous and Woody Plants by Quantitative Wiesner Staining [frontiersin.org]
- 2. Cellular and Genetic Regulation of this compound Incorporation in Lignin of Herbaceous and Woody Plants by Quantitative Wiesner Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Characterization, Expression Profiling, and Biochemical Analyses of the Cinnamoyl-CoA Reductase Gene Family for Lignin Synthesis in Alfalfa Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. Structural and Kinetic Basis for Substrate Selectivity in Populus tremuloides Sinapyl Alcohol Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. Coniferyl aldehyde 5-hydroxylation and methylation direct syringyl lignin biosynthesis in angiosperms - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative NMR (qNMR) for the Validation of Coniferaldehyde Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the validation of coniferaldehyde standards. It includes supporting experimental data, detailed methodologies, and visual workflows to assist researchers in making informed decisions for their analytical needs.
Introduction
This compound, a key lignin monomer, is of significant interest in various research fields, including biofuels, natural products, and pharmaceuticals. Accurate quantification of this compound standards is crucial for reliable experimental results. While chromatographic methods have traditionally been employed, quantitative NMR (qNMR) has emerged as a powerful and direct method for purity assessment and concentration determination.[1] This guide will delve into the advantages of qNMR and provide a practical framework for its application.
Comparison of Analytical Methods
Quantitative NMR offers distinct advantages over traditional methods like High-Performance Liquid Chromatography (HPLC) and the mass balance method for the validation of this compound standards. The key differentiators lie in its directness, simplicity, and the ability to achieve SI traceability.[2][3]
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Mass Balance Method |
| Principle | The signal intensity is directly proportional to the number of nuclei, allowing for direct quantification against a certified internal standard.[4] | Separation of components in a mixture followed by detection (e.g., UV-Vis), requiring a reference standard of the same compound for calibration. | Purity is determined by subtracting the sum of all identified impurities from 100%.[1] |
| Reference Standard | Requires a certified internal standard that is structurally different from the analyte.[5][6] | Requires a highly purified and certified reference standard of this compound itself. | Requires certified standards for each identified impurity. |
| Speed | Relatively fast, as a calibration curve is not required for each analysis.[2] | Can be time-consuming due to the need for column equilibration, run times, and calibration curve generation. | Very time-consuming and labor-intensive as it involves multiple independent tests for various impurities.[1] |
| Accuracy & Precision | High accuracy and precision, with reported quantitative accuracy deviations of less than 2.0%.[7] Can achieve low measurement uncertainties.[6] | Accuracy is dependent on the purity of the reference standard and the quality of the calibration curve. | Accuracy depends on the successful identification and quantification of all impurities. |
| Specificity | Highly specific, as different protons on the this compound molecule can be used for quantification, minimizing interference from impurities. | Potential for co-elution of impurities with the main peak, which can affect accuracy. | Relies on the specificity of multiple analytical techniques used to identify and quantify impurities. |
| Sample Preparation | Simple, involving accurate weighing of the sample and internal standard, followed by dissolution.[7] | More complex, often requiring filtration and careful dilution to fall within the linear range of the detector. | Involves multiple sample preparations for different analytical techniques. |
| Traceability | Can be made traceable to the International System of Units (SI) through the use of certified reference materials.[2][3] | Traceability is dependent on the traceability of the this compound reference standard. | Traceability is dependent on the traceability of each impurity standard. |
Experimental Protocol: qNMR for this compound Validation
This section provides a detailed methodology for the validation of a this compound standard using ¹H-qNMR with an internal standard.
1. Materials and Reagents:
-
This compound sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity. The internal standard should have signals that do not overlap with the this compound signals.[5]
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high purity.
-
High-precision analytical balance (accuracy of 0.01 mg).[8]
-
NMR tubes (5 mm or 3 mm).[8]
2. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh an appropriate amount of the internal standard into the same vial to achieve a molar ratio close to 1:1 with the analyte.[6]
-
Record the exact weights of both the sample and the internal standard.[8]
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 600 µL for a 5 mm NMR tube).[6][8] Ensure complete dissolution.
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg' on Bruker instruments).[8]
-
Temperature: Maintain a constant temperature, typically 25 °C (298 K).[8]
-
Relaxation Delay (d1): This is a critical parameter. Set the relaxation delay to at least 5 times the longest T₁ relaxation time of the protons of interest in both the this compound and the internal standard.[5] An inversion-recovery experiment can be used to determine T₁ values.[6] A typical starting point is a delay of 30-60 seconds to ensure full relaxation.
-
Pulse Angle: Use a 90° pulse to maximize the signal-to-noise ratio.[6]
-
Number of Scans (NS): Acquire a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[5]
-
Acquisition Time (AQ): Use a sufficiently long acquisition time to ensure good digital resolution.
-
Spectral Width (SW): Set a spectral width that encompasses all signals of interest.
4. Data Processing:
-
Apply a line-broadening factor (e.g., 0.3 Hz) if necessary to improve the S/N.
-
Perform Fourier transformation.
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Perform a baseline correction.
-
Integrate the selected, well-resolved signals of both this compound and the internal standard. Choose signals that are singlets or well-separated multiplets and do not overlap with impurity or solvent signals.[5] For this compound, the aldehydic proton signal is often a good choice.
5. Calculation of Purity: The purity of the this compound standard can be calculated using the following equation:[5]
Purityₓ (%) = (Iₓ / Iₛₜₐ) * (Nₛₜₐ / Nₓ) * (Mₓ / Mₛₜₐ) * (mₛₜₐ / mₓ) * Pₛₜₐ
Where:
-
Iₓ = Integral of the selected signal of this compound
-
Iₛₜₐ = Integral of the selected signal of the internal standard
-
Nₓ = Number of protons corresponding to the selected this compound signal
-
Nₛₜₐ = Number of protons corresponding to the selected internal standard signal
-
Mₓ = Molar mass of this compound
-
Mₛₜₐ = Molar mass of the internal standard
-
mₓ = Mass of the this compound sample
-
mₛₜₐ = Mass of the internal standard
-
Pₛₜₐ = Purity of the internal standard
Mandatory Visualizations
Experimental Workflow for qNMR Validation of this compound
Caption: Workflow for this compound standard validation using qNMR.
Logical Relationship of qNMR Advantages
Caption: Advantages of qNMR for chemical standard validation.
Conclusion
Quantitative NMR is a robust, accurate, and efficient method for the validation of this compound standards. Its direct measurement principle, circumvention of the need for an identical reference standard, and potential for SI traceability make it a superior choice over traditional chromatographic and mass balance methods in many applications. By following a validated protocol, researchers can confidently determine the purity of their this compound standards, ensuring the reliability and reproducibility of their scientific findings.
References
- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 2. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 3. [Ensuring Traceability Using qNMR in the Quantitative Analysis of Formaldehyde and Acetaldehyde] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. pubsapp.acs.org [pubsapp.acs.org]
comparative study of different extraction methods for coniferaldehyde
For Researchers, Scientists, and Drug Development Professionals
Coniferaldehyde, a naturally occurring phenolic aldehyde, has garnered significant interest in the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. As a key intermediate in lignin biosynthesis, it is readily available from various plant sources. The efficiency of extracting this compound is paramount for its subsequent purification and utilization in research and drug development. This guide provides a comparative analysis of different extraction methods for this compound, supported by experimental data and detailed protocols.
Comparative Analysis of Extraction Methods
The selection of an appropriate extraction method is critical to maximize the yield and purity of this compound while minimizing processing time and environmental impact. This section compares four common extraction techniques: Solvent Extraction, Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).
Data Presentation
The following table summarizes the performance of each extraction method based on key metrics. Please note that direct comparative studies for this compound are limited; therefore, some data are extrapolated from studies on structurally similar aromatic aldehydes, such as cinnamaldehyde.
| Extraction Method | Principle | Typical Solvent(s) | Temperature (°C) | Time | Extraction Yield (w/w %) | Purity (%) | Advantages | Disadvantages |
| Solvent Extraction | Dissolving this compound in a solvent based on its solubility. | Ethanol, Methanol, Ethyl Acetate, Butyl Acetate | 25-70 | 1-24 hours | 2-5 | ~70 | Simple, low-cost equipment. | Time-consuming, large solvent volume, potential for thermal degradation. |
| Ultrasound-Assisted Extraction (UAE) | High-frequency sound waves create cavitation bubbles, disrupting cell walls and enhancing mass transfer. | Ethanol, Methanol | 40-60 | 15-60 min | 3-6 | ~80 | Faster, reduced solvent consumption, improved efficiency. | Localized high temperatures can degrade some compounds. |
| Microwave-Assisted Extraction (MAE) | Microwave energy directly heats the solvent and plant material, causing cell rupture and rapid extraction. | Ethanol, Water | 50-100 | 5-30 min | 4-8 | ~90 | Very fast, high yield, reduced solvent use. | Requires specialized equipment, potential for thermal degradation of sensitive compounds. |
| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (e.g., CO2) as the solvent, which has properties of both a liquid and a gas. | Supercritical CO2, often with a co-solvent like ethanol. | 40-60 | 1-4 hours | 3-7 | >95 | High selectivity, no solvent residue, environmentally friendly. | High initial equipment cost, may require co-solvents for polar compounds. |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are generalized and may require optimization based on the specific plant material and desired purity of this compound.
Solvent Extraction Protocol
-
Sample Preparation: The plant material (e.g., pine wood, cinnamon bark) is dried and ground to a fine powder (40-60 mesh).
-
Extraction:
-
A known weight of the powdered plant material is placed in a flask.
-
A suitable solvent (e.g., 95% ethanol) is added at a solid-to-solvent ratio of 1:10 to 1:20 (w/v).
-
The mixture is stirred or agitated at a controlled temperature (e.g., 50°C) for a specified duration (e.g., 4 hours).
-
-
Filtration: The mixture is filtered through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Solvent Evaporation: The solvent is removed from the filtrate using a rotary evaporator under reduced pressure to obtain the crude this compound extract.
-
Analysis: The yield is determined gravimetrically, and the purity is assessed by High-Performance Liquid Chromatography (HPLC).
Ultrasound-Assisted Extraction (UAE) Protocol
-
Sample Preparation: The plant material is dried and ground to a fine powder.
-
Extraction:
-
A known amount of the powdered sample is suspended in a solvent (e.g., 70% ethanol) in a beaker.
-
The beaker is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture.
-
Ultrasonication is applied at a specific frequency (e.g., 40 kHz) and power for a set time (e.g., 30 minutes) at a controlled temperature (e.g., 45°C).
-
-
Filtration and Solvent Evaporation: The extract is processed as described in the Solvent Extraction protocol.
-
Analysis: The yield and purity of this compound are determined.
Microwave-Assisted Extraction (MAE) Protocol
-
Sample Preparation: The plant material is dried, ground, and sieved.
-
Extraction:
-
A weighed amount of the plant powder is placed in a microwave-safe extraction vessel.
-
The extraction solvent (e.g., 80% ethanol) is added.
-
The vessel is sealed and placed in a microwave extractor.
-
Microwave irradiation is applied at a set power (e.g., 500 W) for a short duration (e.g., 10 minutes) with a controlled temperature (e.g., 80°C).
-
-
Cooling and Filtration: The vessel is allowed to cool to room temperature before opening. The extract is then filtered.
-
Solvent Evaporation and Analysis: The subsequent steps are the same as in the Solvent Extraction protocol.
Supercritical Fluid Extraction (SFE) Protocol
-
Sample Preparation: The plant material is dried and ground.
-
Extraction:
-
The ground material is packed into the extraction vessel of the SFE system.
-
Supercritical CO2 is pumped through the vessel at a controlled flow rate, pressure (e.g., 200 bar), and temperature (e.g., 50°C).
-
A co-solvent (e.g., ethanol) may be added to the CO2 stream to enhance the extraction of the moderately polar this compound.
-
-
Separation: The this compound-laden supercritical fluid is depressurized in a separator, causing the this compound to precipitate and be collected. The CO2 is then recycled.
-
Analysis: The collected extract is weighed to determine the yield, and its purity is analyzed by HPLC.
Visualizing Workflows and Signaling Pathways
To further aid in the understanding of the extraction processes and the biological relevance of this compound, the following diagrams have been generated using Graphviz.
Extraction Workflows
Caption: Generalized workflows for the extraction of this compound.
Signaling Pathways
This compound is not only a precursor in biosynthetic pathways but also an active molecule in signaling cascades related to stress response and antioxidant defense.
Lignin Biosynthesis Pathway
Caption: Simplified lignin biosynthesis pathway showing the role of this compound.
This compound-Induced Stress Resistance in C. elegans
Caption: PAR-4/AAK-2/SKN-1 pathway activation by this compound in C. elegans.
Nrf2/HO-1 Antioxidant Pathway Activation by this compound
Caption: Activation of the Nrf2/HO-1 pathway by this compound.
Conclusion
The choice of extraction method for this compound depends on the specific requirements of the research or application. For high-throughput screening or when cost is a major factor, solvent extraction may be suitable. For higher efficiency and reduced solvent consumption, UAE and MAE are excellent choices, with MAE generally offering the highest yield in the shortest time. For applications requiring the highest purity and a "green" extraction process, SFE is the preferred method, despite the higher initial investment. The provided protocols and diagrams serve as a valuable resource for researchers to select and implement the most appropriate method for their needs and to understand the biological context of this compound.
A Comparative Analysis of Coniferaldehyde's Neuroprotective Efficacy in Alzheimer's Disease Models
For Immediate Release
This guide provides a comparative analysis of coniferaldehyde (CFA), a naturally occurring phenolic aldehyde, and other prominent neuroprotective compounds in preclinical models of Alzheimer's disease (AD). The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the therapeutic potential of this compound.
Executive Summary
This compound has demonstrated significant neuroprotective effects in Alzheimer's disease models, primarily through the activation of the Nrf2 signaling pathway.[1][2][3][4][5][6][7][8] This guide compares the quantitative efficacy of this compound with other well-studied natural compounds—resveratrol, curcumin, ferulic acid, and epigallocatechin-3-gallate (EGCG)—as well as the FDA-approved acetylcholinesterase inhibitor, donepezil. The comparative data highlights this compound's potent activity in reducing amyloid-beta (Aβ) pathology and improving cognitive function in the APP/PS1 mouse model of Alzheimer's disease.
Comparative Efficacy of Neuroprotective Compounds
The following tables summarize the quantitative data from preclinical studies on the efficacy of this compound and alternative compounds in mitigating key pathological markers of Alzheimer's disease.
Table 1: In Vivo Efficacy in APP/PS1 Mouse Model
| Compound | Dosage | Treatment Duration | Effect on Soluble Aβ42 Levels (Hippocampus) | Improvement in Morris Water Maze (Escape Latency) | Reference |
| This compound | 0.2 mmol/kg/day | 6 months | ~50% reduction | Significant decrease | [1][2][3][7][8] |
| Resveratrol | 1 g/kg (diet) | 5 months | Reduction in Aβ accumulation | Cognitive improvement | |
| Curcumin | 7.5 mg/kg (i.v.) | 7 days | Reduction in plaque size | Not specified in this study | [2] |
| Ferulic Acid & EGCG | Combination therapy | Not specified | Reduction in Aβ deposition | Not specified in this study | [9] |
| Donepezil | Not specified | Not specified | Modifies disease-causing pathways | Enhances memory | [10] |
Note: Direct comparative studies between this compound and the other compounds are limited. The data presented is compiled from individual studies and may not be directly comparable due to variations in experimental design.
Table 2: In Vitro Neuroprotective Effects
| Compound | Concentration | Cell Model | Protective Effect | Mechanism of Action | Reference |
| This compound | 10-50 µM | SH-SY5Y cells | Protection against Aβ-induced stress and mitochondrial toxins | Nrf2 activation | [1][4] |
| Resveratrol | 10-100 µM | Primary neuronal cultures | Lowers Aβ accumulation | AMPK activation | |
| Curcumin | ~1 µM | Not specified | Aβ destabilization | Anti-inflammatory, antioxidant | [2] |
| Ferulic Acid | Not specified | Primary cerebral cortical neurons | Protection against Aβ-induced cytotoxicity | Antioxidant, anti-inflammatory | [11] |
| EGCG | 10 µM | Neuronal cells | Protection against Aβ-induced cytotoxicity | Activation of Akt signaling | [12] |
Signaling Pathways and Experimental Workflows
This compound's Neuroprotective Mechanism
This compound exerts its neuroprotective effects primarily through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This leads to the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which help to mitigate the oxidative damage and neuroinflammation characteristic of Alzheimer's disease.
References
- 1. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 2. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Histological Staining of Amyloid and Pre-Amyloid Peptides and Proteins in Mouse Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound attenuates Alzheimer's pathology via activation of Nrf2 and its targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound attenuates Alzheimer's pathology via activation of Nrf2 and its targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research progress of natural products and their derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4.9. Western Blot Analysis of Activation of Nrf2 and Stress-Response Pathway [bio-protocol.org]
- 11. mdpi.com [mdpi.com]
- 12. New ELISAs with high specificity for soluble oligomers of amyloid β-protein detect natural Aβ oligomers in human brain but not CSF - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Toxicity of Coniferaldehyde and its Metabolites: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the toxicity profiles of coniferaldehyde and its primary metabolites: ferulic acid, vanillin, and coniferyl alcohol. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative toxicity data, detailed experimental methodologies, and an exploration of the key signaling pathways involved in their cytotoxic and protective effects.
Executive Summary
This compound, a naturally occurring phenolic aldehyde, and its metabolites are of significant interest due to their diverse biological activities, ranging from antioxidant and anti-inflammatory properties to potential therapeutic applications. Understanding their comparative toxicity is crucial for evaluating their safety and efficacy. This guide reveals that while this compound exhibits a higher toxicity in some models compared to its metabolites, the context of the biological system and the specific endpoint are critical determinants of its effects. Ferulic acid and vanillin generally display lower toxicity. The underlying mechanisms often involve the modulation of key cellular signaling pathways such as Nrf2/HO-1 and JAK2/STAT3.
Quantitative Toxicity Data
The following tables summarize the available quantitative data on the toxicity of this compound and its metabolites.
Table 1: In Vitro Cytotoxicity Data (IC50 values in µM)
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | H1299 (Non-small cell lung cancer) | Not Specified | 6.7 (for a derivative) | [1] |
| U87MG (Glioblastoma) | MTT | 11.6 µg/mL (~65 µM) | [1] | |
| Ferulic Acid | HCT-15 (Colorectal cancer) | Not Specified | 154 µg/mL (~793 µM) | [2] |
| MIA PaCa-2 (Pancreatic cancer) | Not Specified | 500 | [3] | |
| MCF-7 (Breast cancer) | Not Specified | 100-200 µg/mL (~515-1030 µM) | [3] | |
| HepG2 (Liver cancer) | Not Specified | 100-200 µg/mL (~515-1030 µM) | [3] | |
| TE-4, EC-1 (Esophageal cancer) | Not Specified | 20-60 | [3] | |
| CT-26 (Colon cancer) | Not Specified | 800 | [3] | |
| Vanillin | HT-29 (Colorectal adenocarcinoma) | MTT | 20 | [4] |
| B16F10 (Melanoma) | Not Specified | 2-5 µg/mL (~13-33 µM) | [5] | |
| Coniferyl Alcohol | A549 (Lung carcinoma) | MTT | 85 | [6] |
| B16-4A5 (Melanoma) | Not Specified | 16.1 | [6] | |
| KKU-100 (Cholangiocarcinoma) | Not Specified | 361.87 µg/mL (48h), 268.27 µg/mL (72h) | [7] | |
| KKU-213 (Cholangiocarcinoma) | Not Specified | 184.37 µg/mL (48h), 151.03 µg/mL (72h) | [7] |
Table 2: In Vivo and Other Toxicity Data
| Compound | Organism/Model | Endpoint | Value | Reference |
| This compound | Saccharomyces cerevisiae | Toxicity Limit | 1.1 mM | [8] |
| Ferulic Acid | Saccharomyces cerevisiae | Toxicity Limit | 1.8 mM | [8] |
| Vanillin | Saccharomyces cerevisiae | Toxicity Limit | 9.7 mM | [8] |
| Rat (Oral) | LD50 | 1580 mg/kg | [9] | |
| Rat (Intraperitoneal) | LD50 | 1160 mg/kg | [9] |
Experimental Protocols
Detailed methodologies for key cytotoxicity assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11][12] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[11][12]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or its metabolites) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Neutral Red Uptake (NRU) Assay
The NRU assay is a cell viability assay that assesses the integrity of lysosomes.[8][13][14]
Principle: Viable cells incorporate and bind the supravital dye neutral red within their lysosomes.[13] The amount of dye absorbed is proportional to the number of viable cells.
Procedure:
-
Cell Seeding and Treatment: Similar to the MTT assay, seed and treat cells in a 96-well plate.
-
Neutral Red Incubation: After treatment, incubate the cells with a medium containing neutral red for approximately 2-3 hours.[13]
-
Washing: Wash the cells to remove any unincorporated dye.
-
Dye Extraction: Add a destaining solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the lysosomes.
-
Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of 540 nm.
-
Data Analysis: Determine cell viability and IC50 values based on the absorbance readings.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a method to quantify cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase from damaged cells.[15][16]
Principle: When the plasma membrane is compromised, LDH is released into the cell culture medium. The amount of LDH in the medium is proportional to the number of lysed cells. The assay measures LDH activity through a coupled enzymatic reaction that results in the formation of a colored or fluorescent product.[16][17]
Procedure:
-
Cell Seeding and Treatment: Culture and treat cells as described for the other assays.
-
Supernatant Collection: After the treatment period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture.[15]
-
Incubation: Incubate the plate at room temperature for a specified time, protected from light.[16][18]
-
Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence at the appropriate wavelength.[15]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of control cells (spontaneous release) and cells lysed with a detergent (maximum release).[18]
Signaling Pathways and Mechanisms of Action
The biological effects of this compound and its metabolites are often mediated through the modulation of specific signaling pathways.
Metabolic Pathway of this compound
This compound can be metabolized in biological systems. A key pathway involves its conversion to ferulic acid, which can then be further metabolized to vanillin.[1][18][19] This metabolic conversion can influence the overall toxicological and biological profile of the initial compound.
Nrf2/HO-1 Signaling Pathway
This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses.[20][21][22][23]
Mechanism:
-
Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).
-
This compound can induce the dissociation of Nrf2 from Keap1.
-
Nrf2 then translocates to the nucleus.
-
In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes.
-
This leads to the upregulation of antioxidant and cytoprotective enzymes, such as Heme Oxygenase-1 (HO-1).[20][21]
This pathway contributes to the antioxidant and anti-inflammatory effects of this compound.
JAK2/STAT3 Signaling Pathway
This compound has also been identified as an inhibitor of the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often implicated in inflammatory responses.[24][25][26][27]
Mechanism:
-
Pro-inflammatory stimuli (e.g., cytokines, LPS) can activate the JAK2 kinase.
-
Activated JAK2 phosphorylates STAT3.
-
Phosphorylated STAT3 dimerizes and translocates to the nucleus.
-
In the nucleus, STAT3 dimers bind to the promoters of target genes, leading to the expression of pro-inflammatory mediators.
-
This compound can inhibit the phosphorylation of JAK2 and subsequently STAT3, thereby downregulating the inflammatory response.[25][26][27]
Conclusion
This comparative guide provides a valuable resource for researchers investigating the toxicological and pharmacological properties of this compound and its metabolites. The data indicates a generally lower toxicity profile for the metabolites, ferulic acid and vanillin, compared to the parent aldehyde. However, the diverse biological activities and the modulation of key signaling pathways by this compound highlight its potential as a therapeutic agent, warranting further investigation into its dose-dependent effects and safety profile in various preclinical models. The provided experimental protocols offer a standardized approach for future comparative toxicity studies in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Ferulic Acid in Selected Malignant Neoplasms | MDPI [mdpi.com]
- 3. Potential Therapeutic Efficacy of Ferulic Acid and Its Derivatives in the Management of Cancers: A Comprehensive Analysis With Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phcog.com [phcog.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Metabolic Changes of Cholangiocarcinoma Cells in Response to Coniferyl Alcohol Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iivs.org [iivs.org]
- 9. The Cinnamon-derived Michael Acceptor Cinnamic Aldehyde Impairs Melanoma Cell Proliferation, Invasiveness, and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. re-place.be [re-place.be]
- 14. researchgate.net [researchgate.net]
- 15. 4.4. Lactate Dehydrogenase (LDH) Cytotoxicity Assay [bio-protocol.org]
- 16. LDH cytotoxicity assay [protocols.io]
- 17. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 18. cellbiologics.com [cellbiologics.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Novel Nrf2/ARE activator, trans-Coniferylaldehyde, induces a HO-1-mediated defense mechanism through a dual p38α/MAPKAPK-2 and PK-N3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound attenuates Alzheimer's pathology via activation of Nrf2 and its targets - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. This compound reverses 3-nitropropionic acid-induced Huntington’s disease pathologies via PKM2 restoration and JAK2/STAT3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Coniferyl Aldehyde Inhibits the Inflammatory Effects of Leptomeningeal Cells by Suppressing the JAK2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. all-imm.com [all-imm.com]
- 27. researchgate.net [researchgate.net]
validation of coniferaldehyde as a biomarker for specific plant traits
For researchers, scientists, and drug development professionals, the precise modulation of plant characteristics is paramount. Coniferaldehyde, a key intermediate in lignin biosynthesis, is emerging as a potent biomarker, offering insights into and control over plant cell wall composition. This guide provides a comparative analysis of methodologies to validate this compound's role, supported by experimental data, to facilitate its application in developing plants with desirable traits for biofuels, biomaterials, and therapeutic applications.
This compound, a phenolic aldehyde, holds a pivotal position in the phenylpropanoid pathway, serving as a precursor to both guaiacyl (G) and syringyl (S) lignin units.[1][2] Its incorporation into the lignin polymer is a tightly regulated process, varying across different cell types, developmental stages, and in response to environmental cues.[3][4][5] The proportion of this compound residues in lignin significantly influences the physicochemical properties of the plant cell wall, impacting factors such as digestibility for animal feed, efficiency of pulping processes, and the yield of fermentable sugars for biofuel production.[6][7] Consequently, the ability to accurately quantify and modulate this compound levels is a key strategy for tailoring plant biomass for specific industrial and pharmaceutical applications.
Comparative Analysis of Analytical Methods for this compound Quantification
The validation of this compound as a biomarker relies on robust and accurate analytical techniques. Several methods are employed to detect and quantify this compound residues in plant tissues, each with distinct advantages and limitations. A comparison of these methods is crucial for selecting the most appropriate technique for a given research objective.
| Analytical Method | Principle | Advantages | Limitations |
| Wiesner Test (Phloroglucinol/HCl) | Histochemical staining that produces a brilliant red color in the presence of this compound groups.[8] Validated for quantitative in situ analysis.[3][4][5] | Simple, rapid, cost-effective, allows for in situ localization of this compound within specific cell types and cell wall layers.[3][4][5] | Can be influenced by other aldehydes and phenolic compounds, requiring careful optimization and validation for quantitative accuracy. |
| Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) | Thermal degradation of the sample followed by separation and identification of volatile pyrolysis products.[3] | High sensitivity and specificity, provides detailed information on the chemical composition of lignin, including the relative abundance of this compound-derived pyrolyzates. | Destructive method, provides bulk analysis rather than spatial distribution, requires sophisticated instrumentation. |
| Thioacidolysis-Gas Chromatography/Mass Spectrometry (Thioacidolysis-GC/MS) | Chemical degradation method that cleaves β-O-4 ether linkages in lignin, releasing monomeric units for quantification.[6] | Provides quantitative data on the monomeric composition of lignin, including this compound released from internal and terminal positions. | Destructive method, complex sample preparation, may not cleave all linkage types, leading to underestimation of certain units. |
| Raman Microspectroscopy | A non-destructive spectroscopic technique that provides chemical information based on the vibrational modes of molecules.[6] | Non-destructive, allows for in situ analysis at high spatial resolution, can provide information on the chemical environment of this compound. | Lower sensitivity compared to mass spectrometry-based methods, spectral interpretation can be complex due to overlapping peaks from other cell wall components. |
Experimental Protocols
Quantitative Wiesner Test for in situ this compound Localization
This protocol is adapted from studies validating the quantitative use of the Wiesner test.[3][4][5]
-
Sample Preparation: Embed fresh or fixed plant tissue (e.g., stem cross-sections) in a suitable medium (e.g., paraffin or resin) and cut thin sections (20-50 µm).
-
Staining Solution: Prepare a fresh solution of 0.3% (w/v) phloroglucinol in ethanol and mix with an equal volume of concentrated hydrochloric acid (HCl) just before use.
-
Staining Procedure: Mount the sections on a microscope slide and apply the staining solution. The characteristic red-violet color develops within minutes.
-
Image Acquisition: Immediately capture images using a light microscope equipped with a digital camera. Use consistent illumination and exposure settings for all samples to be compared.
-
Quantitative Analysis: Use image analysis software (e.g., ImageJ) to measure the intensity of the red channel in specific regions of interest (e.g., xylem, fibers). Calibrate the intensity values against known concentrations of this compound standards if absolute quantification is desired.
Pyrolysis-GC/MS for Bulk this compound Analysis
This protocol provides a general workflow for Py-GC/MS analysis of this compound.[3]
-
Sample Preparation: Finely grind air-dried plant material to a homogenous powder. Accurately weigh a small amount of the sample (typically 50-100 µg) into a pyrolysis cup.
-
Pyrolysis: Place the sample cup into the pyrolyzer, which is interfaced with a GC/MS system. Heat the sample rapidly to a high temperature (e.g., 500-650°C) in an inert atmosphere (e.g., helium).
-
Gas Chromatography: The volatile pyrolysis products are transferred to the GC column, where they are separated based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometry: The separated compounds are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a unique fingerprint for each compound, allowing for identification.
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Quantify the peak area and normalize it to the total peak area or an internal standard to determine the relative abundance of this compound.
Signaling Pathways and Regulatory Networks
This compound is a central component of the broader phenylpropanoid pathway, which is responsible for the biosynthesis of a wide array of phenolic compounds in plants, including flavonoids, stilbenes, and lignin monomers. The flux of metabolites through this pathway is tightly regulated at multiple levels, including gene expression and enzyme activity.
References
- 1. pnas.org [pnas.org]
- 2. Coniferyl aldehyde - Wikipedia [en.wikipedia.org]
- 3. Cellular and Genetic Regulation of this compound Incorporation in Lignin of Herbaceous and Woody Plants by Quantitative Wiesner Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cellular and Genetic Regulation of this compound Incorporation in Lignin of Herbaceous and Woody Plants by Quantitative Wiesner Staining [frontiersin.org]
- 5. Cellular and Genetic Regulation of this compound Incorporation in Lignin of Herbaceous and Woody Plants by Quantitative Wiesner Staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Importance of Lignin this compound Residues for Plant Properties and Sustainable Uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lignin - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Coniferaldehyde: A Guide for Laboratory Professionals
Coniferaldehyde is an organic compound used in various research applications.[1] Due to its hazardous properties, including being harmful if swallowed and very toxic to aquatic life with long-lasting effects, it is imperative that researchers, scientists, and drug development professionals adhere to strict disposal protocols to ensure personal safety and environmental protection.[2] This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its hazards. It is classified as an irritant that can cause skin, eye, and respiratory system irritation.[3][4]
Personal Protective Equipment (PPE): Always wear the following appropriate personal protective equipment when handling this compound or its waste:
-
Eye Protection: Safety goggles with side-shields.[2]
-
Hand Protection: Chemical-resistant protective gloves.[2]
-
Body Protection: Impervious clothing, such as a lab coat, to prevent skin contact.[2]
-
Respiratory Protection: Use only in areas with appropriate exhaust ventilation to avoid inhalation of dust or aerosols.[2] If ventilation is inadequate, a suitable respirator should be used.
Step-by-Step Disposal Protocol
The primary directive for this compound disposal is to use an approved waste disposal plant and adhere to all federal, state, and local regulations.[2] Under no circumstances should this compound be released into the environment or disposed of down the drain, due to its high aquatic toxicity.[2]
Step 1: Waste Identification and Segregation Properly segregate this compound waste at the point of generation. Do not mix it with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Solid Waste: This includes unused or expired pure this compound, and grossly contaminated items like weigh boats or filter paper.
-
Liquid Waste: This includes solutions containing this compound.
-
Contaminated Labware: This includes items like gloves, absorbent pads, and pipette tips that are not grossly contaminated.
Step 2: Waste Collection and Containment
-
Solid and Liquid Waste:
-
Collect solid and liquid this compound waste in separate, dedicated, and clearly labeled hazardous waste containers.
-
The container must be in good condition, compatible with the chemical, and have a tightly sealing lid.
-
Label the container clearly with "Hazardous Waste," the name "this compound," and any other components of the mixture.
-
-
Contaminated Disposables:
-
Disposable items that are not grossly contaminated (e.g., gloves, paper towels) should be double-bagged in plastic bags.[5] Depending on local regulations, these may be disposed of as hazardous waste.
-
Step 3: Storage Pending Disposal
-
Store the sealed waste container in a cool, well-ventilated area designated for hazardous waste.[2]
-
Keep the container away from direct sunlight, sources of ignition, and incompatible materials such as strong acids, alkalis, and strong oxidizing or reducing agents.[2]
Step 4: Arranging for Final Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not attempt to transport the waste off-site yourself. Disposal must be conducted by a licensed and approved waste disposal company.[2]
Accidental Release and Spill Management
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[2]
-
Wear Full PPE: Before addressing the spill, don the full personal protective equipment listed above.[2]
-
Contain the Spill: Prevent further leakage or spillage. Keep the product away from drains and water courses.[2]
-
Absorb and Clean:
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste according to the protocol in Step 2.
Hazard Classification and Data
The following table summarizes the key hazard information for this compound, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[3] |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation.[3] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[2] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[2] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe segregation, containment, and disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Coniferaldehyde
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of Coniferaldehyde, ensuring the protection of laboratory personnel and the environment. The following procedural guidance is designed to be your preferred resource for laboratory safety and chemical management.
Essential Safety and Handling Plan
This compound is a compound that requires careful handling due to its potential health and environmental hazards. It is harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is very toxic to aquatic life with long-lasting effects. Adherence to the following operational plan is mandatory to minimize risks.
Pre-Operational Checks & Preparation
Before handling this compound, a thorough preparation is crucial.
-
Designated Area: All work with this compound, especially in its powdered form, must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure. The work area should be lined with absorbent, leak-proof bench pads.
-
Personal Protective Equipment (PPE) Inspection: Ensure all required PPE is available, in good condition, and properly fitted. A detailed list of required PPE is provided in the table below.
-
Emergency Equipment Verification: Confirm that a safety shower and eyewash station are accessible and functional. Locate the appropriate spill kit and fire extinguisher.
-
Review Safety Data Sheet (SDS): Always review the most current SDS for this compound before beginning work.
-
Waste Container Preparation: Prepare clearly labeled, compatible hazardous waste containers for solid and liquid waste.
Step-by-Step Handling Procedure (Powdered Form)
Handling powdered chemicals requires specific techniques to prevent aerosolization.
-
Don PPE: Put on all required personal protective equipment as specified in the "Personal Protective Equipment (PPE) for this compound" table.
-
Tare Container: If weighing the powder, pre-weigh (tare) a sealed container with a lid.
-
Transfer in Fume Hood: Inside the chemical fume hood, carefully transfer the desired amount of this compound powder to the tared container. Use tools like a chemical spatula. Avoid any actions that could create dust.
-
Seal and Weigh: Securely close the container lid before removing it from the fume hood for weighing.
-
Solution Preparation: If preparing a solution, return the sealed container to the fume hood. Slowly add the solvent to the powder to minimize dust generation.
-
Decontamination: After handling, decontaminate the spatula and any other equipment used with a suitable solvent (e.g., ethanol) and clean the work surface. Dispose of cleaning materials as solid hazardous waste.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly with soap and water.
Personal Protective Equipment (PPE) for this compound
The following table summarizes the mandatory PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles with side-shields meeting ANSI Z87.1 standards. A face shield should be worn over goggles if there is a significant splash hazard. | Protects against eye irritation from dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves. Butyl rubber, Neoprene, or Nitrile gloves are recommended. Check the manufacturer's chemical resistance guide for breakthrough times.[1] | Prevents skin irritation and absorption. The choice of material depends on the solvent used and the duration of handling.[1] |
| Body Protection | A fully buttoned, long-sleeved lab coat. For larger quantities or significant splash risk, impervious or chemical-resistant clothing or an apron should be worn. | Protects skin from accidental contact. |
| Respiratory Protection | For handling the powder or creating aerosols, a NIOSH-approved respirator with an organic vapor/formaldehyde cartridge is required.[2][3][4][5] A P100 particulate filter may also be included. | Prevents respiratory tract irritation from inhalation of the powder. |
Disposal Plan
This compound and its contaminated materials are considered hazardous waste and must be disposed of following institutional and local environmental regulations.
Waste Segregation
-
Solid Waste: This includes contaminated PPE (gloves, etc.), absorbent pads, and any other solid materials that have come into contact with this compound.
-
Liquid Waste: This includes unused solutions of this compound and rinsates from cleaning contaminated glassware.
Step-by-Step Disposal Procedure
-
Solid Waste Collection:
-
Place all contaminated solid waste into a designated, durable, and leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Keep the container closed except when adding waste.
-
Label the container clearly with "Hazardous Waste" and list "this compound" as a constituent.
-
-
Liquid Waste Collection:
-
Collect all liquid waste containing this compound in a compatible, sealed, and shatter-resistant container (e.g., a plastic-coated glass bottle).
-
Do not mix with other incompatible waste streams.
-
Label the container clearly with "Hazardous Waste" and list "this compound" and the solvent used.
-
-
Storage and Pickup:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Arrange for hazardous waste pickup with your institution's Environmental Health and Safety (EHS) department. Do not pour this compound waste down the drain.[6]
-
Emergency Procedures
-
Spill: In case of a spill, evacuate the area and alert others. For small spills of powder, carefully cover with an inert absorbent material (e.g., sand, vermiculite) and scoop it into a hazardous waste container. Avoid raising dust. For liquid spills, absorb with a chemical absorbent. Decontaminate the area with a suitable solvent. For large spills, evacuate and contact your EHS department immediately.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₁₀H₁₀O₃ |
| Molecular Weight | 178.18 g/mol |
| Physical State | Solid Powder |
| Storage Temperature | Powder: -20°C, In solvent: -80°C |
| Occupational Exposure Limits (OELs) | No specific OELs have been established for this compound. |
Workflow for Safe Handling of this compound
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. aramsco.com [aramsco.com]
- 3. allergyasthmatech.com [allergyasthmatech.com]
- 4. Formaldehyde & organic vapors cartridge for half and full-face pieces. | Sylprotec.com [sylprotec.com]
- 5. americanindustrialsafety.com [americanindustrialsafety.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
